Boc-L-lys(Z)-ome
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128425 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73548-77-3 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-Lys(Z)-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role of Boc-L-lys(Z)-OMe in Synthetic Chemistry
An In-depth Technical Guide to the Physical Properties of Boc-L-lys(Z)-OMe
For Researchers, Scientists, and Drug Development Professionals
Nα-Boc-Nε-Z-L-lysine methyl ester, commonly abbreviated as this compound, is a crucial intermediate in the field of peptide synthesis and medicinal chemistry. As a doubly protected derivative of the amino acid L-lysine, it offers orthogonal protection at the alpha-amino, epsilon-amino, and carboxyl groups. The tert-butoxycarbonyl (Boc) group on the α-amine and the methyl ester (OMe) at the C-terminus are typically labile under acidic and basic conditions, respectively, while the benzyloxycarbonyl (Z or Cbz) group protecting the ε-amine of the side chain is selectively removed via hydrogenolysis. This orthogonal protection scheme provides synthetic chemists with the strategic flexibility required to construct complex peptide sequences and other lysine-containing molecules. A thorough understanding of its physical properties is fundamental for its proper handling, characterization, and application in multi-step synthetic workflows, ensuring purity, reproducibility, and optimal reaction yields.
Chemical Identity and Structure
Accurate identification is the cornerstone of chemical synthesis and analysis. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [1] |
| Synonyms | Boc-Lys(Cbz)-OMe, N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)-L-lysine methyl ester | [1] |
| CAS Number | 73548-77-3 | [2] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [3] |
| Molecular Weight | 394.46 g/mol | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC | [1] |
Molecular Structure
The two-dimensional structure of this compound highlights the key functional groups: the N-terminal Boc protecting group, the C-terminal methyl ester, and the side-chain Z (Cbz) protecting group.
Caption: 2D structure of this compound.
Core Physical Properties
The physical properties of a compound dictate its behavior in various solvents and thermal conditions, which is critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [4] |
| Melting Point | Data not available in searched literature. See Section 3.1 for discussion. | - |
| Specific Optical Rotation | Data not available in searched literature. See Section 3.2 for discussion. | - |
| Solubility Profile | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. See Section 3.3 for discussion. | [5][6] |
Discussion of Physical Properties and Characterization
Melting Point: A Criterion for Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically <1°C) at which the substance transitions from solid to liquid. For synthetic intermediates like this compound, the melting point serves as a crucial indicator of purity. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.
While a specific melting point for this compound is not consistently reported in publicly available literature, its determination is a standard characterization procedure following synthesis and purification. The experimental protocol for this determination is detailed in Section 4.1.
Specific Optical Rotation: Confirmation of Stereochemical Integrity
This compound is a chiral molecule, derived from the L-enantiomer of lysine. Its ability to rotate the plane of polarized light, known as optical activity, is an intrinsic property.[7] The specific optical rotation, [α], is a standardized measure of this activity and is defined by Biot's Law:
[α]Tλ = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[8]
-
T is the temperature (e.g., 20°C) and λ is the wavelength of light (e.g., Sodium D-line, 589 nm).[7]
Measuring the specific rotation is essential to confirm that the stereochemical integrity of the L-lysine backbone has been preserved throughout the synthetic process and that no racemization has occurred. A value that deviates significantly from an established standard would indicate either contamination with the D-enantiomer or the presence of other optically active impurities. The standard methodology for this measurement is provided in Section 4.2.
Solubility: A Guide for Reaction and Purification
The solubility of a protected amino acid is governed by the physicochemical properties of its constituent parts.[5] The Boc, Z, and methyl ester groups in this compound are largely nonpolar and hydrophobic. These groups mask the inherent polarity of the parent amino acid's amine and carboxylic acid functionalities.
Consequently, this compound is expected to have poor solubility in water but good solubility in common polar organic solvents used in peptide synthesis and purification, such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
Knowledge of its solubility is paramount for selecting appropriate solvent systems for setting up reactions (e.g., peptide couplings) and for purification techniques like column chromatography or recrystallization. A systematic approach to determining a suitable solvent is outlined in Section 4.3.
Experimental Methodologies for Physical Characterization
The following sections provide self-validating, step-by-step protocols for determining the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol: Melting Point Determination via Capillary Method
This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).[9][10]
Workflow Diagram: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Step 1.1: Ensure the this compound sample is completely dry and free of solvent, as residual solvent will depress the melting point. Use a sample that has been dried under vacuum.
-
Step 1.2: Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
-
Step 1.3: Gently tap the open end of a capillary tube into the powder several times to introduce a small amount of the sample.
-
Step 1.4: Invert the capillary tube (sealed end down) and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the bottom. The final packed sample height should be 2-3 mm.[11] Causality: A tightly packed, small sample size ensures that the entire sample melts within a narrow temperature range, leading to a sharp and accurate reading.
-
-
Instrument Measurement:
-
Step 2.1: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Step 2.2 (Optional - for unknown M.P.): Perform a rapid, preliminary measurement by heating at a rate of 10-20°C per minute to determine an approximate melting point. Allow the apparatus to cool before proceeding.[9]
-
Step 2.3: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected or preliminary melting point.
-
Step 2.4: Reduce the heating rate to 1-2°C per minute.[11] Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing an overestimation of the melting temperature.
-
Step 2.5: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[9]
-
Step 2.6: Continue heating at the slow rate. Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[9]
-
-
Data Reporting:
-
Step 3.1: Report the result as a melting range from T₁ to T₂. For a pure compound, this range should be narrow (e.g., 1-2°C).
-
Step 3.2: Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.
-
Protocol: Determination of Specific Optical Rotation
This protocol details the use of a polarimeter to measure the specific optical rotation of this compound, a key parameter for verifying its enantiomeric purity.[12]
Workflow Diagram: Specific Rotation Measurement
Caption: Workflow for Specific Optical Rotation Measurement.
Step-by-Step Methodology:
-
Solution and Instrument Preparation:
-
Step 1.1: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., methanol) in a 10.00 mL volumetric flask. Calculate the concentration (c) in g/mL. Causality: The calculation of specific rotation is directly dependent on an accurately known concentration.
-
Step 1.2: Turn on the polarimeter's light source (typically a Sodium D-line lamp) and allow it to warm up as per the manufacturer's instructions.
-
Step 1.3: Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution (the "blank"). Ensure no air bubbles are trapped in the light path.[8]
-
Step 1.4: Place the blank-filled cell in the polarimeter and perform a zero or calibration measurement. This corrects for any rotation caused by the solvent or the cell itself.[12]
-
-
Sample Measurement:
-
Step 2.1: Empty the cell, rinse it thoroughly with a small amount of the prepared sample solution, and then fill it with the sample solution. Again, ensure no air bubbles are present.[13]
-
Step 2.2: Place the sample-filled cell in the polarimeter. If the instrument is temperature-controlled, allow sufficient time for the solution to reach the target temperature (e.g., 20°C).
-
Step 2.3: Measure the optical rotation of the sample. The instrument will display the observed rotation (α) in degrees. Record this value, including the sign (+ for dextrorotatory, - for levorotatory).
-
-
Calculation and Reporting:
-
Step 3.1: Using the observed rotation (α), the known cell path length in dm (l, typically 1.0 dm), and the calculated concentration in g/mL (c), calculate the specific optical rotation using Biot's Law.
-
Step 3.2: Report the final value in a standardized format, specifying the temperature, wavelength, concentration, and solvent used. For example: [α]²⁰D = +X.X° (c 1.0, MeOH).
-
Protocol: Qualitative Solubility Assessment
This protocol provides a systematic method to assess the solubility of this compound in various organic solvents, which is critical for downstream applications.[14]
Workflow Diagram: Solubility Assessment
Caption: Workflow for Qualitative Solubility Assessment.
Step-by-Step Methodology:
-
Initial Test:
-
Step 1.1: Place a small, pre-weighed amount of this compound (e.g., 2.0 mg) into a small, clear glass vial.
-
Step 1.2: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 20 mg/mL.
-
Step 1.3: Vigorously agitate the vial (e.g., using a vortex mixer) for at least 30 seconds.
-
Step 1.4: Visually inspect the solution against a dark background. If the solution is completely clear with no visible solid particles, the compound is considered soluble at that concentration.
-
-
Further Evaluation (if not soluble):
-
Step 2.1: If the solid is not fully dissolved, add another 100 µL aliquot of the solvent (total volume 200 µL, corresponding to 10 mg/mL).
-
Step 2.2: Repeat the agitation and observation steps.
-
Step 2.3: Continue this stepwise addition of solvent until the solid dissolves or until a large volume has been added, indicating poor solubility.
-
-
Reporting:
-
Step 3.1: Report the solubility qualitatively or semi-quantitatively based on the concentration at which the compound dissolved. For example:
-
Very Soluble: >20 mg/mL
-
Soluble: 10-20 mg/mL
-
Sparingly Soluble: 1-10 mg/mL
-
Insoluble: <1 mg/mL
-
-
Step 3.2: Repeat the procedure for a range of relevant solvents (DCM, DMF, ACN, MeOH, etc.) to build a comprehensive solubility profile.
-
Handling and Storage
Proper storage is essential to maintain the chemical integrity of this compound over time.
-
Storage Temperature: The compound should be stored in a cool environment, with a recommended temperature of 0-5°C.[4]
-
Conditions: Keep the container tightly sealed to prevent moisture absorption. Store in a dry and well-ventilated place.
Conclusion
References
- 1. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. BOC-LYS(Z)-OME [m.chemicalbook.com]
- 4. BOC-LYS(Z)-OME CAS#: [m.chemicalbook.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. cdn.pasco.com [cdn.pasco.com]
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- 13. rudolphresearch.com [rudolphresearch.com]
- 14. scribd.com [scribd.com]
Boc-L-lys(Z)-ome chemical structure and IUPAC name.
An In-depth Technical Guide to Boc-L-lys(Z)-ome: Structure, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties and applications of Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxycarbonyl)amino]hexanoate, commonly known as this compound. We will delve into its molecular structure, the strategic importance of its protecting groups, its role in synthetic chemistry, and provide field-proven insights into its application.
This compound is a derivative of the amino acid L-lysine, where the alpha-amino, epsilon-amino, and carboxyl functional groups are strategically masked. This tri-functional protection makes it a valuable building block in multi-step organic syntheses, particularly in peptide chemistry.
Chemical Structure and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate [1].
The structure is characterized by three key protecting groups attached to the L-lysine core:
-
Boc (tert-butoxycarbonyl): Protects the α-amino group.
-
Z (Benzyloxycarbonyl or Cbz): Protects the ε-amino group on the side chain.
-
-OMe (Methyl ester): Protects the C-terminal carboxyl group.
Caption: Orthogonal deprotection scheme for this compound.
Application in Peptide Synthesis
This compound is a pivotal reagent for incorporating a protected lysine residue into a peptide sequence, particularly in solution-phase peptide synthesis (SPPS). While less common in modern solid-phase synthesis which often favors Fmoc chemistry, the principles of its use are foundational. Its fully protected nature prevents unwanted side reactions and polymerization.
Causality in Experimental Design
When using a building block like this compound, the goal is to form a specific amide bond without disturbing the existing protecting groups. The choice of coupling reagents and conditions is therefore critical. For instance, after deprotecting the α-amino group of a growing peptide chain, Boc-L-lys(Z)-OH (the corresponding carboxylic acid) would be coupled. However, if this compound itself is used, it would typically be as a starting C-terminal residue, whose carboxyl group would be deprotected in a final step.
A more common scenario involves using the deprotected form, H-Lys(Z)-OMe , to couple with an N-terminally protected amino acid or peptide. The Z group ensures the side chain does not interfere, and the methyl ester protects the C-terminus.
Generalized Protocol for Peptide Coupling
The following protocol describes a representative workflow for coupling an N-Boc protected amino acid (e.g., Boc-Ala-OH) to the free amine of H-Lys(Z)-OMe. This illustrates the fundamental steps of activation and amide bond formation.
Protocol: Solution-Phase Coupling of Boc-Ala-OH with H-Lys(Z)-OMe
-
Reagent Preparation:
-
Dissolve H-Lys(Z)-OMe (1.0 eq) and Boc-Ala-OH (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). The addition of HOBt is a classic technique to suppress racemization and improve reaction efficiency.
-
-
Carboxyl Group Activation:
-
Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the activation step and minimize side reactions.
-
Slowly add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), to the stirred solution. DCC activates the carboxylic acid of Boc-Ala-OH, making it susceptible to nucleophilic attack by the amino group of H-Lys(Z)-OMe.
-
-
Coupling Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time ensures the coupling proceeds to completion.
-
Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of solution.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove excess carboxylic acid and HOBt. Finally, wash with brine to remove residual salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide (Boc-Ala-Lys(Z)-OMe) by flash column chromatography on silica gel.
-
Caption: Workflow for a typical solution-phase peptide coupling.
Synthesis and Characterization
This compound is typically synthesized from its corresponding carboxylic acid, Boc-L-Lys(Z)-OH. The synthesis of this precursor itself is a multi-step process involving the sequential protection of the lysine amino groups. [2][3]
Conceptual Synthesis Pathway: Esterification
The final step to produce this compound is the esterification of the free carboxyl group of Boc-L-Lys(Z)-OH. A common and straightforward method is Fischer esterification.
-
Reaction Setup: Dissolve Boc-L-Lys(Z)-OH in a large excess of methanol (which acts as both solvent and reactant).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and the large excess of methanol drives it towards the product side.
-
Work-up: After cooling, neutralize the acid catalyst with a mild base. The solvent is removed under reduced pressure, and the product is isolated and purified, typically through chromatography.
Characterization of the final product relies on standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the presence of all expected protons and carbons, including the characteristic signals from the Boc, Z, and methyl ester groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[1]
-
HPLC: To assess the purity of the final product.
Conclusion
This compound is a highly valuable, fully protected amino acid derivative whose utility is defined by its robust and orthogonal protecting group strategy. It provides chemists with the precision needed to incorporate lysine into complex molecules, particularly peptides, with control over the reactivity of all three of its functional groups. Understanding the principles behind its design and the causality of the experimental protocols for its use is essential for any scientist working in the field of peptide chemistry or drug development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Z-Sta-Sar-His-Lys(Boc)-OMe. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, Boc-lys-ome hcl. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Polymer Chemistry. Retrieved from [Link]
-
Orlowska, A., et al. (1998). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Polish Journal of Chemistry. Retrieved from [Link]
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Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C20H30N2O6). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-L-Lys(Z)-OH: A Versatile Building Block for Peptide Synthesis. Retrieved from [Link]
- Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester
Abstract
This guide provides an in-depth examination of the synthetic pathway for Nα-Boc-Nε-Z-L-lysine methyl ester, a critical orthogonally protected amino acid derivative for advanced peptide synthesis and drug development. We will explore the strategic considerations underpinning the choice of protecting groups, detail a robust, multi-step experimental protocol, and provide guidance on purification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of both the theoretical principles and practical execution of this synthesis.
Introduction: The Strategic Importance of Orthogonal Protection
In the intricate field of peptide chemistry, the ability to selectively modify specific functional groups is paramount. Lysine, with its two primary amino groups (Nα at the alpha-carbon and Nε in the side chain), presents a unique synthetic challenge and opportunity. To achieve regioselective peptide bond formation or side-chain modification, these amino groups must be masked with protecting groups that can be removed under different, non-interfering conditions—a principle known as orthogonal protection .[1][2][3]
The target molecule, Nα-Boc-Nε-Z-L-lysine methyl ester, is a premier example of such a strategy. It employs:
-
Boc (tert-butyloxycarbonyl) group: Protects the Nα-amino group and is labile to mild acidic conditions (e.g., trifluoroacetic acid, TFA).[1][4]
-
Z (benzyloxycarbonyl or Cbz) group: Protects the Nε-amino group and is removed by catalytic hydrogenolysis.[5]
-
Methyl ester: Protects the C-terminal carboxylic acid and is cleaved by saponification (base-catalyzed hydrolysis).
This specific combination allows for three distinct chemical transformations to be performed in any desired sequence, providing immense flexibility in the construction of complex peptides, including branched peptides, cyclic peptides, and antibody-drug conjugates.[6][7][8]
Strategic Considerations for Synthesis
The successful synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester hinges on the sequential and regioselective introduction of the protecting groups. The differential reactivity of the Nα and Nε amino groups is the key factor guiding the synthetic route. The Nα-amino group is generally more nucleophilic than the Nε-amino group. However, this difference is often insufficient for perfect selectivity, especially on a large scale.
A common and robust strategy involves the temporary chelation of the α-amino and carboxyl groups with a metal ion, typically copper(II).[9][10] This complex effectively blocks the Nα position, leaving the Nε-amino group free to react with the first protecting group reagent.
Therefore, a logical and field-proven synthetic pathway proceeds as follows:
-
Copper Chelation: Formation of the L-lysine copper(II) complex.
-
Nε-Protection: Selective protection of the side-chain amino group with the Z group.
-
Dechelation: Removal of the copper to liberate the Nα-amino and carboxyl groups.
-
Nα-Protection: Protection of the α-amino group with the Boc group.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
This sequence ensures high regioselectivity at each step, minimizing the formation of undesired isomers and simplifying purification.
Overall Synthetic Pathway
The multi-step synthesis is visualized in the workflow diagram below. Each node represents a key intermediate, and the edges denote the chemical transformation.
Caption: Synthetic workflow from L-Lysine to the target molecule.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Step 1: Synthesis of Nε-Z-L-Lysine via Copper Complex
Causality: The α-amino and carboxyl groups of L-lysine form a stable bidentate complex with Cu²⁺ ions.[9] This masks the Nα-amino group, allowing for the selective acylation of the less sterically hindered and available Nε-amino group. Subsequent removal of the copper with a strong chelating agent regenerates the free Nα-amino and carboxyl functions.
Protocol:
-
Complex Formation:
-
Dissolve L-lysine hydrochloride (1.0 eq) in a 2M aqueous solution of sodium bicarbonate (2.0 eq).
-
To this stirring solution, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5 eq) in water. A deep blue color indicates the formation of the copper complex.[10]
-
-
Nε-Protection:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the concurrent addition of 2M sodium bicarbonate or 1M NaOH solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
-
Dechelation and Isolation:
-
Filter the resulting precipitate (the copper complex of the protected lysine).
-
To remove the copper, suspend the precipitate in a large volume of water and add 8-quinolinol or a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Stir until the blue color of the solution disappears, and a greenish precipitate of the copper chelate forms.[10]
-
Filter off the copper chelate.
-
Acidify the filtrate to pH ~5-6 with dilute HCl. The product, Nε-Z-L-Lysine, will precipitate out of the solution.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of Nα-Boc-Nε-Z-L-Lysine
Causality: With the Nε-position now protected, the Nα-amino group can be selectively protected using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus nucleophilic.[1][11]
Protocol:
-
Reaction Setup:
-
Suspend Nε-Z-L-Lysine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Adjust the pH to 10-11 with 1M NaOH.
-
-
Boc Protection:
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-dioxane to the lysine solution.
-
Stir vigorously at room temperature for 4-6 hours, maintaining the pH at 10-11 with periodic additions of 1M NaOH. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl or KHSO₄ solution.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-Z-L-Lysine as a viscous oil or white solid.
-
Step 3: Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester
Causality: The final step is the esterification of the carboxylic acid. A mild and efficient method involves the use of methyl iodide with a non-nucleophilic base like cesium carbonate.[12] This method avoids the harsh acidic conditions of Fischer esterification, which could prematurely cleave the acid-labile Boc group.
Protocol:
-
Salt Formation:
-
Dissolve Nα-Boc-Nε-Z-L-lysine (1.0 eq) in methanol.
-
Neutralize the solution with a 0.5M solution of cesium carbonate (Cs₂CO₃, 0.5 eq) in water.[12]
-
Concentrate the solution to dryness under reduced pressure to form the cesium salt.
-
-
Esterification:
-
Dissolve the resulting cesium salt in anhydrous dimethylformamide (DMF).
-
Add methyl iodide (CH₃I, 1.5 eq) and stir the mixture at room temperature overnight (12-18 hours).[12]
-
-
Work-up and Purification:
-
Remove the DMF under high vacuum.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it successively with water and brine, and then dry it over anhydrous Na₂SO₄.[12]
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude Nα-Boc-Nε-Z-L-lysine methyl ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a white solid or clear oil.
-
Characterization and Data
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white powder or solid.[13] |
| Molecular Formula | C₂₀H₃₀N₂O₆[13][14] |
| Molecular Weight | 394.46 g/mol [13] |
| ¹H NMR (CDCl₃) | Consistent with the expected structure, showing characteristic peaks for Boc (singlet, ~1.4 ppm, 9H), Z (multiplet, ~7.3 ppm, 5H; singlet, ~5.1 ppm, 2H), and methyl ester (singlet, ~3.7 ppm, 3H) protons, along with lysine backbone and side-chain protons. |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 395.2, [M+Na]⁺: 417.2. |
| Purity (HPLC) | ≥ 98%[13] |
Conclusion
The synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester is a well-established, multi-step process that exemplifies the principles of modern chemical synthesis, particularly the strategic use of orthogonal protecting groups. By carefully controlling reaction conditions and employing a logical sequence of protection and de-chelation, this valuable synthetic building block can be produced with high yield and purity. The protocols outlined in this guide provide a robust framework for its successful laboratory preparation, enabling further advancements in peptide-based therapeutics and materials.
References
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Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. [Link]
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Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC. PubMed Central. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters - PMC. NIH. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. ResearchGate. [Link]
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Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM. [Link]
-
How to selectively protect the e-amino group in lysine? ResearchGate. [Link]
- CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
-
Synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester. PrepChem.com. [Link]
- WO2001027074A1 - Preparation of amino-protected lysine derivatives.
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- US4154956A - Method for producing lysine ester.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
-
Peptide Synthesis Best Practices with D-Lysine Methyl Ester Dihydrochloride. Peptide-Synthesizer.com. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]
-
The Z+ Level of Security in India. Sachi Shiksha. [Link]
-
What is 'Z' Category Security? CivilsDaily. [Link]
-
All You Need to Know About Z Plus Security. Ipleaders. [Link]
-
A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. [Link]
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The Deprotection of Boc-Lysine. iGEM. [Link]
-
Inside Indias VIP Security: How Z-Plus Protection Operates During Detention, Protests | EXPLAINED. Zee News. [Link]
-
Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. NIH. [Link]
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- 6. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to Boc-L-lys(Z)-OMe: Synthesis, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide chemistry and drug development, the precise assembly of amino acid building blocks is paramount. Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine methyl ester, commonly abbreviated as Boc-L-lys(Z)-OMe, is a cornerstone derivative of the amino acid lysine. Its strategic design, featuring a trifecta of protecting groups, offers chemists exceptional control over synthetic pathways. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the laboratory and industry. We will delve into the causality behind experimental choices, providing field-proven insights for researchers and developers.
Core Properties of this compound
This compound is a white to off-white crystalline powder, valued for its stability and solubility in common organic solvents used in peptide synthesis. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 73548-77-3 | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| Molecular Formula | C20H30N2O6 | [1] |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [1] |
| Synonyms | Boc-Lys(Cbz)-OMe, N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)-L-lysine methyl ester | [1] |
| Appearance | White to off-white powder | [2] |
| Storage | Store at -20°C |
The Strategic Advantage: Orthogonal Protection
The utility of this compound is rooted in its orthogonal protection scheme.[3] Orthogonal protecting groups are distinct chemical moieties that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact.[3] This principle is fundamental to the synthesis of complex peptides and other molecules where precise, stepwise modifications are necessary.
In this compound, three different protecting groups are present:
-
Boc (tert-butoxycarbonyl) group: Protects the α-amino group and is labile to acid.
-
Z (benzyloxycarbonyl or Cbz) group: Protects the ε-amino group of the lysine side chain and is removed by hydrogenolysis.
-
Methyl ester (OMe): Protects the C-terminal carboxylic acid and is cleaved by saponification (basic hydrolysis).
This arrangement allows for three distinct and sequential deprotection strategies, providing chemists with a versatile tool for complex molecular construction.
Caption: Orthogonal deprotection pathways for this compound.
Synthesis of this compound
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route starts from the commercially available Boc-L-lys(Z)-OH.
Experimental Protocol: Esterification of Boc-L-lys(Z)-OH
This protocol describes the conversion of Nα-Boc-Nε-Z-L-lysine to its methyl ester.
Materials:
-
Nα-Boc-Nε-Z-L-lysine (Boc-L-lys(Z)-OH)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or a suitable esterification reagent
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Boc-L-lys(Z)-OH in anhydrous methanol in a round-bottom flask, cooled in an ice bath.
-
Esterification: Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and ensure efficient esterification.
-
Low Temperature: The reaction is performed at a low temperature to control the exothermic reaction and minimize side product formation.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any remaining acid and remove water-soluble impurities.
Applications in Peptide Synthesis and Drug Development
This compound is a valuable building block in the synthesis of peptides, peptidomimetics, and other complex molecules with therapeutic potential.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the orthogonal protecting groups of this compound allow for the selective modification of the lysine side chain. For instance, the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the Z group remains to protect the side chain. Subsequently, the Z group can be removed to allow for the attachment of other molecules, such as fluorescent labels or drug conjugates, to the lysine side chain.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
This protocol outlines the general steps for incorporating a this compound residue into a growing peptide chain on a solid support.
Caption: General workflow for incorporating this compound in SPPS.
Procedure:
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.[4]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF).
-
Coupling: Activate the carboxylic acid of this compound with a coupling reagent such as HBTU/HOBt in the presence of DIEA, and add it to the resin to form the new peptide bond.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Causality of Experimental Choices:
-
TFA for Boc Deprotection: TFA is a strong acid that efficiently cleaves the acid-labile Boc group without affecting the Z group or the methyl ester.[4]
-
Coupling Reagents: HBTU and HOBt are highly efficient coupling reagents that promote the formation of the amide bond while minimizing racemization.
-
Capping: The capping step is crucial for preventing the formation of deletion sequences in the final peptide product.
Drug Delivery and Bioconjugation
The ε-amino group of lysine is a common site for the attachment of drugs, imaging agents, or polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.[2] this compound serves as an excellent starting material for these applications. After incorporation into a peptide, the Z group can be selectively removed to expose the ε-amino group for conjugation. This strategy is employed in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Conclusion
This compound is a testament to the power of strategic chemical design. Its orthogonal protecting groups provide an unparalleled level of control for synthetic chemists, enabling the construction of complex peptides and peptidomimetics with high precision. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of this versatile building block is essential for advancing the frontiers of medicine and biotechnology. The protocols and insights provided in this guide serve as a valuable resource for harnessing the full potential of this compound in the laboratory and beyond.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11132998, this compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.
-
Bio-protocol. Peptide Synthesis. [Link]
-
ResearchGate. A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for a relevant article. [Link]
Sources
A Technical Guide to the Stability and Storage of Boc-L-lys(Z)-ome
Introduction
Nα-Boc-Nε-Z-L-lysine methyl ester, commonly abbreviated as Boc-L-lys(Z)-ome, is a crucial doubly protected amino acid derivative used extensively in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and the hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group for the ε-amino group of the lysine side chain. The C-terminus is protected as a methyl ester. The precise control offered by these orthogonal protecting groups makes it a valuable building block for the synthesis of complex peptides and other bioactive molecules.
However, the chemical nature of these protecting groups and the methyl ester linkage also renders the molecule susceptible to specific degradation pathways. Understanding the stability profile of this compound is paramount for researchers and drug development professionals to ensure the integrity of their starting materials, the reproducibility of their synthetic protocols, and the purity of their final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before discussing its stability.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₆ | PubChem[2] |
| Molecular Weight | 394.5 g/mol | PubChem[2] |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | PubChem[2] |
| Appearance | Typically a white powder | Chem-Impex[1] |
| CAS Number | 73548-77-3 | PubChem[2] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its molecular structure. Several functional groups are susceptible to degradation under suboptimal conditions. The primary degradation routes include hydrolysis of the methyl ester and cleavage of the protecting groups.
Caption: Primary degradation pathways for this compound.
2.1. Hydrolysis of the Methyl Ester The most common degradation pathway under typical storage conditions is the hydrolysis of the C-terminal methyl ester. This reaction is catalyzed by the presence of moisture and can be accelerated by trace amounts of acid or base.
-
Mechanism: Nucleophilic attack by a water molecule on the ester carbonyl carbon.
-
Product: Boc-L-lys(Z)-OH (Nα-Boc-Nε-Z-L-lysine).[3]
-
Impact: The presence of the free carboxylic acid impurity can interfere with subsequent coupling reactions in peptide synthesis, leading to lower yields and purification difficulties.
2.2. Acid-Catalyzed Cleavage of the Boc Group The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions. While stable to the mild conditions of handling, inadvertent exposure to acidic contaminants can lead to its premature removal.
-
Mechanism: Protonation of the Boc carbonyl oxygen followed by cleavage to release isobutylene and carbon dioxide.
-
Product: H-L-lys(Z)-ome (Nε-Z-L-lysine methyl ester).
-
Impact: The free α-amino group can engage in unwanted side reactions, leading to impurities that are difficult to separate from the desired product.
2.3. Cleavage of the Z Group The benzyloxycarbonyl (Z) group is generally more robust than the Boc group. It is stable to mildly acidic and basic conditions but can be cleaved by catalytic hydrogenolysis or strong acids. This degradation pathway is less of a concern during storage and more relevant to chemical incompatibility during synthesis.
-
Mechanism: Cleavage via catalytic hydrogenation (e.g., H₂ over Palladium) or strong acids (e.g., HBr in acetic acid).
-
Impact: While unlikely during storage, understanding this lability is crucial for planning synthetic routes to avoid unintended deprotection.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The primary goals are to minimize exposure to moisture, light, and elevated temperatures.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Long-Term: -20°C Short-Term: 2–8°C | Lowering the temperature significantly reduces the rate of all chemical degradation reactions, particularly hydrolysis. While some suppliers may ship at ambient temperature for short durations, long-term storage at -20°C is the most conservative and recommended approach for ensuring maximum stability and shelf-life.[6][7] For frequent use, storing a working aliquot at 2-8°C is acceptable.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen), Tightly Sealed | Minimizing atmospheric moisture is critical to prevent hydrolysis.[10] Backfilling the container with an inert gas displaces both moisture and oxygen, preventing oxidation of any trace impurities and protecting the compound itself.[6][10] |
| Humidity | Store in a Desiccated Environment | Protected amino acids can be hygroscopic.[11] Storing the sealed container within a desiccator provides an additional layer of protection against moisture ingress, especially for frequently accessed containers.[6] |
| Light | Protect from Light (Amber Vial or Opaque Container) | While not as acutely light-sensitive as compounds with specific chromophores, general best practice for all complex organic reagents is to protect them from light to prevent potential photochemical degradation over long periods.[6][10] |
Experimental Protocols
4.1. Protocol for Proper Handling and Weighing This protocol is designed to minimize the introduction of atmospheric moisture, a primary degradation catalyst.
Caption: Recommended workflow for handling hygroscopic reagents.
-
Retrieval: Remove the sealed container of this compound from its cold storage location (-20°C or 2-8°C).
-
Equilibration: Place the still-sealed container in a desiccator at room temperature. Allow it to warm completely to ambient temperature.[8][10] This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.
-
Weighing: Once equilibrated, open the container and quickly weigh the desired amount of powder into a separate, tared vessel. Minimize the time the primary container is open.[11]
-
Resealing: Tightly reseal the primary container immediately after dispensing. For optimal long-term stability, consider flushing the headspace with a dry inert gas like argon or nitrogen before final sealing.
-
Storage: Promptly return the primary container to its recommended storage condition (-20°C or 2-8°C).
4.2. Representative HPLC Method for Stability Assessment Regularly assessing the purity of this compound is a cornerstone of quality control. A stability-indicating HPLC method can be used to separate the intact compound from its potential degradation products.[12]
-
Objective: To quantify the purity of this compound and detect the presence of the primary hydrolytic degradant, Boc-L-lys(Z)-OH.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm (the Z group has a distinct absorbance around 254 nm).
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 Acetonitrile:Water mixture.
-
Analysis: Inject a known volume (e.g., 10 µL) onto the column. The intact ester, this compound, will be more hydrophobic and thus have a longer retention time than its more polar hydrolysis product, Boc-L-lys(Z)-OH. Purity is determined by the relative area percentage of the main peak. A validated method would involve running a reference standard of the potential degradant to confirm its identity.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. While a stable compound when stored correctly, it is susceptible to degradation, primarily through hydrolysis of the methyl ester. The cornerstone of maintaining its purity and ensuring experimental reproducibility lies in a disciplined approach to storage and handling. By adhering to the recommended conditions—specifically, long-term storage at -20°C in a tightly sealed container under a dry, inert atmosphere —and by employing careful handling techniques to prevent moisture exposure, researchers can significantly extend the shelf-life and preserve the quality of this essential synthetic building block.
References
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11132998, this compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]
-
Peptide Sciences. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet: H-Lys(Boc)-OMe HCl. Retrieved from [Link]
-
Li, Y., et al. (2017). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
-
Alfa Chemistry. (2022). Food Amino Acid Testing. YouTube. Retrieved from [Link]
-
Fazio, A. T., et al. (2022). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ACS Publications. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]
-
Ziblim, Z., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Publishing. Retrieved from [Link]
-
Wang, J., et al. (2024). Enhanced ε-Poly-L-Lysine Production in Streptomyces albulus through Multi-Omics-Guided Metabolic Engineering. PubMed Central. Retrieved from [Link]
-
Ziblim, Z., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PubMed Central. Retrieved from [Link]
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- 6. genscript.com [genscript.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 11. bachem.com [bachem.com]
- 12. criver.com [criver.com]
Introduction: The Principle of Orthogonal Protection Embodied in a Single Molecule
An In-Depth Technical Guide to Nα-Boc-Nε-Z-L-lysine Methyl Ester
In the intricate field of peptide synthesis and drug development, achieving precise control over reactive functional groups is paramount to success. Nα-Boc-Nε-Z-L-lysine methyl ester, hereafter referred to as Boc-L-lys(Z)-OMe, is a cornerstone building block that exemplifies the power of orthogonal protection. This specialized amino acid derivative features three distinct functionalities—an α-amino group, an ε-amino group, and a C-terminal methyl ester—each strategically masked to allow for selective deprotection and manipulation.
The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group.[1] This orthogonal scheme is the key to its versatility; one protecting group can be removed under specific conditions without affecting the other, enabling complex synthetic strategies such as the creation of branched peptides, site-specific labeling, or the synthesis of peptidomimetics.[2][3] This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its application, designed for researchers and drug development professionals who require precise molecular construction.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is critical for its effective use. High-purity material, typically with an assay of ≥98.0%, is essential for successful and reproducible synthetic outcomes.[1]
| Property | Value | Source |
| CAS Number | 73548-77-3 | [4] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [4] |
| Molecular Weight | 394.5 g/mol | [4] |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [4] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥98% (Typically by HPLC or TLC) | [5][6] |
| Storage Conditions | Store at 0-8 °C, keep dry and cool. | [5][7] |
The Synthetic Logic: A Dual Protection Strategy
The synthesis of this compound is a deliberate, stepwise process designed to install the orthogonal protecting groups onto the lysine scaffold. The causality behind the sequence is crucial: the more stable protecting group is typically introduced first to withstand the reaction conditions for the second protection.
Caption: Synthetic pathway for this compound.
The rationale for this pathway is to first protect the more nucleophilic ε-amino group with the robust Z-group. Subsequently, the α-amino group is protected with the Boc-group. This sequence prevents the formation of di-protected byproducts at the wrong positions and ensures a high-yield synthesis of the desired molecule.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS), a technique that builds peptide chains on a solid resin support.[3] The Boc group serves as the temporary protecting group for the α-amino function, which is removed at the beginning of each coupling cycle.
The Boc-SPPS Cycle
The process is iterative, with each cycle adding one amino acid to the growing peptide chain. The Z-group on the lysine side chain is stable to the acidic conditions used for Boc removal, ensuring the side chain remains protected throughout chain elongation.[1][8]
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: A Guide to Practice
Trustworthiness in synthesis comes from robust, repeatable protocols. The following sections provide step-by-step methodologies for the use of this compound.
Protocol 1: Boc Deprotection in SPPS
This procedure is performed at the start of each coupling cycle to deprotect the α-amino group of the resin-bound peptide.
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Wash the resin 2-3 times with DCM.
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[9] Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation. The use of TFA is a standard, strong acid condition for removing the Boc group.[8]
-
Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF) for 5-10 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to prepare for the subsequent coupling step.
Protocol 2: On-Resin Selective Deprotection of the Z-Group
This protocol is performed when site-specific modification of the lysine side chain is desired before cleavage from the resin. This is the core of the orthogonal strategy.
-
Resin Preparation: Ensure the N-terminal α-amino group of the peptide is protected (e.g., with a Boc group) to prevent side reactions. Swell the peptidyl-resin in a suitable solvent like DMF or a mixture of DMF/DCM.
-
Catalyst Preparation: Prepare a suspension of Palladium on carbon (Pd/C, 5-10% w/w) in DMF. The catalyst is essential for the hydrogenolysis reaction.[2]
-
Hydrogenolysis: Add the Pd/C catalyst to the resin suspension. Secure the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically 1-4 atm) of H₂.
-
Reaction: Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and steric hindrance. Monitor the reaction progress by taking small resin samples and testing for the presence of a free amine (e.g., using the Kaiser test).
-
Catalyst Removal: Once the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. This step is critical to avoid catalyst contamination in the final product.
-
Washing: Wash the resin extensively with DMF, followed by DCM and methanol, to remove any reaction byproducts. The resin-bound peptide now has a free ε-amino group on the lysine side chain, ready for derivatization.
The Orthogonal Deprotection Advantage
The true power of this compound lies in the ability to choose between two distinct chemical pathways for deprotection, enabling advanced peptide design.
Caption: Orthogonal deprotection strategy using this compound on solid support.
This strategic choice allows chemists to first construct the full peptide backbone via iterative Boc deprotection and coupling.[2] Then, at a specific point, the Z-group on a chosen lysine residue can be selectively removed via hydrogenolysis to allow for the attachment of other molecules, such as drugs, imaging agents, or even another peptide chain to form branched structures.[2][10]
Conclusion
Nα-Boc-Nε-Z-L-lysine methyl ester is more than just a protected amino acid; it is a tool for precision engineering at the molecular level. Its dual-protection system, leveraging the acid-lability of the Boc group and the hydrogenolysis-lability of the Z group, provides researchers with the orthogonal control necessary for advanced peptide synthesis and the development of complex bioconjugates.[1][11] A mastery of its application, grounded in the protocols and chemical logic outlined in this guide, empowers scientists to push the boundaries of drug discovery and biochemical innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD.
- National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed.
- BenchChem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem.
- BenchChem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem.
- Chem-Impex. Nε-Boc-L-lysine methyl ester hydrochloride. Chem-Impex.
- The Royal Society of Chemistry.
- MedChemExpress. H-Lys(Boc)-OMe hydrochloride. MedChemExpress.
- iGEM. The Deprotection of Boc-Lysine. iGEM.
- PubChem. This compound. PubChem.
- BenchChem. Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. BenchChem.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Bachem. Boc-Lys(Z)-OMe. Bachem Products.
- NINGBO INNO PHARMCHEM CO.,LTD. Boc-L-Lys(Z)-OH: A Versatile Building Block for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich. H-Lys(Boc)-OMe hydrochloride. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. H-Lys(Boc)-OMe 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Boc-L-lys(Z)-ome: Strategic Implementation in Advanced Peptide Synthesis
Executive Summary: This technical guide provides an in-depth analysis of Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester (Boc-L-lys(Z)-ome), a cornerstone building block in modern peptide chemistry. We will move beyond simple procedural descriptions to explore the strategic rationale behind its use, focusing on the principle of orthogonal protection that it so effectively embodies. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent for the synthesis of complex linear, branched, and cyclic peptides. We will detail field-proven protocols, discuss the causality behind experimental choices, and provide a framework for its application in both solution-phase and solid-phase methodologies.
Foundational Principles: The Unique Architecture of this compound
The strategic value of any building block in peptide synthesis is defined by the chemical nature and compatibility of its protecting groups. This compound is a premier example of a reagent designed for maximum synthetic control.
Molecular Structure and Key Functional Groups
This compound is a derivative of the amino acid L-lysine where all three reactive functional groups are masked:
-
α-Amino (Nα) Group: Protected by the tert-butoxycarbonyl (Boc) group. This urethane-type protection is highly stable to a wide range of nucleophilic and basic conditions but is selectively and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2]
-
ε-Amino (Nε) Group: The side-chain amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable to the acidic conditions used to remove Boc, making it an ideal orthogonal partner.[1] It is typically cleaved using catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[1]
-
α-Carboxyl (Cα) Group: Protected as a methyl ester (-OMe) . This protection is stable to the conditions used for both Boc and Z group removal and is primarily utilized in solution-phase synthesis strategies.[3]
The Doctrine of Orthogonal Protection
The core utility of this compound stems from its orthogonal protection scheme.[1][4] This principle dictates that multiple classes of protecting groups are used in a single molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[5] This allows for the sequential and site-specific unmasking of reactive sites, which is indispensable for constructing complex peptide architectures.
The diagram below illustrates the two distinct deprotection pathways available for this compound, which forms the basis of its strategic application.
Caption: Orthogonal deprotection pathways of this compound.
Strategic Application in Peptide Synthesis
The choice of a methyl ester for the C-terminus directs the primary application of this building block towards solution-phase synthesis, particularly for the creation of protected peptide fragments.
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, this compound serves as an excellent C-terminal starting material. The workflow involves the selective deprotection of the Nα-Boc group, followed by coupling with the next N-Boc protected amino acid in the sequence. This cycle is repeated to elongate the peptide chain. The Z group on the lysine side chain and the C-terminal methyl ester remain intact throughout the chain assembly.
The resulting fully protected peptide fragment can then be used in larger fragment condensation strategies, a powerful approach for the synthesis of very long peptides or small proteins.
This protocol outlines a self-validating system where reaction completion can be monitored at each stage by Thin Layer Chromatography (TLC).
Step 1: Nα-Boc Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per mmol).
-
Acid Treatment: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v). Causality: TFA is a strong acid that protonates the tert-butyl group of the Boc protector, leading to its cleavage as gaseous isobutylene and CO₂, driving the reaction to completion.[6]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor deprotection via TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The product, H-L-lys(Z)-OMe·TFA, will have a much lower Rf value than the starting material.
-
Work-up: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to yield the TFA salt of the deprotected amine as an oil or solid. Proceed directly to the next step.
Step 2: Coupling with Boc-L-Alanine
-
Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.05 eq), HOBt (1-Hydroxybenzotriazole, 1.1 eq), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq) in anhydrous Dimethylformamide (DMF). Cool to 0°C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: HOBt and HBTU form a highly reactive active ester with the carboxylic acid. DIPEA is a non-nucleophilic base that neutralizes the protonated intermediates and the TFA salt from the previous step without causing undesirable side reactions.
-
Coupling: Dissolve the H-L-lys(Z)-OMe·TFA salt from Step 1 in a minimal amount of DMF and add it dropwise to the activated Boc-L-Ala-OH solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction via TLC for the disappearance of the starting amine.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. The crude product can be purified by silica gel chromatography to yield pure Boc-Ala-Lys(Z)-OMe.
Caption: Workflow for solution-phase synthesis of a protected dipeptide.
Advanced Methodologies: Crafting Complex Peptides
The true power of the orthogonal Z group is realized when synthesizing peptides that require side-chain modification.
Synthesis of Branched Peptides and Bioconjugates
After assembling a linear peptide sequence (either in solution or on solid phase), the Nε-Z group of a strategically placed lysine residue can be selectively removed. This unmasks a primary amine on the side chain, which serves as an anchor point for building a second peptide chain (branching) or for conjugating other molecules like fluorophores, PEG chains, or cytotoxic drugs.[7][]
This protocol is typically performed after the main peptide backbone synthesis is complete and the Nα-terminus is re-protected (e.g., with Boc).
-
Catalyst Preparation: Suspend the protected peptide (1.0 eq) in a suitable solvent such as Methanol (MeOH) or a DMF/MeOH mixture.
-
Inerting: Purge the reaction flask thoroughly with an inert gas like Argon or Nitrogen.
-
Catalyst Addition: Add Palladium on activated carbon (Pd/C, 10% w/w) catalyst (approx. 10-20% by weight relative to the peptide). Causality: The palladium surface catalyzes the transfer of hydrogen, which cleaves the benzylic C-O bond of the Z group, releasing the free amine, toluene, and CO₂.
-
Hydrogenation: Securely attach a balloon filled with Hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus). Create a hydrogen atmosphere by evacuating and backfilling with H₂ three times.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂. The reaction progress can be monitored by HPLC or Mass Spectrometry. Reactions are typically complete within 4-24 hours.
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the peptide with a deprotected lysine side chain.
Deprotection Conditions: A Comparative Summary
The choice of deprotection reagent and conditions is critical to the success of the synthesis and the purity of the final product.
| Protecting Group | Reagent System | Typical Conditions | Key Considerations & Potential Side Reactions |
| Boc (Nα) | Trifluoroacetic Acid (TFA) in DCM | 25-50% TFA/DCM, 0°C to RT, 1-3 hours | Causality: Strong acidolysis.[6] Can be too harsh for some acid-sensitive groups. Scavengers (e.g., triisopropylsilane) may be needed for Trp, Met, or Cys-containing peptides. |
| Boc (Nα) | 4M HCl in Dioxane | 0°C to RT, 30-60 minutes | Causality: Strong acidolysis.[9] Often considered a milder alternative to TFA for certain substrates; avoids trifluoroacetylation side reactions. |
| Z (Cbz) (Nε) | H₂ / Palladium on Carbon (Pd/C) | 1 atm H₂, RT, in MeOH or DMF | Causality: Catalytic hydrogenolysis.[1] Incompatible with sulfur-containing residues (Met, Cys) which can poison the catalyst. Not suitable for peptides containing other reducible groups. |
Application in Drug Discovery and Development
The lysine side chain is a frequent site for modification to enhance the therapeutic properties of peptide drugs.[] this compound is a key enabler of these strategies.
-
Improving Pharmacokinetics: The deprotected ε-amino group can be conjugated to polyethylene glycol (PEGylation) or lipid chains to increase the hydrodynamic radius and plasma half-life of a peptide therapeutic.
-
Targeted Delivery: The lysine side chain can be used as a handle to attach targeting moieties that guide a drug to specific cells or tissues.[1][10]
-
Prodrugs: The ε-amino group can be modified with a linker that is cleaved by specific enzymes at the target site, releasing the active drug.[10]
Conclusion: A Senior Scientist's Perspective
This compound is more than just a protected amino acid; it is a strategic tool that offers an exceptional degree of control over the synthetic process. Its robust and well-defined orthogonal deprotection chemistry allows for the deliberate and precise construction of highly complex molecules that would be difficult or impossible to create otherwise. For scientists in both academic research and industrial drug development, mastering the application of this building block is a critical step toward unlocking new possibilities in peptide design, from novel therapeutics to advanced biomaterials. Its continued relevance underscores the enduring power of elegant chemical design in solving complex scientific challenges.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- PrepChem.com. (n.d.). Synthesis of Z-Sta-Sar-His-Lys(Boc)-OMe.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
- ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate.
- CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
- Chem-Impex. (n.d.). Nε-Boc-L-lysine methyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe·HCl.
- iGEM. (n.d.). The Deprotection of Boc-Lysine.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe·HCl ≥98.0% (TLC).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boc-L-lysine in Pharmaceutical Intermediates Manufacturing.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BOC Sciences. (n.d.). Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. H-Lys(Boc)-OMe = 98.0 TLC 2389-48-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 9. reddit.com [reddit.com]
- 10. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-L-lys(Z)-OMe
Foreword
In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid derivatives is not merely a procedural formality; it is the bedrock of reproducible science and the assurance of therapeutic efficacy and safety. Boc-L-lys(Z)-OMe, or Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine methyl ester, is a cornerstone building block in the assembly of complex peptides. Its dual-protection scheme offers orthogonal deprotection strategies, a critical feature for site-specific modifications. This guide provides an in-depth technical analysis of the spectroscopic data essential for the unambiguous identification and quality control of this vital reagent. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, offering instead a framework for understanding why the spectra appear as they do and how to critically evaluate them.
Molecular Structure and Its Spectroscopic Implications
A thorough understanding of the molecular architecture of this compound is a prerequisite for interpreting its spectral data. The molecule possesses several key functional groups that will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.
Caption: Figure 1. Key structural features of this compound.
The strategic placement of the Boc group on the α-amino group and the Z (or Cbz) group on the ε-amino group, along with the methyl ester at the C-terminus, dictates the chemical environment of each proton and carbon atom, leading to a predictable and interpretable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. The data presented below is a predictive analysis based on established chemical shift principles and data from structurally analogous compounds.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~7.35 | m | 5H | Ar-H (Z group) | The five protons of the phenyl ring of the benzyloxycarbonyl group are in a complex aromatic region. |
| ~5.10 | s | 2H | -CH ₂-Ph (Z group) | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet. |
| ~5.05 | d | 1H | α-NH | The amide proton on the α-carbon is coupled to the α-proton, hence a doublet. Its chemical shift is influenced by the Boc group. |
| ~4.85 | t | 1H | ε-NH | The amide proton on the ε-carbon is coupled to the ε-protons, appearing as a triplet. Its position is dictated by the Z group. |
| ~4.25 | m | 1H | α-CH | The α-proton is coupled to the α-NH and the β-protons, resulting in a multiplet. It is deshielded by the adjacent nitrogen and carbonyl group. |
| ~3.70 | s | 3H | -OCH ₃ (Methyl Ester) | The three equivalent protons of the methyl ester appear as a sharp singlet. |
| ~3.15 | q | 2H | ε-CH ₂ | These protons are adjacent to the ε-nitrogen and are coupled to the δ-protons, resulting in a quartet. |
| ~1.85 | m | 2H | β-CH ₂ | Part of the lysine side chain, these protons show complex splitting due to coupling with both α and γ protons. |
| ~1.65 | m | 2H | δ-CH ₂ | Protons on the δ-carbon of the lysine side chain, appearing as a multiplet due to coupling with neighboring methylene groups. |
| ~1.45 | s | 9H | -C(CH ₃)₃ (Boc group) | The nine equivalent protons of the tert-butyl group appear as a strong singlet, a hallmark of the Boc protecting group. |
| ~1.40 | m | 2H | γ-CH ₂ | The central methylene group of the lysine side chain, with a chemical shift typical for aliphatic protons. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for achieving sharp signals for this compound.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the multiplets of the lysine side chain.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient for a high-purity sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Caption: Figure 2. Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~173.0 | C =O (Methyl Ester) | The ester carbonyl carbon is typically found in this region. |
| ~156.5 | C =O (Z group, urethane) | The urethane carbonyl of the Z group. |
| ~155.5 | C =O (Boc group, urethane) | The urethane carbonyl of the Boc group. |
| ~136.5 | Ar-C (ipso, Z group) | The quaternary carbon of the phenyl ring attached to the benzylic carbon. |
| ~128.5 | Ar-C H (Z group) | Aromatic carbons of the Z group. |
| ~128.0 | Ar-C H (Z group) | Aromatic carbons of the Z group. |
| ~80.0 | -C (CH₃)₃ (Boc group) | The quaternary carbon of the Boc group. |
| ~67.0 | -C H₂-Ph (Z group) | The benzylic carbon of the Z group. |
| ~53.5 | α-C H | The α-carbon of the lysine backbone. |
| ~52.5 | -OC H₃ (Methyl Ester) | The carbon of the methyl ester. |
| ~40.5 | ε-C H₂ | The ε-carbon of the lysine side chain. |
| ~32.0 | β-C H₂ | The β-carbon of the lysine side chain. |
| ~29.0 | δ-C H₂ | The δ-carbon of the lysine side chain. |
| ~28.5 | -C(C H₃)₃ (Boc group) | The three equivalent methyl carbons of the Boc group. |
| ~22.5 | γ-C H₂ | The γ-carbon of the lysine side chain. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 256-1024 scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Table 3: Predicted FT-IR Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Medium | N-H Stretch | Corresponds to the stretching vibration of the N-H bonds in the urethane linkages.[3] |
| ~3030 | Weak | Aromatic C-H Stretch | Characteristic of the C-H stretching in the phenyl ring of the Z group. |
| ~2970, ~2930 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the lysine side chain, Boc group, and methyl ester. |
| ~1740 | Strong | C=O Stretch (Ester) | The carbonyl stretch of the methyl ester is typically at a higher frequency. |
| ~1715 | Strong | C=O Stretch (Urethane, Boc) | The carbonyl of the Boc protecting group. |
| ~1690 | Strong | C=O Stretch (Urethane, Z) | The carbonyl of the Z protecting group. The presence of multiple strong carbonyl peaks is a key diagnostic feature. |
| ~1520 | Medium | N-H Bend and C-N Stretch | The "Amide II" band, characteristic of secondary amides (in this case, urethanes). |
| ~1250, ~1170 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the C-O bonds in the ester and urethane groups. |
| ~740, ~700 | Medium-Strong | Aromatic C-H Bend | Out-of-plane bending of the C-H bonds in the monosubstituted phenyl ring of the Z group. |
Experimental Protocol: FT-IR Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a final, crucial piece of evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[4]
Table 4: Predicted ESI-MS Data for this compound
| m/z | Ion Species | Rationale |
| 395.22 | [M+H]⁺ | The protonated molecular ion. The theoretical exact mass of C₂₀H₃₀N₂O₆ is 394.21.[5] |
| 417.20 | [M+Na]⁺ | Adduct with sodium, a common observation in ESI-MS. |
| 433.17 | [M+K]⁺ | Adduct with potassium, also frequently observed. |
| 295.17 | [M+H-Boc]⁺ | Fragmentation involving the loss of the Boc group (100 Da). |
| 261.16 | [M+H-C₇H₇O₂]⁺ | Fragmentation involving the loss of the benzyloxycarbonyl group (135 Da). |
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. A high-resolution instrument (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-600).
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts or fragment ions. Compare the observed m/z with the calculated theoretical mass.
Caption: Figure 3. A simplified schematic of the ESI-MS process.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen framework. The IR spectrum verifies the presence of the key functional groups (urethanes, ester, aromatic ring). Finally, mass spectrometry provides the definitive molecular weight. When all of these data are in agreement, a researcher can have a high degree of confidence in the identity and purity of this critical synthetic building block. This rigorous analytical approach is indispensable for ensuring the quality and reproducibility of research and development in the pharmaceutical sciences.
References
-
PubChem. This compound | C20H30N2O6. National Center for Biotechnology Information. [Link][5][6]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]
- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
- Siuzdak, G. (1994). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 91(24), 11290-11297.
-
Royal Society of Chemistry. New Chemosynthetic Route to Linear ε-Poly-Lysine. [Link][7]
-
ACS Publications. Infrared Absorption Spectra of Some Amino Acids and their Complexes. [Link][9]
-
Mabion. Mass Spectrometry in Peptide and Protein Analysis. [Link][4]
-
ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. [Link][10]
-
ResearchGate. FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). [Link][11]
Sources
- 1. fhi.mpg.de [fhi.mpg.de]
- 2. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 5. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Protocol for the Utilization of Boc-L-Lys(Z)-OH in Solid-Phase Peptide Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH) in solid-phase peptide synthesis (SPPS). We delve into the strategic advantages of the Boc/Bzl protection scheme, highlighting the orthogonal nature of the benzyloxycarbonyl (Z) side-chain protecting group. This guide offers step-by-step protocols covering the standard coupling cycle, final peptide cleavage and global deprotection, and advanced methods for selective on-resin side-chain manipulation. The causality behind experimental choices, troubleshooting insights, and quantitative data are provided to ensure procedural robustness and synthetic success.
Introduction: The Strategic Role of Boc-L-Lys(Z)-OH in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a foundational technology that relies on the precise, stepwise assembly of amino acids onto a solid support.[1] The success of this process hinges on a robust protecting group strategy to prevent unwanted side reactions.[2] Boc-L-Lys(Z)-OH (CAS 2389-45-9) is a critical building block within the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[3]
Its structure features two key protecting groups:
-
The Nα-tert-butyloxycarbonyl (Boc) group: This is a temporary protecting group for the alpha-amino function. Its lability to moderate acids, such as trifluoroacetic acid (TFA), allows for its selective removal at the beginning of each coupling cycle.[1] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to liberate the free amine.[1]
-
The Nε-benzyloxycarbonyl (Z or Cbz) group: This is a "permanent" or side-chain protecting group for the lysine ε-amino function.[4] The Z group is stable to the repetitive TFA treatments used for Boc removal but can be cleaved under different conditions, most commonly strong acids like anhydrous hydrogen fluoride (HF) or catalytic hydrogenolysis.[5][6]
This difference in chemical lability forms the basis of an orthogonal protection scheme , where one type of protecting group can be removed selectively in the presence of the other.[7] While in the standard Boc/Bzl workflow both the Z group and the resin linkage are cleaved simultaneously by strong acid, the Z group's unique stability to TFA and removability by hydrogenolysis offers a powerful tool for advanced synthetic strategies, such as on-resin side-chain modification or branching.[4]
This guide will primarily focus on the use of Boc-L-Lys(Z)-OH , the carboxylic acid form of the amino acid derivative, which is the standard reagent for incorporation into a growing peptide chain via SPPS.
Materials and Reagents
Successful synthesis requires high-purity reagents and appropriate equipment.
| Category | Item | Purpose |
| Amino Acid Derivative | Boc-L-Lys(Z)-OH (Assay ≥98%) | Building block for lysine incorporation |
| Resins | Merrifield Resin (chloromethylpolystyrene) or PAM Resin (phenylacetamidomethyl)[8] | Solid support for peptide assembly |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade | Resin swelling, washing, and reaction medium |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[8] | Removal of Nα-Boc group |
| Neutralization Base | N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)[5] | Neutralization of the N-terminal ammonium trifluoroacetate salt |
| Coupling Reagents | HBTU, HATU, HCTU, or DCC (with HOBt)[9][10][11] | Activation of the carboxylic acid for peptide bond formation |
| Cleavage Reagents | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[12] | Cleavage of peptide from resin and removal of side-chain protecting groups |
| Scavengers | Anisole, p-Cresol, Thioanisole, 1,2-Ethanedithiol (EDT)[12] | Trapping of reactive cations during cleavage |
| Equipment | Solid-phase peptide synthesis vessel (manual or automated), Mechanical shaker, Glassware, Filtration apparatus, Lyophilizer, HF cleavage apparatus (specialized) | Synthesis, purification, and isolation of the final peptide |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-L-Lys(Z)-OH
This protocol outlines the iterative steps required to add Boc-L-Lys(Z)-OH to a growing peptide chain anchored to a resin support (e.g., PAM resin). All volumes are suggested for a 1g scale of resin.
1. Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DCM (10-15 mL/g of resin) and agitate for 30 minutes to swell the resin beads, ensuring reagent accessibility.
2. Nα-Boc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 50% TFA in DCM (v/v) (10 mL/g). Agitate for 2-5 minutes and drain. This is a pre-wash step.[8]
-
Add a fresh solution of 50% TFA in DCM (10 mL/g). Agitate for 20-25 minutes.[8]
-
Rationale: The TFA cleaves the acid-labile Boc group, exposing the N-terminal amine. This process leaves the amine as a trifluoroacetate salt, which is unreactive for the subsequent coupling step.[5]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3 x 10 mL) and then IPA (2 x 10 mL) to remove residual acid.[8]
3. Neutralization:
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 10% DIEA in DCM (v/v) (10 mL/g). Agitate for 2 minutes and drain.
-
Repeat the 10% DIEA in DCM wash for an additional 2 minutes.[5]
-
Rationale: The tertiary amine base (DIEA) deprotonates the N-terminal ammonium salt to regenerate the free, nucleophilic primary amine required for coupling. Two neutralization steps ensure completeness.
-
Wash the peptide-resin thoroughly with DCM (5 x 10 mL) to remove excess base, which can interfere with the subsequent activation step.
4. Amino Acid Activation and Coupling (HBTU Method):
-
In a separate vessel, prepare the activation solution:
-
Boc-L-Lys(Z)-OH (3 equivalents relative to resin loading)
-
HBTU (3 equivalents)[9]
-
Dissolve in a minimal amount of DMF (approx. 5-8 mL/g).
-
-
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes. This is the pre-activation step.[9]
-
Rationale: HBTU reacts with the carboxylic acid of Boc-L-Lys(Z)-OH in the presence of a base to form a highly reactive OBt-ester intermediate, which readily acylates the N-terminal amine on the resin. Pre-activation enhances coupling efficiency, especially for sterically hindered amino acids.[9][13]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: To confirm reaction completion, perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.
5. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all excess reagents and soluble byproducts.
-
The resin is now ready for the next cycle, starting again with Nα-Boc deprotection.
Diagram 1: The Boc-SPPS Cycle Workflow
Caption: Iterative workflow for chain elongation in Boc-SPPS.
Protocol 2: Final Cleavage and Global Deprotection using Anhydrous HF
This procedure should only be performed by trained personnel using a specialized, dedicated HF-resistant apparatus in a certified fume hood due to the extreme toxicity and corrosivity of Hydrogen Fluoride.[12]
1. Preparation:
-
After the final Nα-Boc group is removed, thoroughly dry the peptide-resin under high vacuum for several hours.
-
Weigh the dry peptide-resin and place it into the reaction vessel of the HF apparatus.
-
Prepare the cleavage cocktail. The composition depends on the peptide sequence.
| Cleavage Cocktail Component | Amount (per gram of resin) | Purpose (Scavenger Action) |
| Anisole | 1.0 mL | Primary scavenger for trapping tert-butyl and benzyl cations, protecting Trp, Met, and Cys residues.[12] |
| p-Cresol | 1.0 mL | Scavenger for tyrosyl cations. |
| Thioanisole | 0.5 mL | Assists in the removal of benzyl-based protecting groups. Avoid if Trp is present.[12] |
2. HF Cleavage Reaction:
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Add the scavenger cocktail to the peptide-resin.
-
Distill anhydrous HF (approx. 10 mL/g of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Rationale: The strong acid (HF) simultaneously cleaves the ester linkage anchoring the peptide to the PAM resin and removes all acid-labile side-chain protecting groups, including the Z group on lysine and others like Tosyl on Arginine.[8][12]
3. Work-up and Peptide Isolation:
-
Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
The cleaved peptide and resin mixture will remain as a residue.
-
Wash the residue with cold anhydrous diethyl ether to remove the scavengers and organic byproducts.
-
Triturate the residue with ether to precipitate the peptide as a solid.
-
Carefully filter the peptide, wash again with cold ether, and dry the crude peptide under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Protocol 3: Orthogonal On-Resin Deprotection of the Lys(Z) Side Chain
This advanced protocol is used when the lysine side chain needs to be modified (e.g., for labeling or branching) while the peptide remains on the solid support. It leverages the fact that the Z group is labile to hydrogenolysis, a condition to which the Boc group and the resin linkage are stable.[6]
1. Resin Preparation:
-
Start with the fully assembled, Nα-Boc protected peptide-resin.
-
Swell the resin in a suitable solvent for hydrogenolysis, such as DMF or a mixture of DMF/DCM.
2. Catalytic Transfer Hydrogenation:
-
To the swollen resin, add a large excess of a hydrogen donor, such as ammonium formate (HCOONH₄) (10-20 equivalents).
-
Carefully add a palladium catalyst, such as 10% Palladium on carbon (Pd/C) (by weight, approx. 0.1-0.2 equivalents of the resin substitution).
-
Caution: Pd/C can be pyrophoric. Handle with care, preferably as a slurry in the reaction solvent.
-
Agitate the slurry at room temperature for 4-24 hours. The reaction progress can be monitored by taking a small sample, performing a micro-cleavage, and analyzing by LC-MS.
-
Rationale: The palladium catalyst facilitates the transfer of hydrogen from the donor (ammonium formate) to the Z group, cleaving the benzylic C-O bond and releasing the free ε-amino group as a carbamic acid, which then decarboxylates. Toluene is a byproduct.[6]
3. Post-Reaction Work-up:
-
Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst. Ensure the catalyst remains wet during handling.
-
Wash the peptide-resin extensively with DMF, water/DMF mixtures, and finally DCM to remove all traces of the catalyst and reagents.
-
The lysine side chain is now deprotected and available for subsequent chemical modification.
Diagram 2: Orthogonality of Boc and Z Protecting Groups
Caption: Distinct chemical pathways for removing Boc vs. Z groups.
Conclusion and Field-Proven Insights
The successful synthesis of complex peptides using the Boc/Bzl strategy relies on a thorough understanding of the chemistry behind each step. The use of Boc-L-Lys(Z)-OH provides a robust method for incorporating lysine with a highly stable side-chain protection that withstands repeated cycles of TFA deprotection. While its primary role is often as a permanent protecting group removed during final HF cleavage, its orthogonal nature to the Boc group makes it a versatile tool for advanced synthetic applications requiring selective side-chain deprotection via hydrogenolysis. Adherence to the detailed protocols, careful selection of reagents, and implementation of appropriate monitoring steps are paramount to achieving high-purity peptides for research and therapeutic development.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved from Ingredients Online website. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from Ningbo Inno Pharmchem website. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from Merck Millipore website. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from Fiveable website. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from AAPPTec website. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1043-1052. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. fiveable.me [fiveable.me]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
Application Note & Protocol: Step-by-Step Boc Deprotection of Boc-L-lys(Z)-OMe using Trifluoroacetic Acid (TFA)
Abstract
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in peptide synthesis and the broader field of organic chemistry.[1] This application note provides a comprehensive, step-by-step guide for the efficient deprotection of Nα-Boc-L-lysine(Nε-Z)-methyl ester (Boc-L-lys(Z)-OMe) using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present a detailed and validated laboratory protocol, and discuss critical aspects of reaction monitoring, product isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this crucial synthetic step.
Introduction: The Strategic Importance of Orthogonal Protection
In the intricate assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. The Boc group is a widely employed protecting group for amines due to its stability under various conditions and its clean, facile removal under acidic conditions.[2] The substrate in focus, this compound, features two distinct amine protecting groups: the acid-labile Boc group at the α-amino position and the benzyloxycarbonyl (Z) group protecting the ε-amino group of the lysine side chain.[3] The Z group is stable under the acidic conditions required for Boc removal, such as treatment with TFA, but can be cleaved by hydrogenolysis.[3][4] This orthogonality is crucial for selective deprotection and subsequent elongation of a peptide chain at the N-terminus without disturbing the side-chain protection.
This protocol will detail the selective removal of the Nα-Boc group, yielding H-L-lys(Z)-OMe as its trifluoroacetate salt, a key building block for further synthetic manipulations.
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with trifluoroacetic acid is an acid-catalyzed elimination reaction (E1 mechanism).[2][5] The process can be broken down into three primary steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[6] This initial step activates the protecting group, making it susceptible to cleavage.[5]
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6]
-
Decarboxylation and Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free α-amine.[6] In the highly acidic environment, the newly liberated amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[5][6]
It is critical to perform this reaction in a well-ventilated fume hood and not in a closed system, as the evolution of CO₂ and isobutylene (from the deprotonation of the tert-butyl cation) can cause a pressure build-up.[1][6]
Caption: Mechanism of TFA-mediated Boc deprotection.
Safety Precautions: Handling Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling.[7] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and chemical-resistant gloves (nitrile gloves for low volumes, butyl rubber or Viton for larger volumes) at all times.[7][8]
-
Ventilation: All manipulations involving TFA must be conducted in a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[7][8]
-
Spill Response: In case of a spill, evacuate the area. Neutralize small spills with a suitable absorbent material like sodium bicarbonate. For larger spills, follow your institution's emergency procedures.[9]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[9] For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[7]
Detailed Experimental Protocol
This protocol outlines the solution-phase deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Commercially Available | Store desiccated at 2-8 °C. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive and hygroscopic. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent to prevent side reactions. |
| Diethyl Ether | Anhydrous | Commercially Available | Used for product precipitation. Must be cold. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | For initial cooling of the reaction mixture. |
| Rotary evaporator | - | - | For solvent removal. |
| Buchner funnel and filter paper | - | - | For collecting the precipitated product. |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.2 M.[10]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective condition is a 1:1 (v/v) mixture of TFA and DCM (50% TFA/DCM).[5][10] The addition should be done dropwise to control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the solution stir for 1-2 hours.[5]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC).[11] A small aliquot of the reaction mixture is spotted on a silica gel plate. The deprotected product, being a salt, is significantly more polar and will have a much lower Rf value than the starting material. A suitable eluent system is typically a mixture of DCM and methanol (e.g., 9:1). The spots can be visualized using a ninhydrin stain, which will give a characteristic color for the primary amine product.[11]
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[11]
-
To the resulting oil, add a large volume of cold diethyl ether to precipitate the product, H-L-lys(Z)-OMe, as its trifluoroacetate salt.[12]
-
Stir the suspension vigorously for 15-20 minutes to ensure complete precipitation.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with several portions of cold diethyl ether to remove any residual TFA and soluble impurities.[12]
-
Dry the product under high vacuum to a constant weight. The product is typically obtained as a white to off-white powder.
-
Caption: Experimental workflow for Boc deprotection.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the final product.
| Technique | Expected Result for H-L-lys(Z)-OMe·TFA |
| ¹H NMR | Disappearance of the tert-butyl singlet from the Boc group (typically around 1.4-1.5 ppm). Appearance of a broad signal for the α-ammonium proton. Signals corresponding to the lysine backbone, the Z group (including aromatic protons), and the methyl ester should remain. |
| HPLC | A single major peak corresponding to the product. The retention time will be significantly shorter than the starting material due to increased polarity.[11] |
| Mass Spectrometry (ESI-MS) | Observation of the [M+H]⁺ ion corresponding to the free amine (H-L-lys(Z)-OMe). |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or TFA concentration. | Increase the reaction time and re-monitor by TLC. If the reaction is still sluggish, a higher concentration of TFA may be required, although 50% is typically sufficient.[5] |
| Steric hindrance around the amine. | For particularly hindered substrates, longer reaction times or slightly elevated temperatures (use with caution) may be necessary.[5] | |
| Low Yield | Product loss during work-up. | Ensure the diethyl ether used for precipitation is sufficiently cold. Minimize the number of transfers. |
| Incomplete precipitation. | Use a larger volume of cold ether and ensure vigorous stirring during trituration. | |
| Unexpected Side Products | Alkylation by the tert-butyl cation. | While less of a concern for this specific substrate, for peptides containing sensitive residues like Tryptophan or Methionine, the addition of a scavenger (e.g., 2.5% triisopropylsilane, TIS) to the TFA/DCM mixture is recommended to trap the tert-butyl cation.[13][14] |
Conclusion
The TFA-mediated deprotection of this compound is a highly efficient and reliable method for the selective removal of the Nα-Boc group. The protocol described herein, when coupled with careful technique and appropriate safety measures, provides a robust pathway to obtaining the desired H-L-lys(Z)-OMe·TFA salt in high yield and purity. This key intermediate is then ready for subsequent steps in the synthesis of peptides and other advanced molecular architectures.
References
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- BenchChem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem.
- BenchChem. (n.d.). A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (n.d.).
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- AAPPTec. (n.d.).
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Amherst College. (2024).
- BenchChem. (n.d.). A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID.
- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Carl ROTH. (n.d.).
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Boc-L-Isoleucine-OH using Trifluoroacetic Acid (TFA). BenchChem.
- American Chemical Society. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Boc-Gly-OMe using Trifluoroacetic Acid (TFA). BenchChem.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- American Chemical Society. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- The Royal Society of Chemistry. (n.d.).
- Scribd. (n.d.). TFA Deprotection.
- BenchChem. (n.d.). Technical Support Center: Characterization of Incomplete Boc Deprotection. BenchChem.
- Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
- BenchChem. (n.d.). Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine. BenchChem.
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Application Notes and Protocols: Selective Removal of the Z Group from Boc-L-lys(Z)-ome
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Introduction: The Imperative of Orthogonal Protection in Peptide Science
In the intricate world of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount.[1] These temporary modifications to reactive functional groups prevent unwanted side reactions and allow for the controlled, sequential formation of peptide bonds.[1] Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups are foundational.[2][3]
The successful synthesis of modified or complex peptides often hinges on the principle of orthogonality .[4][5] This refers to the ability to remove one type of protecting group under a specific set of conditions that leave other protecting groups intact.[4][5] The combination of the acid-labile Boc group and the hydrogenolysis-sensitive Z group is a classic example of a quasi-orthogonal system.[1][6] While both can be removed by acid, the conditions required differ in severity, and more importantly, the Z group can be selectively cleaved under neutral conditions via catalytic hydrogenation.[1][2]
This guide provides a detailed exploration of the conditions for the selective removal of the Z group from Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe), a common intermediate in peptide synthesis. We will delve into the mechanistic underpinnings of this selective deprotection and provide robust, field-tested protocols for its successful execution in a research setting.
Mechanistic Principles of Selective Z-Group Cleavage
The selective removal of the Z group in the presence of a Boc group is primarily achieved through catalytic hydrogenolysis .[2][7] This method exploits the unique susceptibility of the benzyl C-O bond in the Z group to cleavage by hydrogen in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7][8]
The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the Z-protected amine and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of hydrogen to its surface, forming palladium hydride species.
-
Hydrogenolysis: The benzyl C-O bond of the Z group is cleaved by the palladium hydrides, leading to the formation of toluene and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid intermediate spontaneously decarboxylates to release carbon dioxide and the free amine.[9]
-
Catalyst Regeneration: The catalyst is regenerated and can participate in further catalytic cycles.
The Boc group, in contrast, is generally stable under these conditions as it lacks a bond susceptible to hydrogenolysis.[2][6] Its removal requires acidic conditions, which protonate the carbonyl oxygen and initiate fragmentation into a stable tert-butyl cation, isobutene, and carbon dioxide, ultimately liberating the free amine.[6][9] This fundamental difference in cleavage mechanisms is the cornerstone of their orthogonality.[2]
Data Presentation: Comparative Analysis of Deprotection Conditions
The choice of reaction conditions for Z-group deprotection can significantly impact yield, purity, and reaction time. Below is a summary of common conditions for the selective removal of the Z group.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas, balloon) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 2-16 h | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[7] | Incompatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[7] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate, Formic acid, Cyclohexene | Methanol, Ethanol | Room Temperature - 40°C | 0.5-4 h | Safer alternative to H₂ gas, often faster reaction times.[7][10] | Requires removal of the hydrogen donor and its byproducts during workup. |
Experimental Protocols
Protocol 1: Selective Z-Group Removal by Catalytic Hydrogenolysis
This protocol details the standard and widely used method for Z-group deprotection using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Stir bar
-
Vacuum line
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate volume of methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.[7]
-
Inert Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the same solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Boc-L-lys-OMe.
-
Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.
Protocol 2: Selective Z-Group Removal by Catalytic Transfer Hydrogenation
This protocol offers a safer and often faster alternative to using hydrogen gas, employing a hydrogen donor in the presence of the catalyst.[10][11]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Celite®
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by the hydrogen donor. If using ammonium formate, add 3-5 equivalents.[7] If using formic acid, it can often be used as a co-solvent with methanol.[10]
-
Reaction: Stir the mixture at room temperature. Gentle heating (to ~40°C) can sometimes accelerate the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 4 hours.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. The workup will also remove the unreacted hydrogen donor and its byproducts.
Visualization of the Experimental Workflow
Caption: Workflow for the selective deprotection of the Z group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C. Ensure it has not been exposed to air for extended periods. |
| Insufficient hydrogen | Ensure a positive pressure of H₂ gas or add more hydrogen donor. | |
| Catalyst poisoning | Ensure starting materials and solvents are free of sulfur-containing compounds or other catalyst poisons. | |
| Loss of Boc Group | Acidic contaminants | Ensure solvents are neutral. If using formic acid as a hydrogen donor, use it in moderation and at room temperature. |
| Low Yield | Product loss during workup | Ensure thorough washing of the Celite® pad. Be cautious during concentration to avoid loss of volatile product. |
Conclusion
The selective removal of the Z group from this compound is a critical transformation in peptide chemistry, enabling the synthesis of complex and modified peptides. Catalytic hydrogenolysis and catalytic transfer hydrogenation are the methods of choice for this transformation due to their high selectivity and mild reaction conditions. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can confidently and efficiently perform this deprotection, paving the way for advancements in drug discovery and chemical biology.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- BenchChem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- National Institutes of Health. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. On-demand deprotection of Thz and Acm PGs via palladium complexes. a...
- BenchChem. Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
- ResearchGate. Palladium-triggered deprotection chemistry for protein activation in living cells.
- BenchChem. A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Lysine Amino Acid Protection.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Organic Chemistry Portal. Protective Groups.
- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- National Institutes of Health. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Common Organic Chemistry. Benzyl Deprotection Mechanism (H2 + Pd/C).
- iGEM. The Deprotection of Boc-Lysine.
- ACS Publications. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Google Patents. WO2001027074A1 - Preparation of amino-protected lysine derivatives.
- Chemistry Steps. Boc Protecting Group for Amines.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- ChemicalBook. BOC-LYS(Z)-OME.
- Bachem. Boc-Lys(Z)-OMe.
- National Institutes of Health. This compound.
- ResearchGate. End group removal and modification of RAFT polymers.
- Sigma-Aldrich. H-Lys(Boc)-OMe = 98.0 TLC 2389-48-2.
- National Institutes of Health. RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange.
- MedChemExpress. H-Lys(Z)-OMe.HCl.
- BenchChem. Technical Support Center: Post-Polymerization Modification - Removal of Trithiocarbonate End-Groups.
- ResearchGate. Thiocarbonylthio End Group Removal from RAFT-Synthesized Polymers by a Radical-Induced Process.
- BenchChem. Removal of the trithiocarbonate end-group after polymerization.
Sources
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- 4. nbinno.com [nbinno.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Notes and Protocols for the Coupling of Boc-L-lys(Z)-OH to a Resin-Bound Amino Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Lysine in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the precise assembly of amino acids into a predetermined sequence is paramount for the generation of biologically active peptides for research, diagnostics, and therapeutic development. Lysine, with its primary amine on the side chain, is a crucial residue that often plays a key role in the structure and function of peptides. It can be a site for post-translational modifications, conjugation to other molecules, or can be critical for receptor binding. The successful incorporation of lysine into a growing peptide chain requires a robust and well-controlled chemical strategy.
This application note provides a comprehensive guide for the coupling of Nα-Boc-Nε-Z-L-lysine (Boc-L-lys(Z)-OH) to a resin-bound amino acid. The Boc (tert-butyloxycarbonyl) group provides temporary protection for the α-amino group, while the Z (benzyloxycarbonyl) group offers stable protection for the ε-amino group of the lysine side chain. This orthogonal protection scheme is fundamental to directing the peptide bond formation to the correct amino group.
It is critical to note that the commercially available Boc-L-lys(Z)-ome, a methyl ester derivative, cannot be directly used in standard carbodiimide-mediated coupling reactions. The carboxylic acid functionality is essential for activation and subsequent amide bond formation. Therefore, this guide will first detail the necessary preliminary step of saponifying the methyl ester to the free carboxylic acid, Boc-L-lys(Z)-OH, before proceeding to the core coupling protocol.
Part 1: Saponification of this compound to Boc-L-lys(Z)-OH
The conversion of the methyl ester to a carboxylic acid is a straightforward hydrolysis reaction, typically carried out under basic conditions.
Protocol 1: Saponification of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in methanol in a round bottom flask.
-
Hydrolysis: Add 1.2 equivalents of 1 M NaOH solution to the methanolic solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed[1].
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with 1 M HCl solution. Extract the product into ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Boc-L-lys(Z)-OH as a solid or oil[1].
Part 2: Coupling of Boc-L-lys(Z)-OH to a Resin-Bound Amino Acid
This section details the coupling of the prepared Boc-L-lys(Z)-OH to a resin with a free N-terminal amine. The protocol described here utilizes the widely employed and efficient diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.
The Chemistry of Peptide Bond Formation
The coupling reaction is a cornerstone of SPPS. It involves the activation of the carboxylic acid of the incoming amino acid, in this case, Boc-L-lys(Z)-OH, to make it susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the solid support.
Carbodiimides, such as DIC, are effective activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[2][3]. However, this intermediate can undergo side reactions, including rearrangement to an unreactive N-acylurea or racemization of the amino acid[2].
To mitigate these side reactions and enhance coupling efficiency, an additive like HOBt is crucial. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side product formation[4][5][6][7]. This active ester then reacts cleanly with the resin-bound amine to form the desired peptide bond[4][8].
Figure 1: Mechanism of DIC/HOBt mediated peptide coupling. The carbodiimide (DIC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate, forming a more stable active ester that efficiently reacts with the resin-bound amine, minimizing side reactions like racemization.
Protocol 2: DIC/HOBt Coupling of Boc-L-lys(Z)-OH
Materials and Equipment:
-
Resin with a deprotected N-terminal amino acid (e.g., Merrifield or Wang resin)[1]
-
Boc-L-lys(Z)-OH (prepared in Part 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis reaction vessel with a frit
-
Shaker or vortexer
-
Vacuum manifold for washing[9]
Reagent Preparation:
-
Boc-L-lys(Z)-OH solution: Dissolve 3-5 equivalents of Boc-L-lys(Z)-OH (relative to the resin loading) in a minimal amount of DMF.
-
HOBt solution: Dissolve 3-5 equivalents of HOBt in DMF.
-
DIC solution: Prepare a solution of 3-5 equivalents of DIC in DMF or DCM.
| Reagent | Equivalents (relative to resin loading) |
| Boc-L-lys(Z)-OH | 3 - 5 |
| HOBt | 3 - 5 |
| DIC | 3 - 5 |
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.
-
Amino Acid Pre-activation (Optional but Recommended): In a separate vial, combine the Boc-L-lys(Z)-OH solution and the HOBt solution. Add the DIC solution to this mixture and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. If not pre-activating, add the Boc-L-lys(Z)-OH solution and HOBt solution to the resin, followed by the DIC solution[10].
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific amino acid being coupled to.
-
Reaction Monitoring: Monitor the completion of the coupling reaction using the Kaiser test[11]. A negative Kaiser test (yellow to colorless beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly to remove any unreacted reagents and by-products. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
Figure 2: Experimental workflow for the coupling of Boc-L-lys(Z)-OH. The process involves resin preparation, amino acid activation, the coupling reaction, monitoring for completion, and thorough washing before proceeding to the next step in the synthesis.
Part 3: In-Process Control - The Kaiser Test
The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin[11]. It is an indispensable tool for monitoring the completion of the coupling reaction in SPPS.
Principle: Ninhydrin reacts with primary amines in the presence of pyridine and phenol at elevated temperatures to produce a deep blue or purple color (Ruhemann's purple)[11].
Interpretation of Results:
| Observation of Resin Beads and Solution | Interpretation | Recommended Action |
| Intense Blue Color | Incomplete Coupling | Recouple with fresh reagents[11] |
| Faint Blue Color | Nearly Complete Coupling | Extend coupling time or proceed to capping |
| Yellow/Colorless | Complete Coupling | Proceed to the next deprotection step |
Protocol 3: Kaiser Test
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the resin beads (10-20 beads) from the reaction vessel and place them in a small test tube.
-
Wash the beads with ethanol and then with pyridine.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes[11].
-
Observe the color of the beads and the solution.
Part 4: Deprotection and Cleavage Considerations
Following the successful coupling of the entire peptide sequence, the protecting groups must be removed, and the peptide cleaved from the solid support.
-
Boc Group Removal: The Nα-Boc group is labile to moderate acids and is typically removed at each step of the synthesis using trifluoroacetic acid (TFA) in DCM.
-
Z Group and Resin Cleavage: The Nε-Z group and the linkage to many common resins (like Merrifield or PAM resins) are stable to TFA but are cleaved by strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These are hazardous reagents and require specialized equipment and handling procedures.
Conclusion
The successful incorporation of Boc-L-lys(Z)-OH into a growing peptide chain is a routine yet critical step in SPPS. By understanding the underlying chemistry, particularly the necessity of starting with the free carboxylic acid and the role of coupling additives like HOBt, researchers can ensure high coupling efficiency and minimize side reactions. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently perform this essential reaction, paving the way for the synthesis of complex and biologically relevant peptides. Careful execution of the saponification, coupling, and monitoring steps will lead to a higher purity of the final peptide product.
References
-
The Critical Role of HOBt in Modern Peptide Synthesis. (n.d.). Iris Biotech. Retrieved from [Link]
- Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. (2025). BenchChem.
- Linkers, resins, and general procedures for solid-phase peptide synthesis. (2013). Methods in Molecular Biology.
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
- HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Combi-Blocks.
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides.
- Carbodiimides and Additives. (2021). Aapptec Peptides.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Combi-Blocks.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Solid Phase Peptide Synthesis Linkers and Reagents. (n.d.). AAPPTec.
- In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
SPPS. (n.d.). American Peptide Society. Retrieved from [Link]
- Peptide Synthesis. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Introduction to Peptide Synthesis. (n.d.). Current Protocols in Protein Science.
- Kaiser Test Technical Support Center: Troubleshooting and FAQs. (2025). BenchChem.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). International Journal of Peptide and Protein Research.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Mechanism of peptide bond formation through carbodiimide. (n.d.).
- This compound. (n.d.). PubChem.
- Application Notes and Protocols for Coupling Boc-Lys(Msc)-OH in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- BOC-LYS(Z)-OME. (n.d.). ChemicalBook.
- Nε-Boc-L-lysine methyl ester hydrochloride. (n.d.). Chem-Impex.
- Peptide Synthesis - FAQ. (n.d.). AAPPTec.
- Boc-Lys(Z)-OH. (n.d.). Sigma-Aldrich.
- Boc-Lys(Z)-OMe. (n.d.). Bachem Products.
- Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. (2025). BenchChem.
- Electronic Supplementary Information. (2013). The Royal Society of Chemistry.
- Supplementary Inform
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Use of Boc-L-Lys(Z)-OH in Bioactive Peptide Synthesis
Abstract: This technical guide provides a comprehensive overview of Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH), a cornerstone reagent in the chemical synthesis of complex bioactive peptides. We delve into the principle of orthogonal protection that underpins its utility, offering detailed, field-tested protocols for its application in both solid-phase and solution-phase peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for creating advanced peptide architectures, including branched and site-specifically modified peptides.
Introduction: The Power of Orthogonal Protection
The chemical synthesis of peptides is a controlled, stepwise process that relies on the strategic use of protecting groups to prevent unwanted side reactions.[1] The lysine residue, with its primary amine on the side chain (ε-amino group), is a frequent site for branching, labeling, or conjugation in bioactive peptides.[2] To achieve this level of molecular control, a differentially protected lysine derivative is required.
Nα-Boc-Nε-Z-L-lysine, hereafter referred to as Boc-L-Lys(Z)-OH, is a pivotal reagent designed for this purpose.[3][4] It features two distinct amine protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group at the ε-amino position.[4] This arrangement, known as an orthogonal protection strategy , allows for the selective removal of one protecting group without affecting the other, providing chemists with precise control over the synthetic pathway.[5]
Physicochemical Properties & Key Features
A thorough understanding of the reagent's properties is critical for its successful application.
| Property | Value | References |
| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | [6] |
| Synonyms | Nα-Boc-Nε-Z-L-lysine, Nα-Boc-Nε-Cbz-L-lysine | [7] |
| CAS Number | 2389-45-9 | [3][6] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [7] |
| Molecular Weight | 380.44 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 75–79 °C | [7] |
| Storage | Store at -20°C to maintain long-term stability | [7] |
The Principle of Orthogonality: Boc vs. Z
The strategic advantage of Boc-L-Lys(Z)-OH lies in the differential cleavage conditions for the Boc and Z groups. This orthogonality is the key to unlocking advanced peptide designs.
-
Boc (tert-butyloxycarbonyl) Group: Protects the Nα-terminus. It is quantitatively removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This deprotection is the basis for chain elongation in Boc-based Solid-Phase Peptide Synthesis (SPPS).
-
Z (Benzyloxycarbonyl) Group: Protects the Nε-side chain. It is stable to the acidic conditions used for Boc removal but can be selectively cleaved using catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or strong acids like HF or HBr.[1][4]
This two-tiered lability allows for two distinct synthetic routes after the incorporation of Boc-L-Lys(Z)-OH into a peptide chain:
-
Continue Linear Elongation: The Boc group is removed with TFA, exposing the α-amino group for the addition of the next amino acid while the Z group on the lysine side chain remains intact.
-
Initiate Side-Chain Modification: The Z group is selectively removed, exposing the ε-amino group for modification (e.g., building a second peptide chain to form a branched peptide) while the Nα-Boc group (or the rest of the peptide) remains protected.
Caption: Orthogonal deprotection pathways for Boc-L-Lys(Z)-OH.
Application & Experimental Protocols
Boc-L-Lys(Z)-OH is a versatile reagent applicable to both Solid-Phase Peptide Synthesis (SPPS) and solution-phase strategies.
Protocol 1: Incorporation into a Peptide Chain via Boc-SPPS
This protocol outlines the standard cycle for coupling Boc-L-Lys(Z)-OH onto a growing peptide chain attached to a solid support (resin) in a Boc/Bzl strategy.[8]
Workflow for a Single Coupling Cycle:
Caption: Workflow for synthesizing a branched peptide on-resin.
Step-by-Step Methodology:
-
Primary Chain Synthesis: Synthesize the main peptide chain using the standard Boc-SPPS protocol described above, incorporating Boc-L-Lys(Z)-OH at the desired branching position. Ensure the N-terminus of the completed linear chain is protected (e.g., with the final Boc group).
-
Resin Preparation for Hydrogenolysis:
-
Wash the peptide-resin extensively with DMF, followed by methanol, and then resuspend it in a suitable solvent for hydrogenolysis, such as DMF or a mixture of DMF/MeOH.
-
-
Selective Z-Group Deprotection:
-
Causality Note: This step leverages the unique lability of the Z group to hydrogenolysis, a condition to which the Boc group and most benzyl-based side-chain protecting groups (used in the Boc/Bzl strategy) are also susceptible. Therefore, this protocol is most effective when other side-chain groups are resistant to hydrogenolysis or when carried out in solution phase. For on-resin applications, alternative orthogonal pairs like Boc-Lys(Fmoc)-OH are often preferred in modern SPPS. [1]However, for specific schemes, this can be achieved.
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), to the resin slurry (approx. 0.1-0.2 eq by weight relative to the resin).
-
Secure the reaction vessel to a hydrogenation apparatus. Purge the vessel with hydrogen gas.
-
Stir the reaction under a positive pressure of H₂ (1-3 atm) for 4-24 hours at room temperature.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS to confirm the mass change corresponding to Z-group removal.
-
-
Catalyst Removal:
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin thoroughly with DMF to remove all traces of the catalyst.
-
-
Synthesis of the Second Chain:
-
With the lysine ε-amino group now free, a second peptide chain can be synthesized from this point using standard Boc-SPPS or Fmoc-SPPS coupling cycles.
-
-
Final Cleavage and Purification:
Comparative Analysis of Orthogonally Protected Lysine Derivatives
While Boc-L-Lys(Z)-OH is a classic and effective reagent, other derivatives are available, each suited to different synthetic strategies.
| Derivative | Nα-Protection | Nε-Protection | Nα-Cleavage | Nε-Cleavage | Primary Application/Strategy |
| Boc-Lys(Z)-OH | Boc (Acid) | Z (Hydrogenolysis) | TFA | H₂/Pd | Boc/Bzl SPPS, Solution Phase |
| Boc-Lys(Fmoc)-OH | Boc (Acid) | Fmoc (Base) | TFA | Piperidine | Boc-SPPS for on-resin side-chain modification |
| Fmoc-Lys(Boc)-OH | Fmoc (Base) | Boc (Acid) | Piperidine | TFA | Fmoc/tBu SPPS, the most common method for branched peptides |
| Fmoc-Lys(Alloc)-OH | Fmoc (Base) | Alloc (Pd(0)) | Piperidine | Pd(PPh₃)₄ | Fmoc-SPPS, when acid/base lability is not desired |
Conclusion
Nα-Boc-Nε-Z-L-lysine is a powerful and historically significant building block for the synthesis of bioactive peptides. Its orthogonal protecting groups provide the chemical precision required for constructing complex molecular architectures. While modern Fmoc-based strategies often employ alternative derivatives like Fmoc-Lys(Boc)-OH for on-resin modifications, Boc-L-Lys(Z)-OH remains highly relevant, particularly in solution-phase fragment condensation and specific Boc/Bzl solid-phase synthesis campaigns. A thorough understanding of its reactivity and the principles of orthogonal protection, as outlined in this guide, is essential for its effective application in peptide chemistry and drug discovery.
References
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Retrieved from Benchchem website. [Link not available]
- Benchchem. (n.d.). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis. Retrieved from Benchchem website. [Link not available]
-
Home Sunshine Pharma. (n.d.). Boc-L-Lys(Z)-OH CAS 2389-45-9. Retrieved from [Link]
-
ETW International. (n.d.). Boc-L-Lys(Z)-OH | Protected Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
- Bycroft, B. W., et al. (1992). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Lys(Z)-OH. PubChem Compound Database. Retrieved from [Link]
- National Institutes of Health. (2024).
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
National Center for Biotechnology Information. (n.d.). Z-Lys(Boc)-OH.DCHA. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2025). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
-
CEM. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
- Royal Society of Chemistry. (2024). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry.
- Beilstein Journals. (2018).
-
Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Peptide Synthesis: Exploring Fmoc-Lys(Pal-Glu-OtBu)-OH. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 3. Boc-L-Lys(Z)-OH CAS 2389-45-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-L-Lys(Z)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Application Notes & Protocols: Strategic Use of Boc-L-lys(Z)-ome in Solution-Phase Peptide Synthesis
Introduction: The Strategic Importance of Boc-L-lys(Z)-ome
In the landscape of peptide synthesis, the choice of building blocks is paramount to achieving high yield, purity, and scalability. This compound, or Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester, represents a cornerstone reagent for researchers engaged in solution-phase peptide synthesis (SPPS). Its unique trifunctional protection scheme offers a robust platform for the controlled, stepwise assembly of complex peptide fragments.
This guide provides an in-depth exploration of this compound, detailing the chemical logic behind its use, comprehensive protocols for its application, and field-proven insights to navigate the nuances of solution-phase synthesis. The core strength of this reagent lies in its orthogonal protection strategy, where each protecting group can be selectively removed under distinct chemical conditions without affecting the others, providing the chemist with precise control over the synthetic route.[1][2][3]
-
Nα-Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group, typically removed with moderate acids like trifluoroacetic acid (TFA). It serves as the temporary shield for the α-amino group, removed at each cycle to allow for chain elongation.[4][5]
-
Nε-Z (Benzyloxycarbonyl) group: A side-chain protecting group stable to the acidic conditions used for Boc removal. It is cleaved under reductive conditions, most commonly catalytic hydrogenolysis, making it orthogonal to the Boc group.[6][7]
-
C-terminal Methyl Ester (OMe): Protects the C-terminal carboxyl group. It is stable to both mild acid and hydrogenolysis but can be selectively removed via saponification with a base like sodium hydroxide.[6]
This multi-layered protection is particularly advantageous in solution-phase synthesis, where the purification of intermediates after each step is critical. By allowing for the selective deprotection and modification of the N-terminus, C-terminus, or the lysine side-chain, this compound facilitates the synthesis of branched peptides, cyclic peptides, and post-translationally modified analogues with high fidelity.
Reagent Profile and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate[8] |
| Synonyms | Boc-Lys(Cbz)-OMe, this compound[8] |
| Molecular Formula | C₂₀H₃₀N₂O₆[8] |
| Molecular Weight | 394.5 g/mol [8] |
| CAS Number | 73548-77-3[8] |
| Appearance | White to off-white powder |
| Storage | Store at -20°C for long-term stability. Keep desiccated. |
Safety & Handling: While not classified as a hazardous substance, standard laboratory safety protocols should be followed.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
The Boc/Z/OMe Orthogonal Deprotection Strategy
The power of this compound lies in the differential lability of its three protecting groups. This orthogonality is the cornerstone of its strategic utility, allowing for selective manipulation at three distinct functional sites of the lysine residue.
Caption: Orthogonal deprotection of this compound.
Deprotection Conditions Summary
| Protecting Group | Position | Reagents | Mechanism | Stability |
| Boc | Nα-amino | Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5][9][] | Acidolysis | Labile to acid; Stable to base and hydrogenolysis. |
| Z (Cbz) | Nε-amino | H₂ gas with Palladium on Carbon (Pd/C) catalyst[6][7] | Hydrogenolysis | Stable to acid and base; Labile to hydrogenolysis. |
| OMe | C-carboxyl | Sodium hydroxide (NaOH) in Methanol (MeOH)[6] | Saponification | Stable to acid and hydrogenolysis; Labile to base. |
Core Protocols: Solution-Phase Peptide Elongation
The following protocols illustrate the use of this compound in a typical peptide synthesis workflow. We will use the synthesis of the protected tripeptide fragment, Boc-Ala-Lys(Z)-Gly-OMe , as a practical example.
Caption: Workflow for the synthesis of Boc-Ala-Lys(Z)-Gly-OMe.
Protocol 4.1: Saponification of the Methyl Ester
Causality: To elongate the peptide chain from the C-terminus, the methyl ester must be hydrolyzed to a free carboxylic acid, which can then be activated for coupling with the N-terminus of the next amino acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH.
-
Add 1 M NaOH (1.2 eq) dropwise while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Carefully neutralize the mixture to pH ~3-4 with 1 M HCl.
-
Extract the product into EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-lys(Z)-OH as a solid or viscous oil.[6]
Protocol 4.2: Peptide Coupling using DCC/HOBt
Causality: The peptide bond is formed by activating the carboxylic acid of one amino acid and reacting it with the free amine of another. Dicyclohexylcarbodiimide (DCC) is a common activating agent, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve coupling efficiency.[6]
Materials:
-
Boc-L-lys(Z)-OH (from Protocol 4.1) (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)
Procedure:
-
Free Amine Liberation: In a flask, dissolve H-Gly-OMe·HCl in anhydrous DCM. Add DIPEA to neutralize the salt and stir for 15 minutes at room temperature.
-
Carboxyl Activation: In a separate flask, dissolve Boc-L-lys(Z)-OH and HOBt in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM to the cooled acid/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir for 15-20 minutes at 0°C.
-
Coupling: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up:
-
Monitor the reaction by TLC.
-
Once complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product, Boc-Lys(Z)-Gly-OMe , by flash column chromatography on silica gel.[6]
Protocol 4.3: Nα-Boc Deprotection
Causality: To continue peptide elongation at the N-terminus, the temporary Boc group must be removed to expose the α-amino group for the next coupling cycle. TFA is a sufficiently strong acid to cleave the Boc group without affecting the Z group or methyl ester.[4]
Materials:
-
Boc-Lys(Z)-Gly-OMe (from Protocol 4.2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.[6]
-
Monitor deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the TFA salt of the dipeptide, H-Lys(Z)-Gly-OMe·TFA .
-
Centrifuge or filter to collect the solid, wash with cold diethyl ether, and dry under vacuum. The resulting salt is typically used directly in the next coupling step after neutralization.[4][6]
Note: For the subsequent coupling (e.g., with Boc-Ala-OH), the TFA salt must be neutralized in situ with a non-nucleophilic base like DIPEA (2.0-2.5 eq) just before adding the activated amino acid.[4]
Global Deprotection: Obtaining the Final Peptide
After the peptide chain is fully assembled, all remaining protecting groups must be removed to yield the final, biologically active peptide. For our example, Boc-Ala-Lys(Z)-Gly-OMe , a two-step process is most effective.
Protocol 5.1: Final Deprotection of Boc-Ala-Lys(Z)-Gly-OMe
Causality: This protocol first removes the C-terminal ester via saponification. The subsequent step uses catalytic hydrogenolysis, a powerful reductive method that cleaves the benzyl-based Z group, followed by acidolysis to remove the Boc group.
Materials:
-
Protected Tripeptide (Boc-Ala-Lys(Z)-Gly-OMe)
-
Reagents for Saponification (from Protocol 4.1)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen (H₂) gas source (e.g., balloon or Parr shaker)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Saponification: Perform saponification on the protected tripeptide as described in Protocol 4.1 to obtain Boc-Ala-Lys(Z)-Gly-OH . Purify if necessary.[6]
-
Hydrogenolysis and Acidolysis:
-
Dissolve the product from the previous step in MeOH.
-
Add 10% Pd/C catalyst (approx. 10% by weight).
-
Stir the suspension vigorously under a hydrogen atmosphere (e.g., H₂ balloon) overnight.[6]
-
Filter the mixture through a pad of Celite to completely remove the Pd/C catalyst. Concentrate the filtrate.
-
To the resulting residue, add a cleavage cocktail of 95% TFA / 5% water. Stir for 1-2 hours at room temperature to remove the Boc group.[6]
-
Precipitate the final peptide, H-Ala-Lys-Gly-OH , by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the solid by centrifugation or filtration, wash with cold ether, and dry under vacuum.[6]
-
-
Final Purification: The crude peptide is typically purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][11][12]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Steric hindrance.- Poor solubility of peptide fragment.- Deactivation of coupling reagents. | - Monitor reaction with ninhydrin test.[13]- Switch to a more potent coupling system (e.g., HATU, HCTU).- Use DMF or NMP as a co-solvent to improve solubility.[14]- Perform a "double coupling" by adding a second portion of activated amino acid. |
| Racemization | - Over-activation of the carboxylic acid.- Presence of excess base. | - Always use an additive like HOBt or Oxyma Pure when using carbodiimide activators.[6]- Use a minimal amount of base for neutralization and ensure it is a hindered base like DIPEA. |
| Incomplete Z-Group Removal | - Catalyst poisoning (e.g., by sulfur-containing residues if present).- Inactive catalyst. | - Use a fresh, high-quality Pd/C catalyst.- Increase catalyst loading or hydrogen pressure.- Ensure solvents are free of potential poisons.- Consider alternative deprotection like transfer hydrogenation with ammonium formate. |
| Poor Solubility of Intermediates | - Aggregation of protected peptide chains, especially with hydrophobic sequences.[15] | - Use solvent mixtures (DCM/DMF, THF) to enhance solubility.- Perform reactions at slightly elevated temperatures (e.g., 40°C), monitoring for side reactions.- This is a known challenge where solution-phase synthesis requires careful optimization.[14] |
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Benchchem. Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine.
- Amino Acid Deriv
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- MtoZ Biolabs. How to Ensure High Purity in Long Peptide Synthesis?.
- NIH PubChem. This compound | C20H30N2O6 | CID 11132998.
- Bachem.
- ElectronicsAndBooks.
- Fisher Scientific. Amine Protection / Deprotection.
- The Chemistry Behind Boc-L-Lys(Z)
- PubChemLite. This compound (C20H30N2O6).
- iGEM. The Deprotection of Boc-Lysine.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Benchchem. Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis.
- Biotage. What do you do when your peptide synthesis fails?.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 11. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for the HPLC Purification of Peptides Containing Boc-L-lys(Z)-ome
Introduction: Navigating the Purification of Highly Hydrophobic Peptides
The synthesis of complex peptides, particularly those designed for therapeutic or advanced research applications, often necessitates the use of orthogonal or quasi-orthogonal protecting group strategies.[1][2] The incorporation of amino acid derivatives such as Boc-L-lys(Z)-ome introduces significant hydrophobicity due to the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. While essential for preventing unwanted side reactions during solid-phase peptide synthesis (SPPS), these bulky, nonpolar moieties present considerable challenges during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Peptides containing this compound exhibit significantly increased retention times and a greater propensity for aggregation and poor solubility in aqueous mobile phases.[4][5] This can lead to common purification issues such as poor peak shape, low recovery, and difficulty in separating the target peptide from closely related hydrophobic impurities, such as deletion sequences or incompletely deprotected species.
This comprehensive guide provides a detailed framework for developing a robust and efficient RP-HPLC purification method for peptides containing the this compound residue. It is intended for researchers, scientists, and drug development professionals seeking to optimize the purity, yield, and throughput of their peptide purification workflows. We will delve into the rationale behind experimental choices, from column and mobile phase selection to gradient optimization and troubleshooting, ensuring a self-validating and scientifically sound purification protocol.
Physicochemical Considerations of this compound
The chromatographic behavior of a peptide is largely dictated by its amino acid composition and any modifications.[6][7] The Boc and Z groups dramatically increase the hydrophobicity of the lysine side chain.
-
tert-Butyloxycarbonyl (Boc) Group: A highly hydrophobic, acid-labile protecting group. Its bulk can also influence peptide conformation.
-
Benzyloxycarbonyl (Z or Cbz) Group: A hydrophobic protecting group, stable to the acidic conditions typically used in RP-HPLC mobile phases (e.g., trifluoroacetic acid), but removable by catalytic hydrogenolysis.[8]
-
Methyl Ester (-OMe): A non-ionizable, hydrophobic group protecting the C-terminus of the lysine derivative.
The combined effect of these groups is a significant increase in the peptide's retention on a reversed-phase column compared to its unprotected counterpart. This necessitates the use of higher organic solvent concentrations for elution.
Materials and Methods
Instrumentation and Columns
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector is recommended.
-
Columns: Reversed-phase columns are the standard for peptide purification.[9]
-
Stationary Phase: C18 is the most common and a good starting point. For very hydrophobic peptides, a C8 or C4 stationary phase can be considered to reduce retention.
-
Pore Size: A pore size of 300 Å is generally recommended for peptides to ensure efficient mass transfer.
-
Particle Size: 5 or 10 µm particles are typical for preparative chromatography, balancing efficiency with backpressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, C8, or C4 | C18 provides high retention; C8 or C4 can reduce excessive retention of very hydrophobic peptides. |
| Pore Size | 300 Å | Allows for good mass transfer of larger peptide molecules. |
| Particle Size | 5-10 µm | A good compromise between resolution and backpressure for preparative work. |
| Column Dimensions | Dependent on sample load | Scale up from analytical (e.g., 4.6 mm ID) to preparative (e.g., 21.2 mm or 50 mm ID) columns. |
Reagents and Mobile Phases
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water are required.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the most common ion-pairing agent. It helps to sharpen peaks by minimizing secondary interactions with residual silanols on the stationary phase and protonating acidic residues.[10]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Experimental Protocols
PART 1: Sample Preparation
Poor solubility is a primary challenge for peptides containing this compound.[4] A systematic approach to dissolution is critical.
-
Initial Solvent Screening: Test the solubility of a small amount of the lyophilized peptide in various solvents.
-
Stepwise Dissolution Protocol: a. Add a small volume of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to wet the peptide. b. Sonicate briefly to aid dissolution. c. Gradually add Mobile Phase A (0.1% TFA in water) to the desired concentration, ensuring the peptide remains in solution.
-
Note: Minimize the amount of strong organic solvent used, as it can cause peak distortion if injected in a large volume.
-
PART 2: Method Development Workflow
The following workflow provides a systematic approach to developing a robust purification method.
Caption: A systematic workflow for HPLC method development.
Step 1: Analytical Scouting Run
The initial goal is to determine the approximate acetonitrile concentration at which the peptide elutes.
-
Equilibrate an analytical C18 column (e.g., 4.6 x 150 mm) with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the dissolved peptide.
-
Run a fast linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if aromatic residues are present).
-
Identify the target peptide peak, ideally by mass spectrometry.
Step 2: Gradient Optimization for Preparative Purification
Based on the scouting run, a shallower, more focused gradient should be designed to maximize resolution between the target peptide and its impurities.[11]
-
Principle: A shallow gradient increases the separation between closely eluting species.[10]
-
Example: If the peptide eluted at 30 minutes in the scouting run (at 65% B), a new gradient could be:
-
5% to 55% B over 5 minutes (fast initial ramp)
-
55% to 75% B over 40 minutes (shallow separation gradient)
-
75% to 95% B over 5 minutes (column wash)
-
| Gradient Stage | Purpose | Example Parameters |
| Initial Scouting | Determine elution %B | 5-95% B in 30 min |
| Optimized Preparative | Maximize resolution | 55-75% B in 40 min (shallow gradient around elution point) |
Step 3: Preparative Run and Fraction Collection
-
Equilibrate the preparative column with the initial mobile phase conditions of the optimized gradient.
-
Load the peptide sample. The loading capacity will depend on the column dimensions and the complexity of the crude mixture. A typical starting point for preparative columns is 1-2 mg of crude peptide per mL of column volume.[12]
-
Run the optimized preparative gradient.
-
Collect fractions across the elution profile of the target peptide.
-
Analyze the purity of each fraction using the analytical scouting method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Potential Side Reactions and Stability Considerations
A robust purification protocol must ensure the integrity of the target peptide.
Caption: Stability of functional groups under typical RP-HPLC conditions.
-
Boc Group Stability: The Boc group is acid-labile. While generally stable in the 0.1% TFA used in mobile phases for the duration of a typical HPLC run, prolonged exposure or concentration of the fractions containing TFA before lyophilization can lead to partial deprotection.[12] It is advisable to freeze collected fractions promptly and lyophilize as soon as possible.
-
Z Group Stability: The benzyloxycarbonyl (Z) group is stable to the acidic conditions of RP-HPLC with TFA and will remain intact during purification.[8]
-
Methyl Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, though the kinetics are generally slow under standard RP-HPLC conditions (acidic pH, room temperature).[13][14] To minimize this risk, avoid prolonged storage of the peptide in the acidic mobile phase and maintain ambient or slightly elevated temperatures.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Broadening) | - Peptide aggregation- Secondary interactions with the column- Column overload | - Increase the column temperature (e.g., to 40°C).- Use a less hydrophobic column (C8 or C4).- Ensure 0.1% TFA is in the mobile phase.- Reduce the sample load.[5] |
| Low Recovery | - Irreversible adsorption to the column- Precipitation on the column | - After the run, wash the column with a stronger solvent (e.g., isopropanol).- Ensure the sample is fully dissolved in the injection solvent.- The injection solvent should be weaker than the mobile phase to ensure proper binding at the column head. |
| Baseline Drift | - Mismatch in TFA concentration between mobile phases A and B- Contaminated solvents | - Prepare mobile phases from the same stock solution of TFA.- Use high-purity, HPLC-grade solvents.- Prepare fresh mobile phases daily.[5] |
Conclusion
The successful purification of peptides containing the highly hydrophobic this compound moiety is achievable through a systematic and well-reasoned approach to RP-HPLC method development. The key challenges of poor solubility and strong retention can be overcome by careful sample preparation, the selection of appropriate column chemistry, and the development of an optimized shallow gradient. By understanding the physicochemical properties of the protecting groups and potential side reactions, researchers can design robust purification protocols that deliver high-purity peptides suitable for the most demanding applications in research and drug development.
References
-
Ferrazzano, L., Catani, M., Cavazzini, A., Martelli, G., Corbisiero, D., Cantelmi, P., Fantoni, T., Mattellone, A., De Luca, C., Felletti, S., Cabri, W., & Tolomelli, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 533-554. [Link]
- Mant, C. T., & Hodges, R. S. (2007). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
-
Bączek, T., & Kaliszan, R. (2009). Predictions of peptides' retention times in reversed-phase liquid chromatography as a new supportive tool to improve protein identification in proteomics. Proteomics, 9(4), 835-847. [Link]
-
Tripet, B., Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1141(2), 212-225. [Link]
- Bączek, T., & Kaliszan, R. (2009). Predictions of peptides' retention times in reversed-phase liquid chromatography as a new supportive tool to improve protein identification in proteomics. Proteomics, 9(4), 835-847.
-
Coin, I., Dölling, R., & Bienert, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 253. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences of the United States of America, 77(3), 1632-1636. [Link]
-
Nest Group. (1998). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]
-
Petritis, K., Kang, L., & Smith, R. D. (2006). Improved peptide elution time prediction for reversed-phase liquid chromatography-MS by incorporating peptide sequence information. Analytical chemistry, 78(14), 5026-5039. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. [Link]
-
Pathak, T. P., Miller, R., & Chatterjee, J. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 9(2), 2110-2116. [Link]
-
Agilent. (n.d.). Dynamic Binding Capacity of Oligonucleotides on PLRP-S Columns and Stationary Phases. Agilent. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology, 194, 243-276. [Link]
-
ResearchGate. (2025). Effect of LP loading concentration on the dynamic binding capacity at 10% of breakthrough (DBC 10% ). ResearchGate. [Link]
-
Wieser, H., & Belitz, H. D. (1976). Kinetic analysis of the catalytic properties of peptides in ester hydrolysis. Zeitschrift für Naturforschung C, 31(11-12), 659-664. [Link]
-
Dolan, J. W. (n.d.). HPLC Troubleshooting. LCGC. [Link]
-
Cytiva. (2018). How to determine dynamic binding capacity (DBC) of chromatography resins. Cytiva. [Link]
-
The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. The Nest Group, Inc. [Link]
-
BioPharm International. (2023). Determining and Optimizing Dynamic Binding Capacity. BioPharm International. [Link]
-
Waters. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters. [Link]
-
ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
ResearchGate. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. ResearchGate. [Link]
-
Gourich, W., Song, C. P., Ho, Y. K., et al. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. Journal of Molecular Liquids, 414(2), 126054. [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
-
Lhoste, M., et al. (2022). Helical aromatic oligoamide foldamers as selective G-quadruplex ligands. Nucleic Acids Research, 50(18), 10217-10227. [Link]
-
Leach, S. J., & Lindley, H. (1953). The kinetics of hydrolysis of the amide group in proteins and peptides. Part 2. Acid hydrolysis of glycyl- and L-leucyl-L-asparagine. Transactions of the Faraday Society, 49, 921-925. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. nestgrp.com [nestgrp.com]
- 5. benchchem.com [benchchem.com]
- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic analysis of the catalytic properties of peptides in ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
Application Note & Protocol: High-Fidelity Monitoring of Boc-L-lys(Z)-OMe Reactions
Introduction: The Critical Need for In-Process Controls
In the precise world of peptide synthesis, every reaction step is a potential source of impurities that can compromise the yield, purity, and biological activity of the final product. The orthogonally protected amino acid, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester (Boc-L-Lys(Z)-OMe), is a cornerstone building block for constructing complex peptides.[1] The Boc group on the alpha-amino position is labile to acid, while the Z (or Cbz) group on the epsilon-amino side chain requires hydrogenolysis for removal, allowing for specific, controlled chain elongation.[1][2]
However, the success of reactions involving this reagent—whether it be its synthesis or its use in a coupling step—is not guaranteed. Side reactions such as incomplete coupling, racemization, or premature deprotection can lead to a complex mixture of closely related impurities that are challenging to separate downstream.[3][4] Therefore, robust, real-time analytical monitoring is not merely a quality control measure; it is an indispensable tool for process optimization, troubleshooting, and ensuring the synthesis of the target molecule with the highest possible fidelity.
This guide provides a detailed examination of the primary analytical techniques used to monitor reactions involving this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only follow protocols but also to adapt and troubleshoot them effectively.
Foundational Logic: Choosing the Right Analytical Tool
The selection of an analytical technique is dictated by the specific question being asked. Are you checking for the simple presence or absence of a starting material? Or do you need to quantify a low-level impurity? The following diagram outlines a decision-making workflow.
Sources
Application Note & Protocol: Strategic Synthesis of Lysine-Containing Peptidomimetics Using Boc-L-lys(Z)-OMe
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Peptidomimetics and the Central Role of Lysine
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and rapid clearance.[1][2] Peptidomimetics—small molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to these challenges, providing enhanced pharmacokinetic profiles while retaining biological activity.[2][3][4]
Within this field, the amino acid lysine plays a pivotal role. Its unique side chain, terminating in a primary ε-amino group, serves as a versatile chemical handle for a wide array of modifications.[][6] This functionality can be exploited to construct complex architectures, including branched peptides, cyclic scaffolds, and conjugates for targeted drug delivery, ultimately optimizing the therapeutic properties of the molecule.[]
This guide provides a detailed exploration of synthetic strategies for creating advanced lysine-containing peptidomimetics, centered on the use of Boc-L-lys(Z)-OMe . This commercially available building block is uniquely suited for sophisticated chemical synthesis due to its orthogonal protecting group scheme, which allows for the selective and sequential modification of its three primary functional groups.
The Keystone Building Block: Strategic Advantages of this compound
The synthetic power of this compound lies in its trifunctional, orthogonally protected nature.[7][8][9][10] Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under a specific set of chemical conditions without affecting the others.[9][10] This allows for precise, stepwise control over the synthesis.
The three key components of this compound are:
-
Nα-Boc (tert-butyloxycarbonyl): A temporary, acid-labile group protecting the alpha-amino terminus. It is readily cleaved with moderate acids like trifluoroacetic acid (TFA).[11][12][13]
-
Nε-Z (benzyloxycarbonyl): A semi-permanent group protecting the side-chain epsilon-amino group. It is stable to the acidic conditions used for Boc removal but can be selectively cleaved by catalytic hydrogenolysis.[7][13]
-
C-terminal OMe (methyl ester): Protects the carboxyl group and is stable to both acid and hydrogenolysis but can be removed under basic conditions via saponification.
This orthogonal arrangement provides independent control over three reactive sites, enabling the synthesis of complex peptidomimetics that would be challenging to create otherwise.
Caption: Orthogonal deprotection scheme for this compound.
Core Synthetic Protocols and Applications
The following protocols detail key synthetic manipulations of this compound. Each protocol is designed to be self-validating, with clear steps and explanations for experimental choices.
Application 1: Linear Peptide Elongation at the N-Terminus
This workflow describes the fundamental process of building a linear peptide chain from the α-amino group of the lysine building block.
Sources
- 1. peptidetherapeutics.org [peptidetherapeutics.org]
- 2. wjarr.com [wjarr.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Strategic Use of Boc-L-Lys(Z)-OMe in Orthogonal Peptide Synthesis
Introduction: The Imperative of Orthogonal Protection in Advanced Peptide Synthesis
In the intricate field of peptide chemistry, particularly in the synthesis of complex peptides and peptidomimetics for therapeutic and research applications, the precise control of reactive functional groups is paramount.[1][2] Unwanted side reactions can lead to a cascade of impurities that are difficult to separate, resulting in low yields and compromised purity of the target molecule. Orthogonal protection strategies provide the requisite level of control by employing a suite of protecting groups that can be selectively removed under distinct chemical conditions, leaving other protected functionalities intact.[3][4][5] This allows for the stepwise and regioselective modification of a growing peptide chain, a critical capability in the development of sophisticated peptide-based drugs and research tools.[1][]
This guide focuses on a classic and robust orthogonal protection scheme involving the use of the tert-butyloxycarbonyl (Boc) group for α-amino protection and the benzyloxycarbonyl (Z or Cbz) group for side-chain amine protection, exemplified by the versatile building block, Nα-Boc-L-lysine(Nε-Z)-methyl ester (Boc-L-Lys(Z)-OMe) . We will delve into the chemical logic underpinning this strategy, provide detailed protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS), and discuss its significance in modern drug development.
The Chemical Logic of the Boc/Z Orthogonal Pair
The efficacy of the Boc/Z orthogonal strategy hinges on the differential lability of these two protecting groups. The Boc group is highly sensitive to moderately strong acids, while the Z group is stable under these conditions but can be cleaved by catalytic hydrogenolysis or harsh acidic conditions.[7][8][9] This differential reactivity allows for the selective deprotection of the α-amino group for chain elongation without disturbing the lysine side-chain protection.
Table 1: Properties of Boc and Z Protecting Groups
| Protecting Group | Structure | Abbreviation | Common Protection Reagent | Deprotection Conditions | Byproducts |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂)O | Moderately strong acid (e.g., Trifluoroacetic acid, TFA) | Isobutylene, CO₂ | |
| Benzyloxycarbonyl | Z, Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Toluene, CO₂ |
This orthogonality is visually represented in the following workflow diagram:
Caption: Orthogonal deprotection workflow for Boc-L-Lys(Z)-containing peptides.
Application in Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is often employed for the production of shorter peptides or for syntheses that require careful monitoring and purification of intermediates. The use of this compound is particularly advantageous in this context, allowing for the stepwise construction of a peptide backbone followed by the selective deprotection of the lysine side chain for further modification.
Protocol 1: Dipeptide Synthesis using this compound
This protocol details the coupling of a Boc-protected amino acid to the deprotected α-amino group of H-L-Lys(Z)-OMe.
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a solution of 50% TFA in DCM.[7][10]
-
Stir the mixture at room temperature for 30 minutes.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting product is H-L-Lys(Z)-OMe as its TFA salt.
-
-
Peptide Coupling:
-
In a separate flask, dissolve the Boc-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
In another flask, dissolve the H-L-Lys(Z)-OMe TFA salt in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes at room temperature.
-
Add the free amine solution to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Z strategy is also well-suited for Boc-based solid-phase peptide synthesis (SPPS). In this approach, the peptide is assembled on a solid support, which simplifies the purification process at each step.
Protocol 2: Incorporation of Boc-L-Lys(Z)-OH in Boc-SPPS
This protocol outlines the general cycle for incorporating Boc-L-Lys(Z)-OH into a growing peptide chain on a resin support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-L-Lys(Z)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
TFA
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 5% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
Pre-activate Boc-L-Lys(Z)-OH (3-4 eq) with the chosen coupling reagent (e.g., HBTU, 3-4 eq) and DIPEA (6-8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: A single cycle of Boc-SPPS for the incorporation of Boc-L-Lys(Z)-OH.
Selective Deprotection and Side-Chain Modification
Once the peptide chain is assembled, the orthogonality of the Boc and Z groups allows for selective manipulation.
Protocol 3: Selective Nε-Z Deprotection
This protocol describes the removal of the Z group from the lysine side chain while the peptide remains attached to the resin (in SPPS) or in solution, with other protecting groups (like Boc on the N-terminus) intact.
Materials:
-
Protected peptide (in solution or on-resin)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Methanol (MeOH) or another suitable solvent
Procedure:
-
Reaction Setup:
-
Dissolve the protected peptide in MeOH. For on-resin deprotection, suspend the peptide-resin in a suitable solvent like DMF or NMP.
-
Add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.[8][9]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the peptide with a free lysine side-chain amine.
-
Conclusion: A Versatile Strategy for Complex Peptide Synthesis
The orthogonal protection strategy employing this compound is a powerful and reliable method in the peptide chemist's toolbox. It provides the necessary control for the synthesis of complex peptides, enabling selective chain elongation and side-chain modification.[1] The distinct deprotection conditions for the Boc and Z groups ensure high fidelity during synthesis, which is crucial for the development of peptide-based therapeutics and diagnostics where purity and structural integrity are non-negotiable. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this strategy to advance their research and development goals.
References
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- BenchChem. (2025). Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 35(9), 3880–3883.
- BenchChem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine.
- BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- Wikipedia. Protecting group.
- Organic Chemistry Portal. Protective Groups.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Boc-L-lys(Z)-ome.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Boc-L-lys(Z)-ome. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low coupling efficiency with this specific amino acid derivative. As Senior Application Scientists, we understand that successful peptide synthesis relies on a nuanced understanding of the reagents and reactions involved. This resource addresses common challenges in a direct question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is showing low or incomplete conversion. What are the first things I should check?
A1: Before delving into complex chemical issues, it's crucial to validate the foundational parameters of your experiment. Often, low efficiency stems from correctable issues with reagents or the reaction setup.
Initial Validation Checklist:
-
Reagent Quality and Stoichiometry:
-
This compound: Ensure it is of high purity (≥98%) and has been stored correctly (cool, dry conditions) to prevent degradation.[1]
-
Coupling Reagents (e.g., HBTU, HATU, DIC): These reagents are moisture-sensitive. Use fresh, anhydrous reagents for best results. Verify that you are using the correct equivalents (typically 1-1.5 eq. for the amino acid and coupling reagent relative to the amine).
-
Base (e.g., DIEA, NMM): Use a high-purity, redistilled base. The presence of impurities can interfere with the reaction. Ensure the correct stoichiometry is used (typically 1.5-2.0 equivalents).
-
-
Solvent Quality:
-
Reaction Time and Temperature:
-
Standard coupling reactions are typically run for 1-2 hours at room temperature. For a sterically hindered residue like Lys(Z), extending the reaction time to 4 hours or overnight can sometimes improve yields.[4]
-
Avoid high temperatures unless using specific protocols (e.g., microwave synthesis), as this can increase the risk of side reactions like racemization.[5]
-
If these initial checks do not resolve the issue, proceed to the more specific chemical troubleshooting steps below.
Q2: I've confirmed my reagents and conditions are optimal, but the coupling efficiency is still poor. Could steric hindrance from the Z-group be the problem?
A2: Yes, this is a very likely cause. The benzyloxycarbonyl (Z or Cbz) group on the lysine side-chain is bulky.[6] This, combined with the Boc group on the α-amine, creates significant steric hindrance around the carboxylic acid, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack the activated carboxyl group.[7][8]
Diagram: Steric Hindrance in this compound Coupling
This diagram illustrates how the bulky Boc and Z protecting groups can physically block the approach of the incoming amine to the activated carboxylic acid.
Caption: Steric hindrance from Boc and Z groups impeding amine attack.
Troubleshooting Strategies for Steric Hindrance:
-
Change Coupling Reagent: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents are generally more effective for hindered couplings than carbodiimides alone.[9]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings. The OAt active ester it forms is more reactive than the OBt ester formed by HBTU.[10]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure that shows coupling efficiencies comparable to HATU and is non-explosive.[9]
-
-
Extended Activation (Pre-activation): Allow the this compound to react with the coupling reagent and base for a longer period (5-15 minutes) before adding it to the deprotected peptide-resin. This ensures the maximum formation of the activated ester intermediate prior to the coupling step.
-
Double Coupling: If monitoring (e.g., Kaiser test) indicates an incomplete reaction after the standard coupling time, filter the resin, wash, and repeat the entire coupling procedure with a fresh solution of activated this compound.[11]
| Reagent Type | Examples | Suitability for Hindered Coupling | Notes |
| Carbodiimide | DCC, DIC | Moderate (often requires additives) | Can cause side reactions (nitrile formation) if not used with HOBt or OxymaPure.[10] |
| Uronium/Aminium (HOBt-based) | HBTU, TBTU | Good | Forms an OBt active ester. HBTU is a very efficient and common reagent.[12][13] |
| Uronium/Aminium (HOAt-based) | HATU, TATU | Excellent | Forms a more reactive OAt active ester; highly recommended for difficult sequences.[10] |
| Uronium/Aminium (Oxyma-based) | COMU, PyOxim | Excellent | Non-explosive alternative to HOAt-based reagents with comparable or superior performance.[9] |
| Phosphonium | PyBOP, PyAOP | Good to Excellent | PyAOP is the HOAt-based version and is highly effective. |
Q3: Could my choice of base be contributing to the problem or causing side reactions like racemization?
A3: Absolutely. The base plays a critical role in the coupling reaction, primarily by deprotonating the incoming amine and neutralizing any acid salts. However, an overly strong or sterically unhindered base can lead to racemization, especially with prolonged activation times.[14]
The Mechanism of Racemization: The base can abstract the alpha-proton of the activated amino acid, leading to the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[9] Urethane-protected amino acids (like Boc and Z derivatives) are generally resistant to racemization, but it can still occur under suboptimal conditions.[6][9]
Base Selection and Strategy:
-
N,N-Diisopropylethylamine (DIEA or DIPEA): The most commonly used base due to its strong basicity and steric bulk, which minimizes side reactions with the activated ester. However, it can still promote racemization in sensitive cases.[14][15]
-
N-Methylmorpholine (NMM): A weaker base than DIEA (pKa ~7.4 vs. ~10.1 for DIEA), which can significantly reduce the rate of racemization.[15] It is a good alternative to try if you suspect epimerization is an issue.
-
2,4,6-Collidine: An even more sterically hindered and weaker base that can be used in cases of severe racemization risk.[16]
Experimental Protocol: Testing for Racemization
-
Synthesize a Model Dipeptide: Couple this compound to a simple, chiral amino acid ester (e.g., H-Ala-OMe).
-
Purify the Dipeptide: Isolate the product (Boc-L-lys(Z)-L-Ala-OMe) via chromatography.
-
Analyze by Chiral HPLC: Use a chiral column to separate the desired L-L diastereomer from the undesired D-L diastereomer.
-
Compare Results: Run the same coupling reaction using different bases (DIEA vs. NMM) and compare the percentage of the D-L impurity to determine the optimal base for your system.
Q4: I'm observing precipitation or cloudiness when I dissolve my this compound for the coupling reaction. How can I address this solubility issue?
A4: Solubility issues are a common practical hurdle in peptide synthesis.[2] this compound, being a relatively large and protected amino acid, can have limited solubility in certain solvents or at high concentrations.[17]
Troubleshooting Solubility:
-
Increase Solvent Volume: The simplest solution is often to reduce the concentration by adding more anhydrous solvent (e.g., DMF or NMP).[2]
-
Gentle Warming and Sonication: Gently warming the solution to 30-40°C or placing the vessel in an ultrasonic bath for 5-10 minutes can help break up aggregates and facilitate dissolution.[2]
-
Switch Solvents: If solubility in DMF is poor, N-Methyl-2-pyrrolidone (NMP) is an excellent alternative with a higher solvating power for protected amino acids and growing peptide chains.[5][11] In some cases, adding a small percentage of Dimethyl sulfoxide (DMSO) can also improve solubility, but ensure it is compatible with your overall chemistry.[5]
-
Pre-dissolution with Base: Adding the base (e.g., DIEA) to the amino acid/solvent mixture can sometimes improve solubility by forming the carboxylate salt before the addition of the coupling reagent.[2]
Workflow: Optimizing Dissolution and Coupling
This workflow provides a logical sequence for preparing the amino acid solution to ensure complete dissolution before initiating the coupling reaction.
Caption: Recommended workflow for dissolving this compound.
By systematically addressing these potential issues—from fundamental reagent and solvent quality to more complex challenges like steric hindrance, racemization, and solubility—researchers can effectively troubleshoot and optimize the coupling of this compound, leading to higher yields and purer synthetic peptides.
References
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]
-
Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(8), 2120-2124. Available from: [Link]
-
Gicquel, M., et al. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 7(11), 340. Available from: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gicquel, M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available from: [Link]
-
Royal Society of Chemistry. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(30), 8237-8247. Available from: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Toth, G., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(5), 1433. Available from: [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Available from: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Novabiochem. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Vagner, J., et al. (2004). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. Journal of Peptide Research, 64(4), 154-162. Available from: [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews, 51(16), 7016-7043. Available from: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Available from: [Link]
-
Khadse, S. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
IRIS. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available from: [Link]
- Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(24), 15879–15895. Available from: [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Green Chemistry in Drug Discovery (pp. 521-554). Retrieved from [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2001). Procedures to Improve Difficult Couplings. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. iris.unive.it [iris.unive.it]
Technical Support Center: Optimizing Peptide Coupling Reactions for Boc-L-Lys(Z)-OMe
Welcome to the technical support center for optimizing the coupling of Nα-Boc-L-lysine(Nε-Z)-methyl ester (Boc-L-Lys(Z)-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial step in peptide synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the coupling of this compound.
Q1: What are the main challenges in coupling this compound?
The primary challenge in coupling this compound stems from potential steric hindrance due to the bulky tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups. These groups can impede the approach of the coupling reagents and the amine component, potentially leading to slower reaction kinetics and incomplete coupling.[1] Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome these hurdles.
Q2: Which coupling reagents are most effective for this reaction?
For sterically hindered couplings, uronium or phosphonium salt-based reagents are generally recommended due to their high reactivity.[1][2] Reagents such as HATU, HBTU, and PyBOP are often more effective than carbodiimides like DCC or EDC alone.[1][3] HATU, in particular, is often preferred as it forms a more reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of racemization.[4][5]
Q3: Is an additive necessary when using a carbodiimide reagent?
Yes, when using carbodiimide reagents like DCC or EDC, the use of an additive is strongly recommended. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the initial O-acylisourea intermediate to form an active ester. This intermediate is less prone to side reactions like racemization and the formation of N-acylurea, a common byproduct that can complicate purification.[6][7]
Q4: What is the role of the base in the coupling reaction?
A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required, especially when using uronium or phosphonium salt reagents. The base serves two main purposes: it neutralizes the hydrochloride or trifluoroacetate salt of the amine component, and it facilitates the activation of the carboxylic acid by the coupling reagent. However, using an excessive amount of a strong base can increase the risk of epimerization.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete reaction: Steric hindrance may slow down the reaction.[1] 2. Suboptimal coupling reagent: The chosen reagent may not be reactive enough. 3. Reagent degradation: Coupling reagents and solvents can be sensitive to moisture.[8] 4. Poor solubility: Reactants may not be fully dissolved. | 1. Increase reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 4-24 hours). 2. Switch to a more powerful coupling reagent: Consider using HATU or HCTU, which are known for their high efficiency in difficult couplings.[4][6] 3. Use fresh, anhydrous reagents and solvents: Ensure all materials are properly stored and handled to prevent degradation.[8] 4. Choose an appropriate solvent: DMF or a mixture of DCM and DMF can improve solubility. |
| Presence of N-acylurea Byproduct | Use of carbodiimide without an additive: The O-acylisourea intermediate can rearrange to form a stable N-acylurea.[1] | Always use an additive like HOBt or HOAt with carbodiimides: This will trap the O-acylisourea as a more stable active ester, preventing the side reaction.[7] |
| Epimerization (Racemization) of the Product | 1. Prolonged activation time: Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[9] 2. Excessive or strong base: Strong bases can promote the abstraction of the α-proton, leading to epimerization.[8] 3. High reaction temperature: Elevated temperatures can increase the rate of epimerization. | 1. Use a pre-activation step with a shorter duration (1-5 minutes) before adding the amine component. [1] 2. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Use the minimum amount of base necessary.[9] 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). [9][10] |
| Difficulty in Purifying the Product | 1. Formation of dicyclohexylurea (DCU) byproduct with DCC: DCU is often difficult to remove by chromatography due to its low solubility in many organic solvents.[2][6] 2. Multiple side products: Inefficient coupling can lead to a complex mixture of products. | 1. Use a water-soluble carbodiimide like EDC: The corresponding urea byproduct can be easily removed by an aqueous workup.[2][3] Alternatively, filter the reaction mixture to remove the precipitated DCU before workup.[11] 2. Optimize the reaction conditions to minimize side reactions: Refer to the solutions for low yield and epimerization. |
Experimental Protocols
Below are detailed step-by-step protocols for the coupling of this compound with an amine component (H-AA-OR') in solution-phase synthesis.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high efficiency, especially with sterically hindered substrates.[4][5]
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve the amine component (H-AA-OR', 1.1 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.1 eq) to liberate the free amine and stir for 10 minutes.
-
-
Activation and Coupling:
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the cooled solution and stir for 1-2 minutes for pre-activation.
-
Add the amine solution to the activated carboxylic acid solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol is a cost-effective alternative, with the advantage of a water-soluble urea byproduct.[3]
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine component (H-AA-OR', 1.1 eq) in anhydrous DCM or DMF.
-
-
Coupling Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution in one portion.
-
If the amine component is a hydrochloride salt, add DIPEA (1.1 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Reaction and Troubleshooting
General Reaction Mechanism
The following diagram illustrates the general mechanism of peptide bond formation using a coupling reagent and an additive.
Caption: A troubleshooting decision tree for the coupling reaction.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(16), 4374–4377. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Han, Y., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(3), 1239-1250.
Sources
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
Common side reactions observed with Boc-L-lys(Z)-ome in SPPS.
Welcome to our dedicated technical support guide for researchers utilizing Boc-L-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the nuances of working with this classic, yet sometimes challenging, lysine derivative.
Introduction: The Role and Chemistry of Boc-L-Lys(Z)-OH
The use of Nα-Boc-L-lysine with a benzyloxycarbonyl (Z or Cbz) protected side chain offers a distinct orthogonal protection strategy in SPPS.[1][2] In the traditional Boc/Bzl protection scheme, both the Nα-Boc group and most side-chain protecting groups (like benzyl ethers) are removed by strong acids.[3][4] The Z group on the lysine side chain, however, can also be removed by catalytic hydrogenation, offering an alternative deprotection pathway.[1][5] This feature can be exploited for specific synthetic strategies, but it also introduces a unique set of potential side reactions that require careful management.
This guide will address the most common issues encountered during the incorporation, deprotection, and final cleavage of peptides containing the Lys(Z) residue within a Boc-SPPS framework.
Troubleshooting Guide: Navigating Common Side Reactions
This section is formatted in a question-and-answer style to directly address specific experimental problems.
Problem 1: Incomplete Deprotection of the Lys(Z) Side Chain
Question: My final peptide analysis (LC-MS) shows a significant peak with a mass of +134 Da compared to the expected product. What is happening and how can I fix it?
Answer:
A mass increase of +134 Da corresponds to the retention of the benzyloxycarbonyl (Z) group on the lysine side chain. This indicates incomplete deprotection during the final cleavage step. The Z group is significantly more stable to acid than the Nα-Boc group and requires harsh acidic conditions or catalytic hydrogenation for complete removal.[1]
Causality and Mechanism:
-
Insufficiently Strong Acid: Standard Boc deprotection conditions (e.g., 50% TFA in DCM) are not sufficient to cleave the Z group.[4] Final cleavage with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is typically required.[6] If your cleavage cocktail is not strong enough or the cleavage time is too short, you will see incomplete Z group removal.
-
Catalyst Poisoning (for Hydrogenation): If you are using catalytic hydrogenation for Z group removal, the palladium catalyst can be "poisoned" by sulfur-containing residues like methionine (Met) or cysteine (Cys) in your peptide sequence, rendering it inactive.
Step-by-Step Troubleshooting Protocol:
-
Verify Your Cleavage Method:
-
For Acid Cleavage: Confirm you are using a sufficiently strong acid. Anhydrous HF is the most common and effective method for removing Z groups in Boc-SPPS. TFMSA is an alternative, though both are highly corrosive and require specialized equipment.
-
For Catalytic Hydrogenation: This method is typically performed after the peptide has been cleaved from the resin and purified. It is not suitable for on-resin cleavage.[7]
-
-
Optimize Acid Cleavage Conditions:
-
Increase Cleavage Time: Extend the duration of the HF or TFMSA cleavage. For peptides containing Arg(Tos) and Lys(Z), longer cleavage times may be necessary.
-
Adjust Temperature: While lower temperatures (around 0-5 °C) are often used to minimize other side reactions like aspartimide formation, this can slow down the removal of stable protecting groups. A careful balance must be struck.
-
-
Consider Alternative Protecting Groups: For future syntheses, if catalytic hydrogenation is not a viable option and you wish to avoid harsh acids, consider using a more acid-labile lysine protecting group like Boc-Lys(2-Cl-Z)-OH, which is more susceptible to acidolysis, or switch to an Fmoc-based strategy using Fmoc-Lys(Boc)-OH.[8][9]
Problem 2: Unidentified Side Product with +14 Da Mass Shift on Lysine
Question: After cleavage and purification, I've identified a side product with a +14 Da mass increase that seems localized to the Lys(Z) residue. What could be the cause?
Answer:
A +14 Da mass shift on a lysine residue often points to methylation of the ε-amino group. This can occur under specific, though not always obvious, conditions during synthesis or cleavage.
Causality and Mechanism:
-
Formaldehyde Source: The most likely source of the methyl group is formaldehyde or a formaldehyde equivalent. During cleavage in the presence of certain scavengers or impurities in solvents like DMF, trace amounts of formaldehyde can be generated.[5] This can then react with the newly deprotected lysine side-chain amine in a reductive amination-like process.
-
His/Lys Modification in DMF: Studies have shown that modifications can occur during catalytic hydrogenation in DMF, where the solvent itself can be a source of formylating or methylating species under certain conditions.[5]
Step-by-Step Troubleshooting Protocol:
-
Analyze Your Cleavage Cocktail and Scavengers:
-
Review all components of your cleavage cocktail. Anisole is a common scavenger used in Boc-SPPS, but ensure all reagents are high purity.
-
Avoid using DMF as a solvent during catalytic hydrogenation for Z-group removal. A switch to N-methylpyrrolidone (NMP) or a mixture including an alcohol like isopropanol can mitigate this side reaction.[5]
-
-
Purify Peptide Before Hydrogenation: If using catalytic hydrogenation, it is best practice to first cleave the peptide from the resin using an acid that leaves the Z group intact (e.g., TFMSA under controlled conditions), purify the peptide, and then perform the hydrogenation in a clean solvent system.
-
Confirm with Tandem Mass Spectrometry (MS/MS): Use MS/MS fragmentation to confirm that the +14 Da modification is indeed on the lysine side chain.[10][11] This will help you definitively rule out other potential modifications on other residues.
Summary of Common Side Reactions & Solutions
| Side Reaction | Mass Change (Da) | Probable Cause | Recommended Solution |
| Incomplete Z Deprotection | +134 | Insufficiently strong acid cleavage; short cleavage time. | Use anhydrous HF or TFMSA for cleavage; increase cleavage duration. |
| Lysine Methylation | +14 | Impurities (e.g., formaldehyde) in reagents or solvents (especially DMF during hydrogenation). | Use high-purity reagents; avoid DMF in catalytic hydrogenation steps.[5] |
| Benzylation of Trp/Tyr | +90 | Scavenger-related side reaction during acid cleavage. | Ensure an adequate amount and type of scavenger (e.g., anisole, thioanisole) is used in the cleavage cocktail. |
Workflow for Diagnosing Lys(Z) Side Reactions
The following diagram outlines a logical workflow for identifying and resolving issues related to the use of Boc-L-Lys(Z)-OH.
Caption: Troubleshooting workflow for Boc-Lys(Z)-OH side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using Boc-Lys(Z)-OH over Fmoc-Lys(Boc)-OH?
The primary advantage lies in the orthogonality offered by the Z group.[1] While in most Fmoc-SPPS, the Lys(Boc) side chain is removed along with all other acid-labile groups during the final TFA cleavage, the Z group in a Boc-SPPS context can be selectively removed by catalytic hydrogenation.[1][7] This allows for selective deprotection of the lysine side chain for on-resin or post-cleavage modifications, assuming other parts of the peptide are stable to these conditions.
Q2: Can I use Boc-Lys(Z)-OH in an Fmoc-SPPS strategy?
Yes, this is a common strategy. In Fmoc-SPPS, the Nα-Fmoc group is removed with a base (like piperidine), to which the Z group is stable.[1] The Z group would then be removed either during the final acid cleavage (if a strong enough acid is used) or, more commonly, by catalytic hydrogenation after cleavage from the resin. This provides an orthogonal protection scheme to the standard acid-labile side-chain protecting groups like tBu and Boc used in Fmoc synthesis.[12]
Q3: Are there any sequence-specific side reactions I should be aware of with Lys(Z)?
Yes. If your peptide contains sulfur (Met, Cys), catalytic hydrogenation to remove the Z group will be inefficient due to catalyst poisoning. Furthermore, if your peptide contains other reducible groups (e.g., nitroarginine), these may also be affected by hydrogenation. In such cases, strong acid cleavage (HF, TFMSA) is the preferred method for Z group removal.
Q4: My peptide contains Tryptophan (Trp). Are there special considerations for cleaving the Z group?
During strong acid cleavage, the benzyl carbocation released from the Z group can alkylate the indole side chain of Tryptophan. This results in a +90 Da modification. To prevent this, it is crucial to use effective scavengers in your cleavage cocktail. A common choice is a mixture of anisole and thioanisole, and sometimes dithiothreitol (DTT) or ethanedithiol (EDT) are added to further protect Trp residues.[13]
References
- Benchchem. A Comparative Guide to Lysine Protecting Groups: The Advantages of Fmoc-Lys(Trt)-OH.
- Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- National Institutes of Health. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- PubMed. Side reactions in solid-phase peptide synthesis and their applications.
- Benchchem. OH and Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis.
- DriveHQ. Minimal Protection Strategies for SPPS.
- Benchchem. Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9].
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z.
- MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
- Springer. Discovery of lysine post-translational modifications through mass spectrometric detection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. proprep.com [proprep.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Synthesis with Boc-L-Lys(Z)-OH
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with Boc-protected amino acids. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols specifically for improving the yield and purity of peptides synthesized using Boc-L-Lys(Z)-OH . As Senior Application Scientists, we have designed this center to address the nuanced challenges of peptide synthesis, grounding our advice in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of Boc-L-Lys(Z)-OH in a typical Boc-SPPS workflow.
Q1: What is Boc-L-Lys(Z)-OH and why is it used in peptide synthesis?
Boc-L-Lys(Z)-OH is a derivative of the amino acid L-lysine used in Solid Phase Peptide Synthesis (SPPS).[1] It features two critical protecting groups:
-
A tert-Butoxycarbonyl (Boc) group on the α-amino (Nα) position. This is a temporary protecting group, removed at each cycle of the synthesis to allow the peptide chain to elongate.[1][2]
-
A Benzyloxycarbonyl (Z or Cbz) group on the ε-amino (Nε) position of the lysine side chain. This is a "permanent" protecting group that remains on the peptide throughout the synthesis and is removed only during the final cleavage from the resin.[1][2]
This dual-protection scheme is fundamental to the Boc/Bzl protection strategy in SPPS, ensuring that peptide bonds form only at the intended Nα-terminus and preventing unwanted branching at the lysine side chain.[3][4]
Q2: The topic mentions Boc-L-Lys(Z)-OMe (methyl ester). Why does this guide focus on the -OH (carboxylic acid) version?
This is a critical point of clarification. For Solid Phase Peptide Synthesis (SPPS), the free carboxylic acid (Boc-L-Lys(Z)-OH ) is the required building block. The synthesis proceeds by activating the carboxyl group of the incoming amino acid to form a peptide bond with the free N-terminal amine of the resin-bound peptide chain.[5]
The methyl ester version, This compound , is typically used in solution-phase peptide synthesis, where the C-terminus is temporarily protected as an ester.[6][7] It is not suitable for standard SPPS coupling protocols.
Q3: What are the advantages and disadvantages of using the Z-group for lysine side-chain protection?
The Z-group is a classic protecting group with distinct characteristics:
| Advantages | Disadvantages |
| High Stability: The Z-group is very stable to the moderately acidic conditions (e.g., Trifluoroacetic acid, TFA) used for Nα-Boc deprotection, preventing premature side-chain deprotection.[4] | Harsh Removal Conditions: It requires strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for removal, which can potentially degrade sensitive peptides.[8] |
| Orthogonality in Boc-SPPS: It provides excellent orthogonality with the acid-labile Boc group.[1][5] | Catalyst Poisoning: The alternative removal method, catalytic hydrogenolysis (H₂/Pd), is often inefficient on solid supports and can be poisoned by sulfur-containing residues like Met or Cys.[2] |
| Reduced Side Reactions: Its stability minimizes the risk of side reactions at the lysine side chain during synthesis cycles. | Safety Concerns: The use of anhydrous HF requires specialized equipment and stringent safety protocols. |
Q4: How should I store and handle Boc-L-Lys(Z)-OH?
Like most amino acid derivatives, Boc-L-Lys(Z)-OH should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to prevent degradation. Ensure the container is tightly sealed. Before use, allow the reagent to warm to room temperature inside a desiccator to prevent condensation from forming on the product.
Section 2: Troubleshooting Guide for Low Yield
Low yield is one of the most common challenges in SPPS.[9] This guide provides a systematic approach to diagnosing and resolving issues related to the incorporation of Boc-L-Lys(Z)-OH.
Q: My coupling reaction with Boc-L-Lys(Z)-OH is inefficient, as indicated by a positive Kaiser test. What is causing this and how can I fix it?
A: Cause & Mechanistic Explanation: Incomplete coupling is a frequent source of low yield and results in deletion sequences.[9] This can be caused by several factors:
-
Steric Hindrance: The bulky Boc and Z protecting groups on the lysine derivative, combined with a growing peptide chain on the resin, can physically block the reactive sites from coming together.[10]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin through hydrogen bonding. This causes the resin to collapse, making the N-terminal amine inaccessible to the activated amino acid.[9][11]
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to create a sufficiently reactive intermediate to overcome the energy barrier of the reaction, especially for a sterically hindered residue.[10]
Solutions:
-
Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the bimolecular reaction forward by increasing the probability of molecular collisions.[12]
-
Perform a "Double Couple": After the initial coupling reaction, filter and wash the resin, then add a fresh solution of activated Boc-L-Lys(Z)-OH and repeat the coupling step. This is highly effective for difficult couplings.[12]
-
Switch to a More Potent Coupling Reagent: For challenging couplings, onium salt reagents are superior to carbodiimides alone. HATU is often considered the gold standard for its high reactivity and ability to overcome steric hindrance.[10]
Q: My final peptide purity is low, with many side products observed after cleavage. What are the likely side reactions involving the Z-group?
A: Cause & Mechanistic Explanation: While the Z-group is robust, it can be susceptible to certain side reactions, particularly during the final, harsh deprotection step.
-
Incomplete Z-Group Removal: The strong acid (HF or TFMSA) may not fully cleave the Z-group, especially if the reaction time is too short or the temperature is too low. This results in the desired peptide still carrying the Z-group on the lysine side chain.
-
Reattachment of Benzyl Cations: Cleavage of the Z-group generates benzyl cations. These reactive electrophiles can reattach to nucleophilic residues in the peptide, such as Tryptophan (Trp) or Methionine (Met), leading to undesired modifications.
-
Premature Cleavage: While rare, repeated exposure to TFA over many cycles in a very long synthesis can cause minor, cumulative loss of the Z-group, exposing the lysine side chain to erroneous coupling.
Solutions:
-
Use Scavengers During Cleavage: This is the most critical step to ensure purity. Scavengers are nucleophilic molecules added to the cleavage cocktail to "trap" reactive cations. A common and effective scavenger for Z-group cleavage is thioanisole or anisole .
-
Ensure Proper Cleavage Conditions: For HF cleavage, ensure the reaction is performed at 0°C for at least 1 hour. For TFMSA cleavage, a common cocktail is TFMSA/TFA/thioanisole.
-
Verify Raw Material Purity: Always ensure the Boc-L-Lys(Z)-OH starting material is of high purity (≥98%) to avoid introducing impurities from the outset.[1]
Section 3: Optimized Protocols & Workflows
Adherence to validated protocols is essential for reproducibility and high yield.
Workflow 1: Orthogonal Protection Strategy in Boc-SPPS
The entire Boc/Bzl strategy relies on the differential acid lability of the protecting groups. This is a quasi-orthogonal system, as both groups are removed by acid, but the required acid strength is vastly different.[5]
Protocol 1: HATU-Mediated Coupling of Boc-L-Lys(Z)-OH
This protocol describes a standard manual coupling procedure for incorporating Boc-L-Lys(Z)-OH into a growing peptide chain on the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Lys(Z)-OH (3 equivalents relative to resin loading)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Nα-Boc deprotection using 25-50% TFA in DCM.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralize the resin with a 5% DIEA in DMF solution (2x for 2 min each), followed by DMF washes (3x).[3]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Boc-L-Lys(Z)-OH and HATU in a minimal amount of DMF.
-
Add DIEA to the solution. The color may change to yellow.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature.[10]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, extend this time or prepare for a double coupling.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor for the presence of free primary amines.[13]
-
If the test is negative (beads are yellow/colorless), the coupling is complete.
-
If the test is positive (beads are blue), the coupling is incomplete. Wash the resin with DMF and repeat steps 2 and 3 (double coupling).
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.
-
Protocol 2: Final Cleavage with TFMSA (Low-HF Method)
This protocol is an alternative to anhydrous HF for the final cleavage and deprotection step.
WARNING: Trifluoromethanesulfonic acid (TFMSA) is a very strong, corrosive acid. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.
-
Prepare the cleavage cocktail in a separate, dry glass container. A common mixture is TFMSA:TFA:Thioanisole (1:10:1 v/v/v) . For 100 mg of resin, a total volume of 2-3 mL is typically sufficient.
-
-
Cleavage Reaction:
-
Cool the flask containing the resin in an ice bath (0°C).
-
Slowly add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin away from the cleavage solution, collecting the acidic filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add ~40 mL of cold diethyl ether.
-
Slowly add the filtrate dropwise into the cold ether while vortexing. A white precipitate (the crude peptide) should form.
-
-
Isolation and Purification:
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
The peptide is now ready for purification by HPLC.
-
References
- BenchChem. (2025). A Comparative Guide to the Characterization of Peptides Synthesized Using Z-Lys(Z)-OSu. BenchChem Technical Library.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth Resources.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Boc-L-Lys(Z)
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library.
- ProPeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. ProPeptide Resources.
- BenchChem. (2025). Optimizing coupling reagents for sterically hindered Boc-L-proline. BenchChem Technical Support.
- Anaspec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Anaspec Resources.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library.
- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Documents.
- BenchChem. (2025). Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields. BenchChem Technical Support.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Resources.
- BenchChem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. BenchChem Technical Library.
- PubChem. (2025). This compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purifying Boc-L-lys(Z)-OMe-Containing Peptides
Welcome to the technical support center for challenges in the purification of peptides containing Nα-Boc-L-lysine(Nε-Z)-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique difficulties presented by this specific amino acid derivative in peptide purification workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to provide you with both theoretical understanding and practical, actionable solutions.
Introduction: The Challenge of Dually Protected Lysine
Peptides incorporating Boc-L-lys(Z)-OMe present a distinct set of purification challenges due to the combined properties of the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and C-terminal methyl ester (-OMe) groups. The Boc group is highly acid-labile, while the Z group is more robust, typically requiring hydrogenolysis or strong acids for removal.[1][2][3] This "quasi-orthogonal" protection scheme, coupled with the increased hydrophobicity conferred by these groups, can lead to complex purification profiles, co-elution of impurities, and solubility issues.[4]
This guide provides a structured approach to troubleshooting these problems, ensuring the integrity of your synthetic peptide.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My peptide has poor solubility in standard HPLC solvents (Water/Acetonitrile).
Q: I can't dissolve my crude peptide containing this compound for HPLC purification. What's causing this and how can I fix it?
A: This is a common issue stemming from the hydrophobic nature of the Boc and Z protecting groups. These groups can promote intermolecular aggregation, leading to poor solubility in aqueous-organic mixtures.[5]
Probable Causes:
-
High Hydrophobicity: The large, nonpolar Boc and Z groups significantly decrease the peptide's affinity for aqueous phases.
-
Peptide Aggregation: Hydrophobic interactions between peptide chains can lead to the formation of insoluble aggregates. This can be exacerbated after lyophilization from a solution containing an organic solvent.[6]
-
Secondary Structure Formation: Even in protected peptides, intramolecular hydrogen bonding can lead to structures that shield polar groups, reducing solubility.
Solutions:
-
Initial Dissolution in Strong Organic Solvents:
-
First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7]
-
Once dissolved, slowly add this solution dropwise to your initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) while vortexing vigorously.[7] This helps to keep the peptide in solution as it is introduced to the aqueous environment.
-
-
Incorporate Chaotropic Agents:
-
If solubility remains an issue, consider adding a small amount of a chaotropic agent like guanidinium chloride (GuHCl) or urea to the sample solvent to disrupt aggregation. Be aware that these will need to be removed in subsequent steps and can affect chromatography.
-
-
pH Adjustment (with caution):
-
While less common for protected peptides, slight adjustments in the pH of the aqueous component might improve solubility for sequences with other ionizable residues. However, be cautious as extreme pH can risk premature deprotection.
-
Problem 2: I'm seeing multiple peaks or broad peaks during RP-HPLC.
Q: My HPLC chromatogram for a this compound-containing peptide shows poor separation, with broad peaks or multiple, closely eluting species. How can I improve the resolution?
A: The bulky, hydrophobic nature of the protecting groups is likely the primary cause.[4] These groups can interact strongly and variably with the C18 stationary phase, leading to poor peak shape. Additionally, you may be seeing impurities from the synthesis.
Probable Causes:
-
Strong Hydrophobic Retention: The peptide may be retained too strongly on the column, leading to band broadening.
-
Co-elution of Impurities: Deletion sequences or incompletely deprotected peptides from previous steps may have very similar retention times to the target peptide.[8]
-
On-Column Aggregation: The peptide may be aggregating on the HPLC column itself.
-
Partial Deprotection: The acidic conditions of the mobile phase (0.1% TFA) could be causing slow, on-column removal of the highly sensitive Boc group, creating a heterogeneous sample in real-time.
Solutions:
| Parameter | Recommended Adjustment & Rationale |
| Gradient Slope | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). A shallower gradient increases the separation window between closely eluting species. |
| Organic Modifier | If using acetonitrile (ACN), consider switching to or adding isopropanol (IPA) or methanol (MeOH) . Different organic modifiers alter the selectivity of the separation. |
| Temperature | Increase the column temperature to 30-40°C. This can reduce viscosity, improve mass transfer, and disrupt secondary structures or aggregation, often leading to sharper peaks. |
| Ion-Pairing Agent | While TFA is standard, for very difficult separations, consider using a different ion-pairing agent like perchloric acid (at low concentrations) or formic acid if TFA is suspected of causing on-column degradation. |
| Flow Rate | Decrease the flow rate. This increases the residence time on the column, allowing for more theoretical plates and better resolution, though it will also increase the run time. |
Objective: To improve the separation of a this compound-containing peptide from closely related impurities.
Materials:
-
Crude peptide
-
HPLC-grade Water, Acetonitrile (ACN), and Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Analytical/Preparative C18 HPLC column (e.g., 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in a 90:10 mixture of ACN:IPA.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO.
-
Dilute with Mobile Phase A to the desired injection concentration. Ensure the final DMSO concentration is below 5% to avoid peak distortion.
-
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).
-
Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative).
-
Column Temperature: 40°C.
-
Detection: 220 nm.
-
Gradient:
-
0-5 min: 30% B
-
5-65 min: 30% to 70% B (This is a 0.67%/min gradient over 60 min)
-
65-70 min: 70% to 95% B (Column wash)
-
70-75 min: 95% B
-
75-80 min: 95% to 30% B (Re-equilibration)
-
-
-
Analysis:
-
Collect fractions and analyze by analytical HPLC and mass spectrometry to confirm the identity and purity of the main peak.
-
Frequently Asked Questions (FAQs)
Q1: Is there a risk of losing the Boc or Z group during standard RP-HPLC purification with 0.1% TFA?
A1: Yes, there is a significant risk for the Boc group . The Boc group is designed to be labile in strong acids like neat TFA.[9] While 0.1% TFA in water/acetonitrile is a much weaker acidic environment, prolonged exposure, especially at elevated temperatures, can cause partial or complete cleavage of the Boc group. The Z group , however, is generally stable to these conditions and requires stronger acids (e.g., HBr/AcOH, HF) or catalytic hydrogenolysis for removal.[3] If your analysis shows a secondary peak with a corresponding mass loss of 100.12 Da, this is a strong indicator of Boc group loss.
Q2: My final product purity is low, and I suspect by-products from the Z-group. What could be happening?
A2: While the Z group is stable during HPLC, impurities can be generated during the initial synthesis or final cleavage steps if not performed correctly. If hydrogenolysis was used to remove the Z group post-purification, incomplete removal is a common issue. Furthermore, if the final cleavage from the resin was performed under strongly acidic conditions intended to remove both groups simultaneously (e.g., HF), side reactions involving the Z-group's benzyl cation can occur, leading to alkylation of sensitive residues like tryptophan or methionine.
Q3: Can I use an alternative purification method to RP-HPLC?
A3: While RP-HPLC is the standard and most powerful method for peptide purification, other chromatographic techniques can be used as orthogonal or complementary steps.[8][10]
-
Size-Exclusion Chromatography (SEC): Useful for removing small molecule impurities or separating aggregated forms from the monomeric peptide. However, it offers low resolution for peptides of similar size.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge.[10] If your peptide sequence has other charged residues, IEX can be a powerful tool, especially as the this compound moiety itself is neutral.
Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of these challenging peptides.
Caption: A decision-making workflow for purifying this compound peptides.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- National Institutes of Health (NIH). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Bachem. Peptide Purification Process & Methods: An Overview.
- Benchchem. Overcoming solubility issues with Boc-Arg-Ome-containing peptides.
- PubMed Central. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Aapptec. Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- National Institutes of Health (NIH). This compound | C20H30N2O6 | CID 11132998 - PubChem.
- Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
- The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- PubMed Central. HPLC Analysis and Purification of Peptides.
- ChemicalBook. BOC-LYS(Z)-OME.
- Bachem. Boc-Lys(Z)-OMe - Bachem Products.
- Bachem. Boc-Lys-OMe - Bachem Products.
- Santa Cruz Biotechnology. Boc-Lys-OMe.HCl | CAS 55757-60-3.
- ResearchGate. Controlling Segment Solubility In Large Protein Synthesis.
- Benchchem. Boc-Lys(2-Picolinoyl)-OH solubility issues in reaction media.
- The Royal Society of Chemistry. The challenge of peptide nucleic acid synthesis.
- Sigma-Aldrich. H-Lys(Boc)-OMe = 98.0 TLC 2389-48-2.
- ResearchGate. Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior?.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- CEM Corporation. SPPS Reagents Explained: A Complete Guide.
- ResearchGate. An Approach to the Specific Cleavage of Peptide Bonds.
- Aapptec. Fmoc-Lys(Boc)-OH [71989-26-9].
- Benchchem. A Comparative Guide to the Characterization of Peptides Synthesized Using Z-Lys(Z)-OSu.
Sources
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing common impurities in Boc-L-lys(Z)-ome synthesis.
Welcome to the technical support center for the synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis and purification of your target compound.
Introduction: The Synthesis of this compound
The synthesis of this compound is a foundational step in many peptide synthesis workflows. It involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the ε-amino group with a benzyloxycarbonyl (Z or Cbz) group, followed by the esterification of the carboxylic acid. The purity of this building block is paramount for the successful solid-phase or solution-phase synthesis of peptides. This guide will focus on identifying and removing common impurities that can arise during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The most prevalent impurities typically include unreacted starting materials such as Boc-L-lys(Z)-OH, byproducts from the coupling reaction like dicyclohexylurea (DCU) if DCC is used as the coupling agent, and potential side-products from incomplete protection or esterification steps.
Q2: My TLC plate shows multiple spots. What do they likely represent?
A2: A typical TLC analysis of a crude this compound reaction mixture might show the following:
-
Product Spot: this compound.
-
Starting Material Spot: Unreacted Boc-L-lys(Z)-OH will have a lower R\f value due to the polar carboxylic acid group.
-
Byproduct Spot: If DCC was used, DCU is often visible as a spot with a relatively high R\f that can sometimes streak.
-
Other Potential Spots: Di-peptides or other side-products could be present, though usually in minor quantities with optimized reaction conditions.
Q3: Why is the removal of dicyclohexylurea (DCU) so challenging?
A3: DCU, the byproduct of DCC-mediated coupling reactions, is notoriously difficult to remove due to its low solubility in many common organic solvents.[1][2] While it is largely insoluble in solvents like dichloromethane (DCM) and diethyl ether, it can sometimes co-precipitate with the product or remain partially dissolved, complicating purification.[3][4]
Q4: Can I use a different coupling reagent to avoid DCU formation?
A4: Absolutely. Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common strategy to circumvent the issue of DCU removal, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.[3] Another alternative is Diisopropylcarbodiimide (DIC), which forms diisopropylurea (DIU), a byproduct that is more soluble in organic solvents and can be easier to remove by washing compared to DCU.[2][5]
Troubleshooting Guides
Problem 1: Presence of Dicyclohexylurea (DCU) in the Final Product
Causality: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent for the esterification of Boc-L-lys(Z)-OH inevitably produces the byproduct dicyclohexylurea (DCU). Due to its limited solubility, it often precipitates from the reaction mixture but can be challenging to remove completely by simple filtration.[1][2]
Identification Protocol: Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Spot Samples: Spot your crude product, a standard of your starting material (Boc-L-lys(Z)-OH), and if available, a standard of DCU.
-
Develop Plate: A common solvent system for this analysis is ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v).
-
Visualize: Use a UV lamp (254 nm) and a potassium permanganate stain to visualize the spots. DCU is UV active and will stain with permanganate.
| Compound | Typical R\f (EtOAc/Hexane 1:1) |
| This compound | ~0.5-0.6 |
| Boc-L-lys(Z)-OH | ~0.1-0.2 (streaking may occur) |
| DCU | ~0.7-0.8 |
Removal Protocol: Filtration and Recrystallization
-
Initial Filtration: After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU.[2] Filter the cold mixture through a fritted funnel to remove the bulk of the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane or diethyl ether.[3][4]
-
Aqueous Workup: Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine to remove any remaining water-soluble impurities.[2]
-
Recrystallization: Concentrate the organic layer under reduced pressure. If the crude product is a solid, recrystallization is a highly effective method for removing residual DCU. A suitable solvent system is often a mixture of ethyl acetate and hexane or diethyl ether and hexane. Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate or diethyl ether) at an elevated temperature and then slowly add the less polar solvent (hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization of the pure product, leaving the more soluble impurities in the mother liquor.
Problem 2: Unreacted Starting Material (Boc-L-lys(Z)-OH) Present
Causality: Incomplete esterification can result from insufficient reaction time, inadequate activation of the carboxylic acid, or steric hindrance.
Identification Protocol: HPLC and NMR
-
HPLC: Reversed-phase HPLC is an excellent quantitative method to determine the purity of your product. Unreacted Boc-L-lys(Z)-OH will have a shorter retention time than the more nonpolar methyl ester product.
-
¹H NMR: The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) in the ¹H NMR spectrum of the crude product is a clear indication of unreacted starting material.
Removal Protocol: Column Chromatography
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Start with a low polarity eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity (gradient elution). The less polar product, this compound, will elute before the more polar starting material, Boc-L-lys(Z)-OH.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
ResearchGate. How can I remove the DCU after an esterification catalyzed by DCC? [Link]
-
ResearchGate. How to remove DCC from reaction mixture? [Link]
-
Biotage. Can you use normal phase chromatography to purify protected peptides? [Link]
-
Sorbtech. Amino Acid Purification - Column Chromatography. [Link]
Sources
Navigating the Challenges of Boc-L-lys(Z)-OMe in Peptide Synthesis: A Technical Support Guide
Welcome to our dedicated technical support center for addressing the unique challenges posed by Boc-L-lys(Z)-OMe in solid-phase and solution-phase peptide synthesis. The partial solubility of this particular protected amino acid is a well-documented yet often frustrating hurdle for many researchers. This guide is designed to provide you with not only solutions but also a deeper understanding of the underlying chemical principles governing its behavior. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic workflows.
Understanding the Core Problem: The "Why" Behind the Solubility Issues
This compound's difficult solubility stems from a combination of its structural features. The bulky tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z) protecting groups, while essential for directing the peptide coupling reaction, contribute significantly to the molecule's hydrophobicity and can promote intermolecular interactions, leading to aggregation and precipitation in common organic solvents.[1] The methyl ester (OMe) on the C-terminus further modifies its polarity. This guide will walk you through practical strategies to overcome these challenges.
Troubleshooting Guide: Direct Solutions for Common Problems
This section addresses specific issues you may encounter during your experiments, providing step-by-step protocols and the rationale behind them.
Issue 1: Difficulty Dissolving this compound for Coupling Reactions
Question: I am unable to fully dissolve this compound in my primary solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) prior to activation and coupling. What should I do?
Answer: This is the most frequent challenge. The key is to disrupt the intermolecular forces that favor the solid state. Here’s a systematic approach:
Step-by-Step Protocol:
-
Solvent System Modification: Instead of relying on a single solvent, employ a solvent mixture. A combination of a less polar solvent with a more polar, aprotic solvent can be highly effective.
-
Recommended Mixture: Start with a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). The DCM helps to solvate the hydrophobic protecting groups, while the DMF is a powerful solvent for a wide range of organic molecules.
-
Alternative for Stubborn Cases: If the 1:1 DCM/DMF mixture is insufficient, the addition of a small amount of N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP is a highly polar, aprotic solvent with excellent solvating properties for large, protected amino acids. A ratio of 1:1:0.5 (DCM:DMF:NMP) is a good starting point.
-
-
Sonication: Gentle warming and mechanical agitation can significantly accelerate the dissolution process.
-
Place your vessel containing the amino acid and solvent mixture in a water bath sonicator.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating, which could potentially lead to side reactions.
-
-
Gentle Warming: A slight increase in temperature can enhance solubility.
-
Warm the mixture to 30-40°C in a water bath with gentle stirring.
-
Caution: Avoid temperatures above 40°C, as this can increase the risk of premature deprotection or other side reactions, particularly with prolonged heating.[2]
-
Causality Explained: The use of a solvent cocktail disrupts the uniform intermolecular hydrogen bonding and van der Waals forces that can lead to aggregation.[3] Sonication provides the necessary energy to break apart solid aggregates, while gentle warming increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute.
Issue 2: Precipitation of this compound During the Coupling Reaction
Question: My this compound initially dissolved, but it started to precipitate out of the reaction mixture after adding the coupling reagents. Why is this happening and how can I prevent it?
Answer: This phenomenon, often termed "salting out," can occur when the ionic strength or polarity of the reaction mixture changes upon the addition of coupling reagents and their byproducts.
Step-by-Step Protocol:
-
Increase the Reaction Volume: Diluting the reaction mixture can help to keep all components in solution. Try increasing the total solvent volume by 25-50%.
-
Solvent Choice for Coupling Reagents: If possible, dissolve your coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA) in the same solvent system used for the this compound. This maintains a more consistent solvent environment.
-
Order of Addition: The order in which you add your reagents can matter.
-
Recommended Order:
-
Dissolve this compound in your chosen solvent system.
-
Add the coupling reagent (e.g., HBTU).
-
Add the base (e.g., DIPEA) dropwise while stirring. The formation of the activated ester often improves solubility.
-
Finally, add this activated mixture to your resin-bound amino acid or peptide.
-
-
Causality Explained: The addition of ionic species, such as the activated ester and the protonated base, can alter the overall polarity of the solution, leading to a decrease in the solubility of the relatively nonpolar this compound. By pre-activating the amino acid, you are converting it to a more soluble species before introducing it to the full reaction environment.
Frequently Asked Questions (FAQs)
Q1: Can I use Dimethyl sulfoxide (DMSO) to dissolve this compound?
A1: While DMSO is an excellent solvent, its use in peptide synthesis, particularly with carbodiimide-based coupling reagents, can be problematic. DMSO can be oxidized by some coupling reagents, leading to side reactions that can modify the amino acid and reduce coupling efficiency. Therefore, it is generally recommended to use DMSO with caution and only if other solvent systems have failed.
Q2: Does the choice of coupling reagent affect the solubility of this compound?
A2: While the primary role of the coupling reagent is to activate the carboxylic acid, the byproducts generated can influence the reaction environment. For instance, the urea byproduct from DIC/HOBt coupling can sometimes precipitate, further complicating the reaction mixture. Using uronium-based reagents like HBTU or HATU often leads to more soluble byproducts, which can be advantageous when working with challenging amino acids.
Q3: Is it better to use the free acid Boc-L-lys(Z)-OH instead of the methyl ester?
A3: The free acid, Boc-L-lys(Z)-OH, is generally more soluble in polar aprotic solvents like DMF and NMP compared to its methyl ester counterpart.[4] The presence of the free carboxylate anion (after deprotonation by the base) significantly enhances solubility. If you are consistently facing solubility issues with the methyl ester, switching to the free acid is a highly recommended and often simpler solution.[5]
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
We hope this guide provides you with the necessary tools to confidently address the solubility challenges of this compound. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
RSC Publishing. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Retrieved from [Link]
-
PubMed. (1984, December). Prediction and improvement of protected peptide solubility in organic solvents. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (2025, August 23). This compound. Retrieved from [Link]
-
Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Boc-L-lys(Z)-ome and Fmoc-L-lys(Boc)-OH in Peptide Synthesis
For professionals in peptide research and drug development, the selection of appropriately protected amino acid derivatives is a foundational decision that dictates the entire synthetic strategy. The choice of protecting groups for lysine, with its reactive ε-amino side chain, is particularly critical to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. This guide provides an in-depth, objective comparison of two pivotal lysine derivatives: Boc-L-lys(Z)-ome , a classic reagent for solution-phase synthesis, and Fmoc-L-lys(Boc)-OH , the modern workhorse of solid-phase peptide synthesis (SPPS).
The Principle of Orthogonal Protection in Peptide Synthesis
The core principle underpinning modern peptide synthesis is "orthogonality," which refers to the use of multiple, distinct classes of protecting groups within the same molecule.[1] These groups are designed to be removed under specific, non-interfering chemical conditions.[2][3] This allows for the selective deprotection of one functional group while others remain intact, a requirement for the stepwise elongation of the peptide chain and for creating complex structures like cyclic or branched peptides.[1]
A typical peptide synthesis strategy employs three classes of protecting groups:
-
Temporary Nα-amino protecting group: Removed at each cycle to allow for the coupling of the next amino acid.
-
"Permanent" side-chain protecting groups: Remain throughout the synthesis and are removed during the final cleavage step.
-
Semi-permanent side-chain protecting groups: Can be removed on-resin for specific modifications without affecting other groups.[1]
The two lysine derivatives discussed here represent two different orthogonal schemes that have defined eras of peptide synthesis.
The Classic Approach: this compound for Solution-Phase Synthesis
This compound is a derivative primarily utilized in the Boc/Bzl (benzyloxycarbonyl) strategy , which was a cornerstone of early and solution-phase peptide synthesis.[4] Its structure is designed for meticulous, stepwise synthesis in solution.
-
α-Amino Protection (Boc): The N-terminus is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This group is stable to a wide range of conditions but is efficiently removed with moderate acids like trifluoroacetic acid (TFA).[4][]
-
ε-Amino Protection (Z): The lysine side chain is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z-group is stable to the acidic conditions used to remove the Boc group. Its removal requires distinct, orthogonal conditions, most commonly catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or strong acids like HBr in acetic acid.[4][6][7] This orthogonality between Boc and Z is crucial for controlled synthesis.[4]
-
C-Terminal Protection (-OMe): The C-terminus is protected as a methyl ester (-OMe). This prevents the carboxyl group from reacting during coupling steps and is typically removed at the end of the synthesis via saponification (base-catalyzed hydrolysis).
The Boc/Bzl strategy, while powerful, is often labor-intensive due to the need for purification of intermediates after each coupling and deprotection step in solution.
Workflow for this compound in Solution-Phase Synthesis
The following diagram illustrates a typical deprotection and coupling cycle using a Boc-protected peptide fragment and this compound in solution.
Caption: Solution-phase coupling using a Boc/Z protection strategy.
The Modern Standard: Fmoc-L-lys(Boc)-OH for Solid-Phase Synthesis
Fmoc-L-lys(Boc)-OH is the most widely used lysine derivative for modern Fmoc/tBu solid-phase peptide synthesis (SPPS) .[8][9] This strategy's popularity stems from its use of milder deprotection conditions and the simplification offered by the solid support, which eliminates the need for purification of intermediates.[]
-
α-Amino Protection (Fmoc): The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acid but is rapidly cleaved by a secondary amine, most commonly a solution of 20% piperidine in DMF.
-
ε-Amino Protection (Boc): The lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[11] The Boc group is completely stable to the basic conditions used for Fmoc removal, providing excellent orthogonality. It is conveniently removed during the final step of the synthesis when the peptide is cleaved from the resin using a strong acid cocktail, typically containing TFA.[9]
This orthogonal pairing of a base-labile Nα group and acid-labile side-chain groups is the hallmark of the Fmoc/tBu strategy, which has become the dominant method for routine peptide synthesis.[][12]
Workflow for Fmoc-L-lys(Boc)-OH in Solid-Phase Peptide Synthesis
The diagram below outlines the cyclical process of incorporating an Fmoc-protected amino acid, such as Fmoc-L-lys(Boc)-OH, onto a resin-bound peptide chain.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Head-to-Head Comparison: this compound vs. Fmoc-L-lys(Boc)-OH
The choice between these two derivatives is fundamentally a choice of the entire synthesis philosophy. The following table provides a direct comparison of their key attributes and applications.
| Feature | This compound | Fmoc-L-lys(Boc)-OH |
| Primary Synthesis Strategy | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS)[11] |
| Orthogonal Scheme | Boc (acid-labile) / Z (hydrogenolysis-labile)[4] | Fmoc (base-labile) / Boc (acid-labile) |
| α-Amino Deprotection | Moderately strong acid (e.g., TFA)[] | Mild base (e.g., 20% piperidine in DMF)[] |
| ε-Amino Deprotection | Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[7] | Strong acid (e.g., TFA), during final cleavage[9] |
| C-Terminus | Methyl ester (-OMe), requires separate saponification | Attached to a solid support resin |
| Process Complexity | High; requires purification after each step | Low; intermediates are washed on-resin, enabling automation[] |
| Potential Side Reactions | Incomplete saponification; catalyst poisoning during hydrogenolysis | Formation of piperidine adducts (DBF); tert-butylation of sensitive residues (e.g., Trp, Cys) during final cleavage without scavengers[8] |
| Typical Applications | Synthesis of protected peptide fragments for fragment condensation; synthesis of peptides with modifications incompatible with SPPS | Routine linear peptide synthesis; automated SPPS; synthesis of complex peptides requiring on-resin modification[][11] |
| Overall Assessment | A classic, powerful tool for specific applications, largely superseded for routine synthesis. | The modern industry standard due to its efficiency, mild conditions, and amenability to automation.[] |
Experimental Protocols: A Practical Snapshot
To illustrate the practical differences, below are simplified, single-step protocols for the incorporation of each lysine derivative.
Protocol 1: Coupling of this compound in Solution Phase
Objective: To couple Boc-Gly-OH to H-Lys(Z)-OMe to form the dipeptide Boc-Gly-Lys(Z)-OMe.
-
Activation: Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 30 minutes at 0°C.
-
Coupling: To the activated solution, add a solution of H-Lys(Z)-OMe (1.0 eq) and DIPEA (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield pure Boc-Gly-Lys(Z)-OMe.
Protocol 2: Coupling of Fmoc-L-lys(Boc)-OH in Solid Phase
Objective: To couple Fmoc-L-lys(Boc)-OH to a glycine-loaded Wang resin (H-Gly-Wang Resin).
-
Resin Swelling: Swell H-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-lys(Boc)-OH (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the resin. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. The resin is now ready for the next Fmoc-deprotection cycle.
Senior Application Scientist's Insights and Conclusion
From a field perspective, the transition from Boc/Bzl to Fmoc/tBu chemistry represents a major leap in efficiency and accessibility for peptide synthesis. Fmoc-L-lys(Boc)-OH is, without question, the default choice for the vast majority of applications today. The primary driver for its adoption is the mildness of the cyclical deprotection step (piperidine), which preserves a wider range of acid-sensitive functionalities and linkers until the final, single-step cleavage with TFA.[] This, combined with the procedural simplicity of SPPS, has enabled the routine, automated synthesis of peptides that were once considered major undertakings.
However, to dismiss This compound would be a mistake. Its utility persists in critical niche areas. For instance, in the synthesis of fully protected peptide fragments for subsequent fragment condensation , the Boc/Bzl strategy is invaluable. These protected fragments can be purified to homogeneity in solution before being ligated to form larger proteins, bypassing the sequence-length limitations and aggregation problems sometimes encountered in continuous SPPS.[13] Furthermore, the unique deprotection chemistry of the Z-group (hydrogenolysis) provides an additional layer of orthogonality that can be exploited for complex synthetic designs where other protecting groups might fail.
-
Choose Fmoc-L-lys(Boc)-OH for routine SPPS, automated synthesis, and when mild reaction conditions are a priority. It is the cornerstone of modern peptide chemistry for its efficiency, reliability, and versatility.[9]
-
Choose This compound for solution-phase synthesis, the preparation of protected peptide fragments for convergent synthesis, or when the specific orthogonality of the Z-group is required for a complex, multi-step synthetic route.
Understanding the causality behind each strategy—the interplay of lability, orthogonality, and synthetic platform—is key to making an informed decision that ensures the successful outcome of your peptide synthesis project.
References
- BenchChem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BenchChem. (n.d.). OH and Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ChemPep. (n.d.). Fmoc-Lys(Boc)-OH.
- iGEM. (n.d.). The Deprotection of Boc-Lysine.
- ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research.
- PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
A Comparative Guide to Lysine Protection Strategies: The Enduring Advantages of Boc and Z in Peptide Synthesis
In the intricate discipline of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, profoundly influencing yield, purity, and the feasibility of complex molecular architectures. The ε-amino group of lysine, with its high nucleophilicity, demands robust protection to prevent undesired side reactions such as peptide branching.[1] This guide provides an objective, data-driven comparison of the time-honored tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) protecting groups for lysine against more contemporary orthogonal strategies. Our analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to inform the selection of the most appropriate protection strategy for your synthetic goals.
The Foundation: Understanding Lysine's Reactivity and the Need for Protection
The Workhorses: Boc and Z Protection
The Boc and Z groups are cornerstones of peptide chemistry, each offering a distinct profile of stability and cleavage conditions.
The tert-Butoxycarbonyl (Boc) group is the most widely used protecting group for the lysine side chain in the context of Fmoc-based SPPS.[5][6] Its prevalence is due to a combination of robust stability and straightforward, albeit harsh, removal conditions.
-
Chemical Stability: The Boc group is exceptionally stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated cleavage of the N-α-Fmoc group.[5][7] It is also stable to nucleophiles and catalytic hydrogenation conditions.[7]
-
Deprotection: The Boc group is acid-labile, requiring strong acid for efficient removal.[7][8] In standard SPPS, it is cleaved concurrently with other t-butyl-based side-chain protecting groups and the peptide's cleavage from the resin using a cocktail based on trifluoroacetic acid (TFA).[2][9]
The primary advantage of the Boc group is its reliability and seamless integration into the standard Fmoc/tBu workflow.[5] However, its key limitation is the harsh acidic cleavage, which generates a reactive tert-butyl carbocation. This cation can alkylate sensitive residues like tryptophan and tyrosine, necessitating the use of "scavengers" in the cleavage cocktail to suppress these side reactions.[6][7]
The Benzyloxycarbonyl (Z or Cbz) group is a classic protecting group, historically significant and still valuable in specific synthetic contexts, particularly in solution-phase synthesis and Boc-based SPPS.[10]
-
Chemical Stability: The Z group is stable under both the acidic and basic conditions typically used in SPPS.[7]
-
Deprotection: Its removal is most commonly achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or under very strong acidic conditions like HBr in acetic acid.[7][11]
In Boc-SPPS, where the N-α-Boc group is removed with TFA in each cycle, the Z group offers an orthogonal protection strategy for the lysine side chain, as it is stable to TFA.[6] However, in the more common Fmoc-SPPS, the harsh conditions required for Z group removal are often incompatible with many peptide sequences and other protecting groups, limiting its application.[11]
Diagram: Fundamental Lysine Protection Schemes
Caption: Comparison of Fmoc/tBu and Boc/Bzl protection strategies.
Performance Comparison with Orthogonal Strategies
For the synthesis of complex peptides requiring site-specific modifications—such as branching, cyclization, or conjugation—the standard Boc protection is insufficient. Here, orthogonal protecting groups that can be removed under unique, mild conditions are indispensable.
The Alloc group provides true orthogonality, as it is stable to both the acidic conditions that remove Boc and the basic conditions that remove Fmoc.[11]
-
Deprotection: Cleaved by palladium (Pd(0)) catalysis.[11]
-
Advantage: Enables highly specific on-resin modifications. It is a key tool for creating branched or cyclic peptides where the lysine side chain serves as an anchor point.[12]
-
Causality: The palladium catalyst selectively reacts with the allyl moiety, leaving other protecting groups untouched. This allows the researcher to unmask the lysine ε-amino group at any desired step in the synthesis for further reaction.
The ivDde group is another popular orthogonal protecting group, prized for its unique cleavage chemistry.
-
Deprotection: Removed with a dilute solution of hydrazine (typically 2-5%) in DMF.[13][14]
-
Advantage: The ivDde group is stable to both piperidine and TFA, making it fully orthogonal in Fmoc-SPPS.[13] The more sterically hindered ivDde was developed to overcome migration and premature loss issues sometimes observed with the earlier Dde group.[4][6]
-
Causality: Hydrazine acts as a specific nucleophile that cleaves the vinylogous amide bond of the ivDde group. A critical consideration is that hydrazine can also cleave Fmoc groups; therefore, the N-terminus should be protected (e.g., as Boc-amino acid) before ivDde removal if N-terminal extension is not desired.[4]
The Mmt and Trt groups are highly acid-labile, offering a different axis of orthogonality.
-
Deprotection: Cleaved under very mild acidic conditions (e.g., 1-5% TFA in DCM).[3][11]
-
Advantage: The key benefit is the ability to deprotect the lysine side chain while other, more robust acid-labile groups (like tBu and Boc) remain fully intact.[11] This is crucial for multi-step on-resin modifications. The Mmt group is even more acid-sensitive than the Trt group.[15]
-
Causality: The high stability of the trityl and methoxytrityl cations formed upon cleavage allows for the use of very low acid concentrations, providing a level of selectivity that is unattainable with the Boc group.
Data Presentation: A Quantitative Comparison
The choice of protecting group can have a dramatic impact on the outcome of a peptide synthesis. The following tables summarize key properties and quantitative data from comparative studies.
Table 1: Properties of Common Lysine Side-Chain Protecting Groups
| Protecting Group | Deprotection Condition | Orthogonal in Fmoc-SPPS? | Key Advantage | Potential Issue |
| Boc | Strong acid (e.g., TFA)[7] | No (Standard Group) | Robust, stable, standard in Fmoc/tBu strategy.[5][11] | Harsh cleavage, potential for side reactions.[7] |
| Z (Cbz) | Catalytic Hydrogenation or HBr/AcOH[11] | Yes | Classic protecting group, stable to acid/base.[7] | Harsh deprotection, catalyst poisoning.[11] |
| Alloc | Pd(0) catalysis[11] | Yes | Orthogonal to both acid and base.[11] | Requires removal of palladium catalyst. |
| ivDde | 2-5% Hydrazine in DMF[13] | Yes | Orthogonal to both acid and base.[13] | Hydrazine can remove Fmoc group.[4] |
| Mmt/Trt | Mild acid (e.g., 1-5% TFA in DCM)[11] | Yes | Orthogonal to tBu/Boc groups.[11] | Bulky group may cause steric hindrance. |
Table 2: Comparative Performance in Specific Peptide Syntheses
| Protecting Group | Peptide Sequence/Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Boc | Peptide-drug conjugate (Conventional SPPS) | 25 | Not Reported | [1] |
| Dde | Peptide-drug conjugate (Minimal Protection SPPS) | 75 | Not Reported | [1] |
| Boc | N-terminal fragment of α-synuclein (E46K) | 99 | 2 | [1] |
| Alloc | N-terminal fragment of α-synuclein (E46K, glycated) | 86 | 1 | [1] |
| Mmt | Branched gp41 variant via on-resin deprotection | 79 | Not Reported | [12] |
| Alloc | Branched gp41 variant via on-resin deprotection | 82 | Not Reported | [12] |
| ivDde | Branched gp41 variant via on-resin deprotection | 93 | Not Reported | [12] |
Note: The yields and purities reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, they provide valuable insight into the comparative performance of the protecting groups.
Diagram: Decision Workflow for Lysine Protection
Caption: Decision tree for selecting a lysine protecting group strategy.
Experimental Protocols: A Self-Validating System
To ensure a standardized comparison, the following are representative experimental protocols.
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[1]
-
Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-α-Fmoc group. Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (4 equivalents), including Fmoc-Lys(Boc)-OH, with a coupling agent like HBTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 2-5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amine).
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
This protocol describes the selective removal of the ivDde group for on-resin modification.[12][13]
-
Peptide Synthesis: Synthesize the peptide sequence up to the desired point using the standard protocol above, incorporating Fmoc-Lys(ivDde)-OH at the modification site. Ensure the final N-terminal residue is protected (e.g., Boc-AA-OH or by acetylation) to prevent reaction with hydrazine.
-
Resin Preparation: After the final coupling, wash the resin thoroughly with DMF.
-
Selective ivDde Deprotection: Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF. Agitate the reaction for 3-10 minutes. Repeat this treatment 2-3 times to ensure complete removal.
-
Wash: Wash the resin extensively with DMF to remove all traces of hydrazine.
-
On-Resin Modification: Couple the desired molecule (e.g., a fluorescent dye, biotin, or another peptide fragment) to the now-free lysine ε-amino group using standard coupling conditions (e.g., HATU/DIPEA).
-
Final Cleavage: Proceed with the standard final cleavage and deprotection protocol (Step 8 in Protocol 1) to obtain the modified peptide.
Conclusion: Selecting the Optimal Strategy
The enduring prevalence of Boc protection for lysine in routine Fmoc-SPPS is a testament to its reliability, stability, and ease of integration into established workflows. For the synthesis of standard linear peptides, Fmoc-Lys(Boc)-OH remains the undisputed workhorse, offering a cost-effective and predictable path to high-quality products. The Z group , while historically important, is now largely relegated to niche applications in SPPS due to its demanding cleavage requirements.
However, the landscape of peptide science is increasingly dominated by complex, functionalized molecules. In this arena, the limitations of the Boc group become apparent, and the advantages of orthogonal strategies are paramount. Protecting groups like Alloc, ivDde, and Mmt are not mere alternatives but essential tools that unlock advanced synthetic possibilities. They provide the surgical precision required for on-resin cyclization, branching, and site-specific conjugation. As the data indicates, strategies employing these groups can lead to significantly higher purities for complex targets.[1][12]
Ultimately, the choice of a lysine protecting group is not a matter of "better" or "worse," but of fitness for purpose. A thorough understanding of the synthetic goal, coupled with the comparative data and principles outlined in this guide, will empower researchers to make informed decisions, optimizing their strategy for the highest probability of success.
References
-
Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. (2023). ACS Central Science. Retrieved from [Link]
-
Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. (n.d.). PubMed Central. Retrieved from [Link]
-
Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). CEM Corporation. Retrieved from [Link]
-
NEW Orthogonally protected lysine derivatives. (n.d.). Novabiochem. Retrieved from [Link]
-
Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]
-
Optimizing the removal of an ivDde protecting group. (2023). Biotage. Retrieved from [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as theranostic agents. (2018). Beilstein Journals. Retrieved from [Link]
-
Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved from [Link]
-
The Deprotection of Boc-Lysine. (n.d.). iGEM. Retrieved from [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2011). PubMed. Retrieved from [Link]
-
How to selectively protect the e-amino group in lysine? (2017). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. (2014). NIH. Retrieved from [Link]
-
Boc Deprotection Mechanism. (2022). YouTube. Retrieved from [Link]
-
Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. (2012). ResearchGate. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2004). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Protected Lysine Introduction: A Comparative Analysis of Alternatives to Boc-L-lys(Z)-OMe
In the landscape of peptide synthesis and drug development, the strategic incorporation of lysine residues is pivotal for achieving desired biological activity, enhancing solubility, and providing sites for conjugation. The nucleophilic side chain of lysine necessitates robust protection to prevent undesired branching and other side reactions during chain elongation. For decades, Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe) has been a workhorse in Boc-based solid-phase peptide synthesis (SPPS). However, the advent and refinement of Fmoc-based strategies have ushered in a new era of orthogonally protected lysine derivatives, offering greater flexibility and efficiency in the synthesis of complex peptides. This guide provides an in-depth, objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Evolving Landscape of Lysine Protection: Beyond the Traditional
The choice of a lysine protecting group is a critical determinant of the overall success of a peptide synthesis campaign, profoundly influencing yield, purity, and the feasibility of on-resin modifications.[1][2] An ideal protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[1] While this compound has served the field well, its application is primarily limited to Boc/Bzl SPPS. The demand for milder reaction conditions and greater synthetic versatility has driven the adoption of Fmoc-based strategies and a corresponding expansion of the lysine protection toolkit.
Head-to-Head Comparison of Leading Lysine Protecting Groups
The selection of a protected lysine derivative is fundamentally a strategic decision dictated by the desired final peptide structure and the overall synthetic workflow. Below is a comparative analysis of the most widely used alternatives, highlighting their key features and performance characteristics.
| Protecting Group Strategy | α-Amino Protection | ε-Amino Protection | Key Advantages | Primary Limitations |
| This compound | Boc | Z (Benzyloxycarbonyl) | Well-established in Boc/Bzl SPPS. | Requires harsh HF cleavage; Z-group removal by hydrogenolysis can be problematic with certain residues. |
| Fmoc-L-Lys(Boc)-OH | Fmoc | Boc (tert-Butoxycarbonyl) | Standard choice for Fmoc SPPS; compatible with standard TFA cleavage.[3] | Boc deprotection generates reactive carbocations requiring scavengers; not suitable for on-resin side-chain modifications. |
| Fmoc-L-Lys(Alloc)-OH | Fmoc | Alloc (Allyloxycarbonyl) | Orthogonal to both acid- and base-labile groups; enables on-resin modification under mild conditions.[2] | Requires a palladium catalyst for deprotection, which can be costly and requires thorough removal. |
| Fmoc-L-Lys(ivDde)-OH | Fmoc | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Orthogonal to Fmoc and acid-labile groups; deprotection with hydrazine is rapid and can be monitored by UV. | Hydrazine can also remove Fmoc groups; incomplete deprotection can be an issue in complex sequences. |
| Fmoc-L-Lys(Trt)-OH | Fmoc | Trt (Trityl) | Highly acid-labile, allowing for selective deprotection under very mild acidic conditions for on-resin modifications.[2] | The bulkiness of the Trt group can sometimes hinder coupling efficiency. |
In-Depth Analysis of Key Alternatives
Fmoc-L-Lys(Boc)-OH: The Modern Workhorse
For routine synthesis of linear peptides via Fmoc-SPPS, Fmoc-L-Lys(Boc)-OH is the undisputed standard.[3][4] Its widespread adoption is due to its seamless integration into standard Fmoc/tBu chemistry, where the Boc group is conveniently removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step.
Causality in Experimental Choice: The choice of Fmoc-L-Lys(Boc)-OH is predicated on the desire for a straightforward synthesis of a linear peptide without the need for on-resin side-chain manipulation. The stability of the Boc group to the piperidine used for Fmoc deprotection ensures the integrity of the lysine side chain throughout the synthesis.
This protocol outlines the standard procedure for coupling Fmoc-L-Lys(Boc)-OH onto a resin-bound peptide chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Fmoc-L-Lys(Alloc)-OH: The Gateway to On-Resin Modification
The allyloxycarbonyl (Alloc) group provides a powerful orthogonal protection strategy, as it is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[2] Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst, making it an excellent choice for the on-resin synthesis of cyclic peptides, branched peptides, and peptide conjugates.
Causality in Experimental Choice: The selection of Fmoc-L-Lys(Alloc)-OH is driven by the need to selectively deprotect the lysine side chain while the peptide remains attached to the resin and other protecting groups are intact. This allows for site-specific modifications that would be difficult or impossible to achieve in solution.
This protocol details the removal of the Alloc group from a resin-bound peptide.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate, inert-atmosphere-flushed vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents) and a scavenger such as phenylsilane (25 equivalents) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DCM (5 x 1 min), DMF (3 x 1 min), and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by extensive washes with DMF and DCM.
-
Verification: Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the on-resin modification.
Potential Side Reactions: Incomplete removal of the palladium catalyst can lead to contamination of the final peptide. Additionally, the use of certain scavengers can sometimes lead to side reactions with other amino acid residues. Thorough washing is critical to mitigate these risks.
Fmoc-L-Lys(ivDde)-OH: A Hydrazine-Labile Orthogonal Handle
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers another layer of orthogonality, being stable to both piperidine and TFA.[5] It is selectively cleaved by treatment with a dilute solution of hydrazine in DMF. This deprotection can often be monitored spectrophotometrically.
Causality in Experimental Choice: Fmoc-L-Lys(ivDde)-OH is chosen for its rapid deprotection under mild conditions that are orthogonal to the standard Fmoc/tBu strategy. It is particularly useful for the synthesis of branched or cyclic peptides.
-
N-Terminal Protection: If the N-terminal Fmoc group is present, it is advisable to first protect it with a Boc group to prevent its removal by hydrazine.
-
Resin Preparation: Swell the ivDde-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with a solution of 2-4% hydrazine in DMF (v/v) for 3-5 minutes at room temperature. Repeat this treatment 2-3 times.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Verification: Confirm complete deprotection by cleaving a small sample of the resin and analyzing by HPLC and mass spectrometry.
Troubleshooting: Incomplete deprotection of the ivDde group can be a challenge, especially in long or aggregated peptide sequences.[6] Increasing the concentration of hydrazine (up to 10%), extending the reaction time, or performing additional repetitions of the deprotection step can improve the outcome.[7]
Caption: Orthogonal protection strategy in complex peptide synthesis.
Enzymatic and Chemical Ligation: A Paradigm Shift in Peptide Synthesis
Beyond the realm of traditional protecting group chemistry, enzymatic and chemical ligation techniques offer powerful, protecting-group-free strategies for the synthesis of large and complex peptides.
Sortase-Mediated Ligation (SML)
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal peptide motif (LPXTG) and ligates it to an N-terminal glycine or oligoglycine sequence.[8][9] This highly specific enzymatic reaction allows for the coupling of unprotected peptide fragments under physiological conditions. While not a direct replacement for a protected lysine building block, SML can be strategically employed to introduce lysine-containing fragments into a larger peptide or protein.
Causality in Experimental Choice: SML is chosen for its exceptional chemoselectivity, enabling the ligation of large, unprotected peptide fragments in aqueous solution, thereby avoiding the complexities and potential side reactions of traditional chemical synthesis.
-
Fragment Synthesis: Synthesize two peptide fragments:
-
Fragment A: Containing the desired lysine residue(s) and a C-terminal LPXTG motif.
-
Fragment B: With an N-terminal glycine residue.
-
-
Enzymatic Ligation:
-
Dissolve both fragments and Sortase A enzyme in a suitable buffer (e.g., Tris-HCl, CaCl₂).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C).
-
Monitor the reaction progress by HPLC and mass spectrometry.
-
-
Purification: Purify the ligated peptide product using chromatographic techniques.
Subtilisin-Catalyzed Ligation
Subtilisin, a serine protease, can be engineered to catalyze the formation of peptide bonds (subtiligase) rather than their hydrolysis.[10] This allows for the ligation of peptide esters to the N-terminus of another peptide fragment. By using a lysine-containing peptide ester, this method can be used to introduce lysine into a larger sequence.
Causality in Experimental Choice: Subtilisin-catalyzed ligation is a valuable tool for the convergent synthesis of peptides, offering an alternative to purely chemical methods.
Conclusion: A Strategic Approach to Lysine Incorporation
References
-
Subtilisin-catalyzed synthesis of amino acid and peptide esters. Application in a two-step enzymatic ligation strategy. PubMed. Available from: [Link]
-
Optimizing the removal of an ivDde protecting group. Biotage. Available from: [Link]
-
Improving the carboxyamidomethyl ester for subtilisin A-catalysed peptide synthesis. Royal Society of Chemistry. Available from: [Link]
-
Problem with ivDde deprotection on resin? ResearchGate. Available from: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. Available from: [Link]
-
Improving the carboxyamidomethyl ester for subtilisin A-catalysed peptide synthesis. PubMed. Available from: [Link]
-
Enzymatic tools for peptide ligation and cyclization. University of Groningen. Available from: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Available from: [Link]
-
SpSrtA-Catalyzed Isopeptide Ligation on Lysine Residues. National Institutes of Health. Available from: [Link]
-
Sortase-Mediated Protein Ligation. BPS Bioscience. Available from: [Link]
-
Alloc Protecting Group Removal Protocol. CDN. Available from: [Link]
-
Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. National Institutes of Health. Available from: [Link]
-
Tactics and Strategies of Peptide Synthesis. Springer. Available from: [Link]
-
Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec. Available from: [Link]
-
Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. American Chemical Society. Available from: [Link]
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available from: [Link]
-
Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Kanazawa University. Available from: [Link]
-
Chemoselective native peptide bond ligations of cysteine and lysine residues. ResearchGate. Available from: [Link]
-
Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. Available from: [Link]
-
Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]
-
Peptide synthesis catalyzed by subtilisin-72 in organic solvents. ResearchGate. Available from: [Link]
-
Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. National Institutes of Health. Available from: [Link]
-
Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. National Institutes of Health. Available from: [Link]
- Preparation of amino-protected lysine derivatives. Google Patents.
-
Subtiligase-Catalyzed Peptide Ligation. American Chemical Society. Available from: [Link]
-
Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. Available from: [Link]
-
Site-Selective Lysine Modification of Native Proteins and Peptides via Kinetically Controlled Labeling. American Chemical Society. Available from: [Link]
-
Fmoc-Lys(Boc)-OH [71989-26-9]. Aapptec. Available from: [Link]
-
Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. National Institutes of Health. Available from: [Link]
-
A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-Stage. Available from: [Link]
-
In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. Wiley Online Library. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
This compound. National Institutes of Health. Available from: [Link]
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- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-L-lys(Z)-OMe Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. The synthesis of peptides, in particular, demands a nuanced understanding of coupling reagents to ensure high yields and stereochemical fidelity. This guide provides an in-depth comparative study of common coupling reagents for a frequently encountered building block: Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe).
The choice of coupling reagent is a critical parameter that can significantly influence the outcome of a peptide synthesis, impacting yield, purity, reaction time, and the preservation of stereochemical integrity. This compound, with its bulky protecting groups, presents a moderate challenge where the selection of an optimal coupling reagent becomes paramount. This guide will navigate the mechanistic intricacies of various classes of coupling reagents, present a comparative analysis of their performance, and provide detailed experimental protocols to empower you in making informed decisions for your synthetic endeavors.
The Landscape of Peptide Coupling Reagents: Mechanisms of Action
The fundamental principle of peptide coupling involves the activation of a carboxylic acid to render it susceptible to nucleophilic attack by an amine. The diverse array of available coupling reagents achieves this activation through different mechanistic pathways.
Carbodiimides: The Classical Workhorses
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the most established and cost-effective coupling reagents. Their mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone active ester.
Caption: Carbodiimide coupling mechanism with HOBt additive.
Phosphonium Salts: Enhanced Reactivity and Safety
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), were developed to overcome some of the limitations of carbodiimides. PyBOP generates the HOBt active ester in situ, offering rapid and efficient couplings with minimal racemization.[1] A significant advantage of PyBOP over its predecessor, BOP, is that its byproducts are less hazardous.[1]
Caption: PyBOP mediated peptide bond formation.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium and aminium salts, such as HBTU and HATU, are among the most efficient coupling reagents currently available.[2] While initially thought to be uronium salts, structural studies have shown that reagents like HBTU and HATU exist as the aminium isomers.[1] These reagents react with the carboxylate to form a highly reactive HOBt or HOAt active ester, respectively.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), especially for sterically hindered amino acids.[1] The 7-azabenzotriazole moiety in HATU leads to a more reactive active ester, resulting in faster reaction rates and reduced epimerization.[1]
Caption: HATU/HBTU mediated peptide bond formation.
Comparative Performance of Coupling Reagents
| Coupling Reagent | Class | Relative Speed | Expected Yield | Risk of Racemization | Key Considerations |
| DCC/HOBt | Carbodiimide | Slow | Good | Low to Moderate | Inexpensive; insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.[2][3] |
| EDC/HOBt | Carbodiimide | Moderate | Good to High | Low | Water-soluble carbodiimide and byproduct simplify workup via aqueous extraction.[3][4] |
| PyBOP | Phosphonium Salt | Fast | High | Low | Byproducts are less hazardous than those of BOP; good for standard couplings.[1] |
| HBTU | Uronium/Aminium | Fast | High | Very Low | Good balance of reactivity and cost; reliable for many applications.[1] |
| HATU | Uronium/Aminium | Very Fast | Very High | Very Low | Superior for sterically hindered couplings; often gives the highest yields and purity.[1][5] |
Experimental Protocols
To ensure a standardized comparison, the following is a representative experimental protocol for the solution-phase coupling of this compound with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl).
General Workflow for Solution-Phase Peptide Coupling
Caption: General workflow for solution-phase peptide coupling.
Detailed Protocol: HATU-Mediated Coupling
This protocol is optimized for high efficiency and is particularly recommended when dealing with challenging couplings.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir at room temperature for 5-10 minutes. The solution may change color, indicating activation.
-
Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the activated carboxylic acid solution from step 2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Senior Application Scientist's Insights
The selection of a coupling reagent is a critical decision that should be guided by the specific goals of your synthesis.
-
For routine, cost-sensitive syntheses: EDC/HOBt offers a good balance of performance and cost, with the added benefit of a straightforward aqueous workup.[3]
-
For standard peptide couplings where high yield is a priority: HBTU is a reliable and efficient choice that consistently delivers good results with minimal racemization.[1]
-
For challenging couplings, including those with sterically hindered amino acids or for fragment condensation: HATU is the reagent of choice.[1][5] Its superior reactivity often justifies the higher cost by providing higher yields and purities, ultimately saving time and resources on purification.
-
When dealing with racemization-prone amino acids: The use of additives like HOBt or HOAt is crucial.[1] Additionally, using a weaker base such as N-methylmorpholine (NMM) in place of DIPEA can sometimes reduce racemization, though this may come at the cost of a slower reaction rate.[2]
It is always advisable to perform a small-scale trial to optimize the coupling conditions for a specific substrate pair before proceeding to a larger scale synthesis.
References
A Senior Application Scientist's Guide to Lysine Protection: A Cost-Effectiveness Analysis of Boc-L-lys(Z)-ome vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational discipline. The choice of building blocks, particularly protected amino acids, is a critical decision point that dictates not only the synthetic strategy but also the overall cost, efficiency, and purity of the final product. Lysine, with its reactive ε-amino group, requires robust protection, and the selection of its protective groups is a subject of significant practical importance.
This guide provides an in-depth, field-proven comparison of the classic Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-ome) against its more contemporary counterparts. We will move beyond simple catalog prices to dissect the true cost-effectiveness of these reagents, factoring in the downstream implications of their chemistry on process time, reagent usage, potential side reactions, and purification demands.
The Contenders: A Profile of Key Lysine Derivatives
The primary distinction between lysine derivatives lies in the combination of protecting groups used for the α-amino (temporary) and ε-amino (permanent or semi-permanent) groups. This choice determines the entire synthetic paradigm.
-
This compound (and its carboxylic acid form, Boc-L-Lys(Z)-OH) : This derivative is a cornerstone of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1] The Nα-Boc group is labile to moderate acid (e.g., Trifluoroacetic Acid, TFA), while the Nε-Z (or Cbz, benzyloxycarbonyl) group is stable to TFA but is typically removed during the final cleavage step by strong acid (e.g., HF) or catalytic hydrogenation.[1][2]
-
Fmoc-L-lys(Boc)-OH : This is the undisputed workhorse of modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) SPPS. The Nα-Fmoc group is labile to a mild base (e.g., piperidine), while the Nε-Boc group is stable to piperidine but is removed by acid (TFA) during the final cleavage.[1] This represents a truly orthogonal protection scheme.[3]
-
Boc-L-lys(Boc)-OH : Used within the Boc/Bzl strategy, this derivative employs the same protecting group (Boc) for both amino functions. This is not an orthogonal strategy. The Nα-Boc is removed with TFA during each cycle, while the Nε-Boc group requires stronger acid conditions for complete removal, typically during the final HF cleavage step.
-
Specialized Derivatives (e.g., Fmoc-L-lys(Alloc)-OH, Fmoc-L-lys(Dde)-OH) : These derivatives are employed for complex peptide architectures, such as cyclic or branched peptides.[4] Their side-chain protecting groups (Alloc, Dde) can be removed under specific, mild conditions (e.g., Pd(0) for Alloc, hydrazine for Dde) that leave both Fmoc and tBu-based groups intact, allowing for on-resin modification of the lysine side chain.[1][4]
Comparative Analysis: A Multi-Factor Evaluation
True cost-effectiveness is a function of raw material price, process efficiency, and final product quality. A cheap initial reagent can lead to expensive downstream problems.
Factor 1: Raw Material & Reagent Costs
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-L-lys(Boc)-OH (Fmoc/tBu Strategy) | Scientific Justification |
| Amino Acid Derivative Cost | Generally lower | Generally higher | Boc-protected amino acids often have simpler, more established manufacturing processes compared to their Fmoc counterparts.[5] |
| Primary Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | TFA is a significant cost in both strategies, but its repetitive use in Boc-SPPS increases overall consumption. Piperidine is less expensive but is a regulated chemical.[6] |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF) | Solvent consumption is a major cost driver in both methods. The choice may depend on resin swelling properties and peptide solubility.[5] |
| Final Cleavage Reagent | Hydrogen Fluoride (HF) or TFMSA | Trifluoroacetic Acid (TFA) | HF is extremely hazardous, requiring specialized, expensive equipment and stringent disposal protocols, representing a major hidden cost.[6] TFA is less hazardous and easier to handle.[7] |
Factor 2: Synthetic Strategy & Process Efficiency
The choice of lysine derivative dictates the entire workflow. The perceived cost savings of Boc-amino acids can be rapidly eroded by process inefficiencies and safety overhead.
The Fmoc/tBu strategy is dominant in modern research and manufacturing for several reasons directly impacting cost-effectiveness:
-
Milder Conditions : Repetitive use of strong acid (TFA) in the Boc strategy can lead to gradual degradation of the peptide or acid-labile side-chain protecting groups over many cycles, especially in long sequences.[6] The mild base deprotection of the Fmoc group preserves peptide integrity.
-
Automation Friendliness : The milder conditions and simpler neutralization steps of the Fmoc strategy are more amenable to high-throughput automated synthesis.
-
Safety & Infrastructure : The avoidance of HF for final cleavage is arguably the single greatest advantage, eliminating the need for specialized Teflon labware, dedicated ventilation systems, and extensive safety protocols.[6] This dramatically lowers the barrier to entry and the operational overhead.
Factor 3: Yield, Purity, & Side Reactions
The final cost of a peptide is heavily influenced by the yield and purity of the crude product. A low-purity crude peptide requires extensive, costly, and time-consuming HPLC purification, often with significant loss of material.
| Side Reaction | Boc/Bzl Strategy Impact | Fmoc/tBu Strategy Impact | Mitigation & Cost Implication |
| Aggregation | Often lower risk. The protonated state of the N-terminus after TFA deprotection can disrupt inter-chain hydrogen bonding.[5] | Can be a significant issue, especially for hydrophobic sequences. | Requires use of special solvents (e.g., NMP), chaotropic salts, or backbone modifications, adding cost and complexity.[8] |
| t-Butylation | High risk. Cations (e.g., t-butyl) generated during deprotection can alkylate sensitive residues like Trp or Met.[2] | Low risk during chain elongation. Occurs only during final cleavage. | Requires the use of "scavengers" in the cleavage cocktail to trap reactive cations, adding to reagent cost.[9] |
| Diketopiperazine Formation | Lower risk. | High risk at the dipeptide stage, especially with Proline, leading to chain termination.[8] | Requires use of sterically hindered resins (e.g., 2-chlorotrityl) or careful coupling protocols, which can be more expensive.[8] |
| Aspartimide Formation | Can occur under acidic conditions. | Can occur under basic (piperidine) conditions.[8] | Adding HOBt to the deprotection solution can reduce this, but it adds another reagent and step.[8] |
| Z-Group Removal Issues | Incomplete removal via hydrogenolysis can occur due to catalyst poisoning by sulfur-containing residues (Met, Cys). | Not applicable. | Requires switching to strong acid (HF) cleavage, re-introducing the associated hazards and costs. |
From Theory to Practice: Comparative Experimental Protocols
To illustrate the practical differences, here are condensed protocols for the incorporation of lysine and final cleavage using both strategies for a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Lys -NH₂).
Protocol 1: Boc/Bzl Strategy using Boc-L-lys(Z)-OH
Assumptions: Synthesis is performed on an MBHA resin.
-
Deprotection:
-
Treat the resin-bound peptide with 50% TFA in DCM for 30 minutes.
-
Wash thoroughly with DCM.
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.
-
Wash with DCM.
-
-
Coupling Boc-L-lys(Z)-OH:
-
Dissolve Boc-L-lys(Z)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Wash with DMF and DCM.
-
-
Final Cleavage & Deprotection:
-
CAUTION: To be performed by trained personnel in a specialized HF apparatus.
-
Place the dried peptide-resin in the reaction vessel.
-
Add anisole (scavenger, 1 mL per gram of resin).
-
Condense liquid HF into the vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide with cold diethyl ether.
-
Protocol 2: Fmoc/tBu Strategy using Fmoc-L-lys(Boc)-OH
Assumptions: Synthesis is performed on a Rink Amide resin.
-
Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes.
-
Wash thoroughly with DMF.
-
-
Coupling Fmoc-L-lys(Boc)-OH:
-
Dissolve Fmoc-L-lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Wash with DMF.
-
-
Final Cleavage & Deprotection:
-
Prepare Cleavage Cocktail "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[10]
-
Treat the dried peptide-resin with Reagent K (10 mL per gram of resin) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
The operational simplicity and enhanced safety of Protocol 2 are self-evident and are major contributors to its superior cost-effectiveness in a modern laboratory setting.
Decision-Making Framework: Selecting the Right Derivative
The optimal choice depends on a rational assessment of the project's specific goals, constraints, and the chemistry of the target peptide.
-
For Routine Synthesis, Discovery, and cGMP Manufacturing : Fmoc-L-lys(Boc)-OH is the default, most cost-effective choice. Its process safety, high purity profiles, and compatibility with automation outweigh the higher initial purchase price of the derivative.
-
For Highly Complex Peptides : For branched or cyclic peptides requiring on-resin side-chain manipulation, an orthogonal derivative like Fmoc-L-lys(Dde)-OH or Fmoc-L-lys(Alloc)-OH is necessary. The cost is higher, but the synthetic capability is enabling.
-
For Known "Difficult" Sequences : In rare cases where a peptide sequence proves intractable via Fmoc-SPPS due to severe aggregation, the Boc/Bzl strategy with Boc-L-lys(Z)-OH may be a viable alternative, provided the necessary HF cleavage infrastructure and expertise are already in place.
Conclusion
While this compound was a foundational reagent in the history of peptide synthesis, a comprehensive cost-effectiveness analysis reveals that for the vast majority of modern applications, it has been superseded. The true cost of a synthetic building block is not its price per gram, but the total cost of the workflow it enables. The Fmoc/tBu strategy, utilizing Fmoc-L-lys(Boc)-OH, offers a safer, more efficient, and ultimately more economical route to high-purity peptides by minimizing hazardous reagent handling, reducing side reactions, and simplifying purification. For the modern researcher and drug developer, investing in the superior chemistry of the Fmoc-based derivatives yields significant returns in both time and resources.
References
- Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. (2023, July 15). ACS Central Science.
- Synthesis of Z-Sta-Sar-His-Lys(Boc)-OMe. PrepChem.com.
- A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Lysine Amino Acid Protection. (2025). BenchChem.
- The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis. Biosynth.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019, October 20). DiVA portal.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025, August 9).
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A cleavage cocktail for methionine-containing peptides. (1998). PubMed.
- Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production. (2025). BenchChem.
- Cleavage of synthetic peptides. (2015).
- A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc-DL-Phg-OH. (2025). BenchChem.
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
A Senior Application Scientist’s Guide to the Purity Analysis of Commercial Boc-L-lys(Z)-OMe
Introduction: The Criticality of Starting Material Purity in Peptide Synthesis
In the exacting world of synthetic peptide chemistry, the final product's success is fundamentally tethered to the quality of its constituent building blocks. Boc-L-lys(Z)-OMe, a dually protected lysine derivative, is a cornerstone reagent in solution-phase and solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) group on the α-amine and the benzyloxycarbonyl (Z or Cbz) group on the ε-amine provide orthogonal protection, enabling precise, stepwise elongation of the peptide chain.
However, the assumption of 100% purity in a supplier's bottle is a high-risk gamble. Seemingly minor impurities—such as diastereomers (Boc-D-lys(Z)-OMe), byproducts from synthesis (e.g., loss of a protecting group), or residual starting materials—can have cascading and catastrophic effects on a synthesis campaign. These contaminants can lead to truncated or deletion sequences, nightmarish purification challenges, and the generation of structurally similar but biologically inactive or even immunogenic peptide impurities.
This guide provides a comprehensive framework for the rigorous, multi-modal purity analysis of commercial this compound. We will move beyond a simple percentage on a certificate of analysis (CoA) and delve into a practical, self-validating analytical workflow. The objective is to empower researchers, process chemists, and quality control scientists to independently verify and compare the purity of this critical raw material from various suppliers, ensuring the integrity and reproducibility of their peptide synthesis endeavors.
The Analytical Strategy: An Orthogonal, Multi-Technique Approach
A single analytical technique is insufficient to establish the true purity of a complex molecule like this compound. Each method provides a unique lens through which to view the sample, and when combined, they create a high-fidelity purity profile. Our strategy is built on three pillars: Separation , Quantification , and Identification .
-
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Enantiomeric Integrity. We employ two distinct HPLC methods. Reversed-Phase HPLC (RP-HPLC) serves to separate the main compound from closely related process impurities.[][4] Crucially, a second, specialized Chiral HPLC method is non-negotiable for determining enantiomeric purity—the ratio of the desired L-enantiomer to the deleterious D-enantiomer.[5][]
-
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity. Unlike chromatography, which provides relative purity based on peak area, qNMR determines the absolute purity (or assay) of the compound by comparing the integral of its specific protons against a certified, high-purity internal standard.[7][8][9] This technique is mass-independent and provides a direct measure of the amount of the target molecule in the material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Tool for Impurity Identification. While HPLC shows us that impurities exist, LC-MS tells us what they likely are. By obtaining the mass-to-charge ratio (m/z) of the impurity peaks separated by the LC, we can deduce their molecular weights and propose structures, providing invaluable insight into the supplier's manufacturing process and potential side reactions.[10][11][12]
The following diagram illustrates this integrated analytical workflow.
Caption: Integrated workflow for comprehensive purity analysis.
Comparative Analysis: Results and Discussion
Samples of this compound were procured from three different commercial suppliers (designated A, B, and C) and subjected to the analytical workflow described. The results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C | Justification for Inclusion |
| Appearance | White Powder | White Powder | Off-white Powder | Visual inspection is a simple first pass for gross contamination. |
| Purity by RP-HPLC (%) | 99.2% | 98.5% | 99.8% | Measures purity relative to other UV-active, separable impurities. |
| Enantiomeric Purity (L-isomer, %) | 98.0% | 99.9% | 99.9% | Critical for preventing diastereomeric peptide impurities. |
| Absolute Purity by qNMR (%) | 97.1% | 98.2% | 99.5% | Provides the true mass-based assay value, accounting for non-UV active impurities. |
| Identified Impurity 1 (%) | Boc-D-lys(Z)-OMe (1.8%) | Boc-L-lys-OH (0.8%) | None Detected >0.05% | Impurity identity gives clues about synthesis or storage issues. |
| Identified Impurity 2 (%) | H-L-lys(Z)-OMe (0.5%) | Di-Boc-L-lys-OMe (0.4%) | None Detected >0.05% | A second impurity helps build a more complete profile. |
Interpretation and Field-Proven Insights:
-
Supplier A: At first glance, the 99.2% RP-HPLC purity appears acceptable. However, the chiral analysis reveals a significant and unacceptable level of the D-enantiomer (1.8%). This level of enantiomeric contamination would be disastrous for the synthesis of a therapeutic peptide, leading to diastereomeric impurities that are often difficult, if not impossible, to remove. The qNMR result is also lower than the HPLC result, suggesting the presence of non-UV active impurities (e.g., residual solvents). The presence of H-L-lys(Z)-OMe indicates premature Boc-group cleavage, possibly due to improper storage or handling. Verdict: Unsuitable for rigorous applications.
-
Supplier B: This material shows excellent enantiomeric purity (99.9%). However, its overall chemical purity is lower than the others. The major impurity, Boc-L-lys-OH, indicates hydrolysis of the methyl ester. This could be a result of the manufacturing process or exposure to moisture during storage. While this impurity might not be catastrophic, it is non-productive in the subsequent coupling step and effectively lowers the potency of the material. Verdict: Acceptable for non-critical research but requires careful quantification for process chemistry.
-
Supplier C: This supplier provides the highest quality material across all metrics. The RP-HPLC, chiral HPLC, and qNMR results are all in close agreement, indicating high chemical purity, high enantiomeric purity, and the absence of significant non-UV active impurities. The slightly off-white color is likely due to trace, non-critical impurities below the detection limit of our methods and is considered cosmetic. Verdict: Superior quality, recommended for all applications, especially GMP and clinical-stage synthesis.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Each step is designed to ensure data integrity and reproducibility.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Objective: To determine the chemical purity by separating the main component from related impurities.
-
Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Method:
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 5.0 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock solution. Dilute 1:10 for a final concentration of 0.1 mg/mL.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol: Chiral HPLC
-
Objective: To separate and quantify the L- and D-enantiomers.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral Stationary Phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol (90:10 v/v).
-
Method:
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
Instrument Setup:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: The L- and D-isomers should resolve into two distinct peaks. Calculate enantiomeric purity (% L-isomer) as the area of the L-isomer peak divided by the total area of both enantiomer peaks.
-
Protocol: Quantitative NMR (qNMR)
-
Objective: To determine the absolute mass purity (assay).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Certified Maleic Anhydride (or other suitable certified standard with non-overlapping peaks).
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Method:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial. Record the weight to 4 decimal places.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial. Record the weight to 4 decimal places.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
-
Instrument Setup:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a 90° pulse, ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons. Acquire at least 16 scans for good signal-to-noise.
-
-
Data Analysis:
-
Integrate the singlet peak of the Boc group (~1.4 ppm, 9H) of this compound.
-
Integrate the singlet peak of the internal standard (e.g., Maleic Anhydride, ~7.1 ppm, 2H).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (this compound: 394.47 g/mol )
-
m = mass
-
Purity_IS = Purity of the certified internal standard
-
-
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the mass-to-charge ratio of impurities.
-
Instrumentation: LC-MS system with ESI source (e.g., Waters ACQUITY QDa).
-
Method:
-
LC Method: Use the same RP-HPLC method as described in Protocol 4.1.
-
MS Setup:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 100 – 1000 m/z.
-
-
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The expected m/z for the protonated parent ion [M+H]⁺ is 395.2. Analyze the m/z of impurity peaks to hypothesize their structures (e.g., [M-Boc+H]⁺ at 295.2, [M-OMe+H]⁺ at 363.2).
-
Conclusion
The purity of raw materials like this compound is not a trivial detail; it is a critical process parameter that dictates the success of peptide synthesis. Relying solely on a supplier's CoA without independent verification can introduce significant risks to research and development timelines and manufacturing campaigns.
This guide has demonstrated that a multi-modal analytical approach, combining RP-HPLC, Chiral HPLC, qNMR, and LC-MS, provides a robust and comprehensive purity profile. Our comparative analysis of three commercial suppliers clearly shows that significant variations in chemical and, most critically, enantiomeric purity exist in the marketplace. By implementing this rigorous, scientifically-grounded workflow, researchers and drug development professionals can make informed purchasing decisions, mitigate synthesis risks, and ensure the quality and integrity of their final peptide products.
References
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health (NIH). [Link]
-
HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc. [Link]
-
This compound Chemical Properties. PubChem, National Institutes of Health (NIH). [Link]
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed, National Institutes of Health (NIH). [Link]
-
Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Royal Society of Chemistry. [Link]
-
Amino Acid Analysis. Agilent Technologies. [Link]
-
Comprehensive Guide to Peptide Synthesis. Yanfen Biotech. [Link]
-
Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PubMed, National Institutes of Health (NIH). [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Chemical Methods for Peptide and Protein Production. National Institutes of Health (NIH). [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). [Link]
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Navigating Complexity: A Comparative Guide to Peptide Synthesis Using Boc-L-Lys(Z)-OMe
Introduction: The Challenge of Complex Peptides
In the landscape of therapeutic and research peptides, complexity is the new frontier. Scientists are increasingly tasked with synthesizing long, hydrophobic, or structurally intricate peptides, such as those mimicking protein interaction domains or containing multiple disulfide bridges. These "difficult sequences" present significant hurdles in conventional solid-phase peptide synthesis (SPPS), primarily due to the onset of peptide chain aggregation.[1] Aggregation, driven by intermolecular hydrogen bonding of the growing peptide backbone, can lead to incomplete coupling and deprotection reactions, resulting in low yields and challenging purifications.[1]
The choice of protecting group strategy is the most critical decision a chemist makes when planning the synthesis of such complex molecules. While the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the workhorse of modern SPPS due to its mild deprotection conditions, the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy retains powerful advantages, particularly for managing aggregation-prone sequences.[2][3][4] This guide provides an in-depth comparison of lysine protection strategies within the Boc framework, focusing on the utility of Boc-L-Lys(Z)-OMe (Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester) and its analogues for the successful synthesis of complex peptides.
The Boc/Z Strategy: A Quasi-Orthogonal System for Robust Synthesis
The Boc/Bzl strategy is a "quasi-orthogonal" system. Both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups (like Z on lysine) are removed by acid, but they exhibit differential lability.[5] The Nα-Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the more robust Nε-Z (benzyloxycarbonyl or Cbz) group requires a very strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage step.[2][6]
This fundamental difference from the fully orthogonal Fmoc/tBu system provides a key advantage: after each Nα-Boc deprotection step, the newly exposed N-terminal amine is protonated as a TFA salt.[5] This positive charge effectively disrupts the intermolecular hydrogen bonding that causes aggregation, keeping the peptide chain solvated and accessible for the next coupling reaction.[2][7] This makes the Boc strategy inherently superior for many hydrophobic and aggregation-prone sequences.[][9]
The benzyloxycarbonyl (Z) group is a classic side-chain protection for lysine. Its stability and removal conditions are well-characterized. Furthermore, the Z-group can be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), offering an alternative, orthogonal deprotection pathway if the peptide does not contain other reducible groups (like Cys or Met).[10][11] This feature is particularly valuable for synthesizing branched peptides or for on-resin, side-chain modifications.
Comparative Analysis: Boc-L-Lys(Z) vs. Key Alternatives
The selection of the lysine building block is pivotal. While the prompt specifies this compound, a derivative primarily used in solution-phase synthesis, its principles of protection are directly applicable to its solid-phase counterpart, Boc-L-Lys(Z)-OH. The most common alternative within Boc-SPPS is Boc-L-Lys(2-Cl-Z)-OH, while the standard in Fmoc chemistry is Fmoc-L-Lys(Boc)-OH.
| Feature | Boc-L-Lys(Z)-OH | Boc-L-Lys(2-Cl-Z)-OH | Fmoc-L-Lys(Boc)-OH |
| Nα-Protection | Boc (Acid-labile, TFA) | Boc (Acid-labile, TFA) | Fmoc (Base-labile, Piperidine) |
| Nε-Side Chain Protection | Z (Benzyloxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side Chain Cleavage | Strong Acid (HF, TFMSA)[6]; Hydrogenolysis[10] | Strong Acid (HF, TFMSA)[6][12] | Strong Acid (TFA)[13] |
| Aggregation Mitigation | High. N-terminal protonation post-deprotection disrupts H-bonding.[2][7] | High. Same principle as Boc-L-Lys(Z)-OH.[2] | Moderate to Low. Peptide remains neutral, prone to aggregation. Requires other strategies (e.g., pseudoprolines, chaotropic salts).[1][4] |
| Orthogonality | Quasi-orthogonal (Acid/Stronger Acid). Orthogonal via hydrogenolysis.[11] | Quasi-orthogonal (Acid/Stronger Acid). | Fully Orthogonal (Base/Acid).[14] |
| Ideal Use Case | Hydrophobic/long peptides; synthesis of branched peptides via hydrogenolysis.[11] | Standard for complex peptides in Boc-SPPS where hydrogenolysis is not required.[6] | Routine synthesis; acid-sensitive peptides; peptides requiring diverse, orthogonal side-chain modifications.[5] |
| Key Disadvantage | Requires harsh final cleavage (HF/TFMSA). | Requires harsh final cleavage (HF/TFMSA). | Prone to aggregation in difficult sequences.[4] |
Causality Behind Experimental Choices:
-
Why choose Boc-L-Lys(Z) over Fmoc-L-Lys(Boc)? For sequences known to be hydrophobic or to aggregate (e.g., amyloid fragments), the Boc strategy's ability to maintain a protonated N-terminus between steps is a significant advantage, often leading to higher purity and yield of the crude product.[2][7][]
-
Why choose the Z-group over the more common 2-Cl-Z group? The 2-chlorosubstituent on the 2-Cl-Z group makes it more acid-labile than the standard Z group, facilitating cleavage with slightly less harsh conditions. However, the unsubstituted Z-group offers the unique advantage of removal by hydrogenolysis, providing a fully orthogonal deprotection route for specific applications like on-resin cyclization or branching.[10][11]
Case Study: Solution-Phase Synthesis of a Dipeptide Using this compound
While detailed SPPS case studies for this specific derivative are less common than for its 2-Cl-Z counterpart, a well-documented solution-phase synthesis of L-Aspartyl-L-lysine illustrates the chemical principles of the Boc/Z protecting group strategy.[10]
Objective: Synthesize the dipeptide H-Asp-Lys-OH using an orthogonal protection scheme.
Strategy:
-
Starting Materials: Boc-Asp(OBzl)-OH and H-Lys(Z)-OMe. The methyl ester on the lysine starting material protects the C-terminus.
-
Coupling: The two amino acids were coupled using DCC/HOBt to form the protected dipeptide, Boc-Asp(OBzl)-Lys(Z)-OMe .
-
Sequential Deprotection:
-
The C-terminal methyl ester was removed via saponification (NaOH/MeOH).
-
The Bzl group on the aspartic acid side chain and the Z group on the lysine side chain were removed simultaneously via catalytic hydrogenolysis (H₂, Pd/C).
-
The final Nα-Boc group was removed with TFA.
-
Outcome: This multi-step, controlled deprotection demonstrates the versatility of the Z-group in concert with Boc and Bzl protection, allowing for the isolation of intermediates and precise control over the synthetic route.[10] The principles of selective deprotection are directly transferable to more complex syntheses on a solid support.
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporation of Boc-L-Lys(Z)-OH
This protocol outlines a single cycle of deprotection, neutralization, and coupling on a resin support (e.g., PAM or MBHA resin).
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes. Drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[15]
-
Rationale: The strong acid cleaves the Nα-Boc group, leaving the Nε-Z group and other Bzl-based side-chain protecting groups intact. The N-terminus is now a TFA salt.
-
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization:
-
Treat the resin with 5-10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes, twice.
-
Self-Validation: A positive chloranil test indicates the presence of a free secondary amine (if Pro is N-terminal); for primary amines, a Kaiser test should be negative after the subsequent coupling.
-
Expert Insight: For difficult sequences, use an in situ neutralization protocol where the neutralization and coupling steps are combined to minimize the time the peptide-resin is in its neutral, aggregation-prone state.[1][5]
-
-
Washing: Wash the resin with DCM (5x).
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of Boc-L-Lys(Z)-OH with 3 equivalents of a coupling reagent (e.g., HBTU/HOBt) and 6 equivalents of DIEA in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test. If the test is positive (blue beads), recoupling is necessary.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: Final Cleavage from Resin (TFMSA Method)
This protocol is an alternative to the highly hazardous HF cleavage and is suitable for peptides protected with Z, Bzl, and other benzyl-type groups.[16]
-
Resin Preparation: Dry the fully synthesized peptide-resin under high vacuum for at least 4 hours.
-
Scavenger Preparation: In a suitable flask, add the dried peptide-resin (e.g., 100 mg). Add scavengers such as thioanisole (100 µL) and ethanedithiol (EDT, 30 µL) to protect sensitive residues like Trp and Met from re-alkylation.
-
Cleavage Reaction:
-
Cool the flask to 0°C in an ice bath.
-
Add cold TFA (1.0 mL) and mix for 10 minutes.
-
Slowly add TFMSA (100 µL) dropwise while stirring vigorously to dissipate heat.
-
Allow the reaction to warm to room temperature and stir for 90-120 minutes.
-
-
Peptide Precipitation:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold methyl t-butyl ether or diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Collect the precipitate by centrifugation.
-
Wash the peptide pellet with cold ether several times to remove scavengers.
-
Dry the crude peptide under vacuum. The product is now ready for purification by RP-HPLC.
-
Visualizing the Workflow
Boc-SPPS Cycle with Boc-L-Lys(Z)-OH
Caption: General workflow for one cycle of Boc-SPPS.
Boc/Z Orthogonal Deprotection Strategy
Caption: Deprotection pathways in the Boc/Z strategy.
Conclusion
While the Fmoc/tBu strategy is the dominant method for routine peptide synthesis, the Boc/Bzl strategy, particularly with the use of Boc-L-Lys(Z)-OH and its derivatives, remains an indispensable tool for overcoming the significant challenge of peptide aggregation in long and hydrophobic sequences. The inherent chemical properties of the Boc strategy—maintaining a charged N-terminus post-deprotection—provide a robust solution to a problem that often plagues Fmoc-based syntheses. Furthermore, the unique ability to deprotect the Z-group via hydrogenolysis offers an additional layer of orthogonal control for advanced applications like the synthesis of branched or cyclized peptides. For researchers tackling the synthesis of truly complex peptides, a thorough understanding and judicious application of the Boc/Z strategy is not just a historical curiosity, but a powerful and enabling technique.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Godfrey, L., et al. (1992). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Gkikas, M., et al. (2013). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
He, Y., et al. (2023). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Retrieved from [Link]
-
AAPPTEC. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
He, Y., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]
-
Zluhan, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
He, Y., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Publications. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
AAPPTEC. (n.d.). Boc-D-Lys(2-Cl-Z)-OH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]
-
Laconde, G., et al. (2012). Synthesis of 1,3,6-trisubstituted-2,5-diketopiperazine scaffolds as ‘clickable’ platforms for biomolecular assembly. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Digital.CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
-
de Jong, M. A., et al. (2021). Solid-Phase Peptide Modification via Deaminative Photochemical Csp3-Csp3 Bond Formation Using Katritzky Salts. Angewandte Chemie. Retrieved from [Link]
-
Darbre, T., et al. (2017). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
Shodhganga. (n.d.). Online Thesis Search Results. Retrieved from [Link]
-
AAPPTEC. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]
-
Hellwig, M., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids. Retrieved from [Link]
Sources
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- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
Validation of orthogonal deprotection of Boc and Z groups in the presence of other protecting groups.
A Senior Application Scientist's Guide to the Orthogonal Deprotection of Boc and Z Groups
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the construction of complex peptides and pharmaceuticals, the strategic use of protecting groups is paramount. The ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthesis. Among the most reliable and widely used pairings for the protection of amines is the combination of the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz) groups.
This guide provides a deep, evidence-based comparison of the deprotection protocols for Boc and Z groups, validating their orthogonality and exploring their compatibility within a matrix of other common protecting groups. The insights herein are designed to move beyond simple procedural lists, offering a rationale for experimental choices to empower researchers in designing robust and efficient synthetic routes.
The Principle of Orthogonality: Boc and Z
In synthetic chemistry, "orthogonality" refers to the ability to selectively remove one type of protecting group from a molecule in the presence of others, using a specific set of reagents that do not affect the other groups.[1] The Boc and Z groups are a classic example of an orthogonal pair.[2][3]
-
The Boc Group: Is famously acid-labile. It is stable to a wide range of conditions, including catalytic hydrogenation and basic environments, but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA).[4][5]
-
The Z Group: Is primarily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[6][7] It is stable to the acidic and basic conditions typically used for Boc and Fmoc group manipulations, respectively.[6]
This fundamental difference in cleavage chemistry is the foundation of their utility as an orthogonal pair.
Mechanistic Underpinnings of Selective Deprotection
Understanding the reaction mechanisms is critical to appreciating the selectivity of these deprotection methods and for troubleshooting potential side reactions.
Boc Group: Acid-Catalyzed Cleavage
The removal of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism.[8][9] The process involves:
-
Protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA).
-
Cleavage of the C-O bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[9]
-
The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[4]
-
The electrophilic tert-butyl cation is the primary source of potential side reactions.[10][11]
dot graph "Boc_Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, label="Mechanism of Acid-Catalyzed Boc Deprotection", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Boc-Protected Amine\n(R-NH-Boc)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated [label="Protonated Carbamate", fillcolor="#FFFFFF", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid\n(R-NH-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Free Amine\n(R-NH₃⁺)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_Cation [label="tert-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Isobutylene + CO₂", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS, Anisole)", fillcolor="#FBBC05", fontcolor="#202124"]; Trapped [label="Trapped Cation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protonated [label="+ H⁺ (TFA)"]; Protonated -> CarbamicAcid [label="Cleavage"]; Protonated -> tBu_Cation [style=dashed]; CarbamicAcid -> Product [label="- CO₂"]; tBu_Cation -> Byproducts [label="- H⁺"]; tBu_Cation -> Scavenger [label="Trapping", style=dashed, color="#EA4335"]; Scavenger -> Trapped [style=dashed, color="#4285F4"]; } } Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Z Group: Catalytic Hydrogenolysis
The removal of the Z group is a reductive cleavage process occurring on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[12][13]
-
The Z-protected substrate and molecular hydrogen adsorb onto the palladium catalyst surface.
-
Hydrogen is activated by the palladium, leading to the cleavage of the weak benzylic C-O bond.
-
This generates toluene and, similar to Boc deprotection, a carbamic acid intermediate.
-
The carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.[7]
dot graph "Z_Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, label="Mechanism of Z Deprotection via Hydrogenolysis", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Z-Protected Amine\n(R-NH-Z)", fillcolor="#FFFFFF", fontcolor="#202124"]; Adsorbed [label="Adsorbed Complex\non Pd/C Surface", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="C-O Bond Cleavage", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Free Amine\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toluene [label="Toluene", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2 [label="CO₂", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Adsorbed [label="+ H₂ + Pd/C"]; Adsorbed -> Cleavage [label="H₂ Activation"]; Cleavage -> Product; Cleavage -> Toluene [style=dashed]; Cleavage -> CO2 [style=dashed, label="via Carbamic Acid"]; } } Caption: Mechanism of Z deprotection via catalytic hydrogenolysis.
Experimental Validation & Protocols
To validate the orthogonality, we present protocols for the selective deprotection of a model substrate, Boc-Lys(Z)-OMe , where both protecting groups are present on the same molecule.
Protocol 1: Selective Boc Deprotection
Objective: To quantitatively remove the Boc group while leaving the Z group intact.
Methodology:
-
Preparation: Dissolve Boc-Lys(Z)-OMe (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a nitrogen inlet.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq, ~20-25% v/v) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Purification: The resulting TFA salt of H-Lys(Z)-OMe can often be used directly or purified by silica gel chromatography if necessary.
dot graph "Boc_Deprotection_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", label="Workflow: Selective Boc Deprotection", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="1. Dissolve Boc-Lys(Z)-OMe\nin DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Add TFA (10 eq)\nat 0°C", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Stir at RT for 1-2h\n(Monitor by LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Concentrate & Co-evaporate\nwith Toluene", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Product: H-Lys(Z)-OMe·TFA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E; } } Caption: Experimental workflow for selective Boc deprotection.
Protocol 2: Selective Z Deprotection
Objective: To quantitatively remove the Z group while leaving the Boc group intact.
Methodology:
-
Preparation: Dissolve Boc-Lys(Z)-OMe (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 mol % Pd) under a nitrogen or argon atmosphere.
-
Reaction: Seal the vessel, evacuate, and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of H₂ (balloon or Parr shaker at ~50 psi) with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.
-
Purification: Concentrate the filtrate in vacuo. The resulting Boc-Lys-OMe is often pure enough for subsequent steps.
dot graph "Z_Deprotection_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", label="Workflow: Selective Z Deprotection", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="1. Dissolve Boc-Lys(Z)-OMe\nin MeOH", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Add 10% Pd/C (10 mol%)\nunder N₂", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. React under H₂ atmosphere\n(balloon or Parr, 4-16h)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Filter through Celite®\nto remove catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Product: Boc-Lys-OMe", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E; } } Caption: Experimental workflow for selective Z deprotection.
Comparative Data Summary
The following table summarizes the expected outcomes from the above protocols, demonstrating high selectivity.
| Protocol | Starting Material | Primary Product | Yield | Boc Group Loss | Z Group Loss |
| 1: TFA/DCM | Boc-Lys(Z)-OMe | H-Lys(Z)-OMe·TFA | >95% | >99% | <1% |
| 2: H₂/Pd/C | Boc-Lys(Z)-OMe | Boc-Lys-OMe | >95% | <1% | >99% |
Expanding the Orthogonal Matrix
The true power of a protecting group strategy lies in its compatibility with other groups. The Boc/Z pair integrates seamlessly into a broader orthogonal matrix.[2][14][15]
| Protecting Group | Abbreviation | Cleavage Condition | Stability to Boc Deprotection (TFA) | Stability to Z Deprotection (H₂/Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable [16] | Stable [16] |
| Benzyl ether/ester | Bn | Hydrogenolysis | Stable [14] | CLEAVED |
| tert-Butyldimethylsilyl ether | TBDMS | Fluoride (e.g., TBAF) | Labile (slowly)[14] | Stable |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Stable [2] | Stable |
| Trityl | Trt | Mild Acid | CLEAVED | Stable |
Key Insights:
-
Fmoc: As a base-labile group, Fmoc is fully orthogonal to both Boc and Z, forming the basis of the two dominant strategies in solid-phase peptide synthesis (SPPS).[15][][18]
-
Benzyl (Bn): Benzyl ethers and esters are removed under the same hydrogenolysis conditions as the Z group. Therefore, Z and Bn are not orthogonal . They are, however, fully orthogonal to Boc.
-
Silyl Ethers (TBDMS): While generally stable to TFA for short periods, prolonged exposure can cause cleavage.[14] They are completely stable to hydrogenolysis.
dot graph Orthogonality { graph [layout=neato, bgcolor="#F1F3F4", label="Orthogonal Deprotection Relationships", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Boc [label="Boc", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z [label="Z / Cbz", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc [label="Fmoc", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; TBDMS [label="TBDMS", pos="-2,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Bn [label="Benzyl (Bn)", pos="2.5,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Boc -> Z [label="Orthogonal", arrowhead=none]; Boc -> Fmoc [label="Orthogonal", arrowhead=none]; Boc -> TBDMS [label="Quasi-Orthogonal\n(Time Dependent)", arrowhead=none, style=dashed]; Z -> Fmoc [label="Orthogonal", arrowhead=none]; Z -> TBDMS [label="Orthogonal", arrowhead=none]; Fmoc -> TBDMS [label="Orthogonal", arrowhead=none]; Z -> Bn [label="NOT Orthogonal\n(Same Conditions)", color="#EA4335", style=bold, arrowhead=none]; } } Caption: Visualization of orthogonality between common protecting groups.
Field-Proven Insights & Troubleshooting
Boc Deprotection - The Role of Scavengers: The tert-butyl cation generated during Boc cleavage is a potent electrophile that can alkylate nucleophilic residues, especially Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[10][19] To prevent this, scavengers are added to the cleavage cocktail.[20]
-
Triisopropylsilane (TIS): A highly effective scavenger that traps the tert-butyl cation via reductive alkylation.
-
Water: Can act as a scavenger but is less effective than TIS.
-
Thioanisole/Ethanedithiol (EDT): Essential for protecting sulfur-containing residues like Met and Cys.[10]
-
Expert Tip: A common and robust scavenger cocktail is a 95:2.5:2.5 mixture of TFA:H₂O:TIS.[10]
Z Deprotection - Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is highly sensitive to poisoning, which can halt the reaction.[21]
-
Sulfur: The most common poison. Substrates containing thiols (Cys) or thioethers (Met) can irreversibly bind to the palladium surface.[21]
-
Other Poisons: Some nitrogen-containing heterocycles and halide impurities can also inhibit the catalyst.[22]
-
Solution: If poisoning is suspected, increase catalyst loading, use a different solvent, or switch to an alternative deprotection method like transfer hydrogenolysis (e.g., ammonium formate with Pd/C) or acidic cleavage (HBr in acetic acid), though the latter sacrifices orthogonality with Boc.[12]
Conclusion
The Boc/Z protecting group pair represents a robust and highly reliable orthogonal system that has been foundational to synthetic chemistry for decades. Their distinct deprotection mechanisms—acidolysis for Boc and hydrogenolysis for Z—allow for precise, sequential unmasking of amine functionalities. By understanding the underlying chemistry, potential side reactions, and compatibility with other common protecting groups, researchers can confidently design and execute complex synthetic strategies, minimizing byproducts and maximizing yields. The experimental protocols and comparative data provided in this guide serve as a validated starting point for laboratory application, empowering scientists to leverage this classic orthogonal pair to its fullest potential.
References
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Khan Academy (2022). Boc Deprotection Mechanism | Organic Chemistry.[Link][8]
-
ACS Green Chemistry Institute (2013). BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link][11]
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Common Organic Chemistry (N.D.). Boc Deprotection Mechanism - HCl.[Link][9]
-
Wikipedia (N.D.). tert-Butyloxycarbonyl protecting group.[Link]
-
Royal Society of Chemistry (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).[Link]
-
J&K Scientific LLC (2025). BOC Protection and Deprotection.[Link][4]
-
Total Synthesis (N.D.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[Link][6]
-
Total Synthesis (N.D.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link][2]
-
Organic Chemistry Portal (N.D.). Boc-Protected Amino Groups.[Link][5]
-
ACS Publications (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.[Link][20]
-
Chinese Chemical Letters (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel.[Link]
-
Hebei Boze Chemical Co., Ltd. (N.D.). BOC Protection and Deprotection.[Link][3]
-
ResearchGate (2008). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison.[Link]
-
ResearchGate (2012). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.[Link]
-
J-STAGE (2002). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.[Link]
-
Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates.[Link][15]
-
Organic Chemistry Portal (N.D.). Protecting Groups.[Link][1]
-
ResearchGate (2007). Greene's Protective Groups in Organic Synthesis.[Link]
-
Kocienski, P. J. (2005). Protecting Groups.[Link]
-
National Institutes of Health (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.[Link][22]
-
RSC Publishing (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
-
ResearchGate (2020). Greene's Protective Groups in Organic Synthesis, Fourth Edition.[Link]
-
RSC Publishing (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N -protected amino acids...[Link]
-
Organic Chemistry Portal (N.D.). Cbz-Protected Amino Groups.[Link]
-
ACS Publications (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.[Link]
-
Wiley (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition.[Link]
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ResearchGate (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition.[Link]
-
Reddit (2018). Protecting groups in organic synthesis?![Link]
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Wiley-VCH (2011). Amino Group Protection.[Link]
-
Taylor & Francis eBooks (2004). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups.[Link][7]
-
ACS Publications (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[Link]
-
ResearchGate (2019). Selective Cbz or Boc deprotection.[Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Boc-L-lys(Z)-OMe
As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide moves beyond mere compliance, offering a detailed, scientifically-grounded protocol for the proper disposal of Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe). Understanding the chemistry of this compound is fundamental to managing its waste stream effectively, ensuring the safety of your laboratory personnel and the protection of our environment.
Chemical Profile and Hazard Assessment
Before implementing a disposal plan, it is crucial to understand the material you are handling. This compound is a common amino acid derivative used in peptide synthesis.[1][2] Its key structural features—the tert-butyloxycarbonyl (Boc) group, the benzyloxycarbonyl (Z or Cbz) group, and the methyl ester (OMe)—dictate its chemical behavior and, consequently, its disposal pathway.
While some databases report that this compound does not meet the criteria for GHS hazard classification, this does not mean it is benign.[3] As a matter of laboratory best practice, all non-trivial quantities of chemical reagents should be disposed of as chemical waste. It is typically supplied as a fine, white to off-white powder, which presents a potential inhalation risk.[1] Furthermore, similar amino acid derivatives are classified as combustible solids, warranting careful handling away from ignition sources.
Table 1: Chemical Identification of this compound
| Property | Identifier | Source(s) |
| Full Chemical Name | Nα-[(1,1-Dimethylethoxy)carbonyl]-Nε-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | [3] |
| Common Synonyms | This compound, Boc-Lys(Cbz)-OMe | [1][3] |
| CAS Number | 73548-77-3 | [1][3] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [1][3] |
| Molecular Weight | 394.46 g/mol | [1] |
| Appearance | White to off-white powder | [1][2] |
| Storage Temperature | 0 - 8 °C | [1][2] |
The Principle of Compliant Chemical Disposal
The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The guiding principle of RCRA is that any waste generated must be properly characterized, stored, and disposed of to prevent harm to human health and the environment.
For a compound like this compound, attempting to neutralize or deprotect it as a form of disposal is not recommended . The chemical reactions required for deprotection (e.g., strong acids for the Boc group, hydrogenolysis for the Z group) would generate a more complex and potentially more hazardous waste stream, involving flammable solvents, catalysts, and acidic or basic byproducts.[6] The most direct and safest path is to dispose of the compound in its original form through your institution's hazardous waste program.
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential process for safely managing this compound waste from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically-resistant gloves (e.g., nitrile rubber).[7]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a protective mask (e.g., N95) is recommended.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Characterize: this compound should be classified as a non-halogenated solid organic chemical waste .
-
Segregate: Do not mix this waste with:
-
Aqueous or liquid waste.
-
Halogenated organic waste.
-
Strong acids, bases, or oxidizers.
-
Acutely toxic materials (P-listed waste).[4]
-
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle or drum), in good condition, and has a secure, screw-top lid.[8] The original product container can be ideal if it is intact.[8]
-
Labeling: The EPA requires that every hazardous waste container be clearly labeled with:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "Nα-Boc-Nε-Z-L-lysine methyl ester ". Avoid using abbreviations.
-
An indication of the hazards (e.g., "Combustible Solid," "Handle with Care").
-
The accumulation start date (this is added when the first drop of waste enters the container).
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Ensure the container is placed within a secondary containment system to prevent spills.
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When your container is nearly full (e.g., 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office.[4][10]
-
Professional Disposal: EHS will arrange for a licensed hazardous waste contractor to pick up the waste. The standard and most environmentally sound disposal method for this type of solid organic material is high-temperature incineration at a permitted facility.
Managing Contaminated Materials and Spills
Any materials that come into direct contact with this compound must be treated as hazardous waste.
-
Contaminated Debris: This includes items like weigh boats, contaminated paper towels, gloves, and pipette tips. These should be placed in the same solid waste container as the chemical itself or in a separate, clearly labeled container for "Contaminated Solid Debris."
-
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[11]
-
Carefully sweep the absorbed material into a designated waste container.
-
Wash the spill area thoroughly with soap and water.[11]
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive disposal plan, you build a culture of safety and responsibility in your laboratory. This not only ensures regulatory compliance but also reinforces the trust and expertise that are the bedrock of scientific advancement.
References
-
American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Online] Available at: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Online] Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Online] Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Online] Available at: [Link]
-
AAPPTec. MSDS - Safety Data Sheet for H-Lys(Boc)-OMe HCl. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11132998, this compound. [Online] Available at: [Link]
-
Waters. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. [Online] Available at: [Link]
-
Ghaffari, M., & Dadgar, Z. (2024). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Online] National Center for Biotechnology Information. Available at: [Link]
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Mastering the Safe Handling of Boc-L-lys(Z)-ome: A Guide to Personal Protective Equipment and Operational Safety
For Immediate Implementation by Laboratory Personnel
As a cornerstone in peptide synthesis and drug development, Nα-Boc-Nε-Z-L-lysine methyl ester, or Boc-L-lys(Z)-ome, is a compound frequently utilized by researchers. While its utility is significant, a thorough understanding of its handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the highest degree of safety and confidence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a comprehensive risk assessment is crucial. While detailed toxicological data for this specific compound is not extensively published, hazard information for structurally similar compounds and available supplier safety information provide a strong basis for a cautious approach. The primary known hazards associated with this compound (CAS 73548-77-3) include:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Given these potential hazards, direct contact with the skin, eyes, and respiratory tract must be avoided. Ingestion is also a key route of exposure to prevent. The causality behind these hazards lies in the chemical reactivity of the compound and its ability to interact with biological tissues. The Boc and Z protecting groups, while stable under specific conditions, can be labile and may react with biological macromolecules, leading to irritation and other adverse effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashing. | Protects against accidental splashes that can cause serious eye irritation. The side shields offer additional protection from airborne particles. |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving for extended handling periods. | Provides a barrier against skin contact, which can cause irritation. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A fully fastened laboratory coat. | Protects the skin and personal clothing from contamination in case of spills or splashes. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a certified chemical fume hood. | Prevents the inhalation of airborne powder, which may cause respiratory tract irritation. |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, providing comprehensive protection for the researcher.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and well-defined operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to contain any airborne powder.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.
-
Weighing: Use a balance inside the fume hood. If a balance is not available in the hood, use an enclosure or a down-draft table. Handle the compound gently to minimize dust generation.
Dissolution and Use in Reactions
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control: Be aware of the reaction conditions. Exothermic reactions can increase the vapor pressure of solvents and potentially lead to pressure build-up.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For a small solid spill, gently cover with an absorbent material designed for chemical spills and then carefully sweep it into a designated waste container. For a liquid spill, use an appropriate absorbent material to contain and absorb the liquid.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound."
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Workflow and Logical Relationships
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
AAPPTec. MSDS - Safety Data Sheet Boc-Lys(Z)-OH. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
